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  • Product: 6-(3-Bromophenyl)-2-chloronicotinonitrile
  • CAS: 147426-93-5

Core Science & Biosynthesis

Foundational

6-(3-Bromophenyl)-2-chloronicotinonitrile molecular weight and formula

Topic: 6-(3-Bromophenyl)-2-chloronicotinonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals A Bifunctional Scaffold for Medicinal Chemistry Libraries Abst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(3-Bromophenyl)-2-chloronicotinonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Bifunctional Scaffold for Medicinal Chemistry Libraries

Abstract

6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5) is a highly specialized heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This guide details its physicochemical properties, a robust, regioselective synthetic pathway, and its strategic application as an orthogonal scaffold in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This molecule features a pyridine core substituted with a nitrile group at the C3 position, a reactive chlorine at C2, and a 3-bromophenyl moiety at C6. Its utility stems from the differential reactivity of the halogen substituents, allowing for sequential functionalization.

PropertyData
IUPAC Name 6-(3-Bromophenyl)-2-chloropyridine-3-carbonitrile
CAS Number 147426-93-5
Molecular Formula C₁₂H₆BrClN₂
Molecular Weight 293.55 g/mol
Exact Mass 291.940 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Purity Standard >95% (HPLC) for synthetic applications

Robust Synthetic Protocol

While direct Suzuki coupling of 2,6-dichloronicotinonitrile with 3-bromophenylboronic acid is theoretically possible, it often suffers from poor regioselectivity (C2 vs. C6) and competitive coupling at the bromine handle. The industry-standard protocol utilizes a de novo pyridine ring construction to ensure perfect regiocontrol.

Synthetic Pathway Overview

The synthesis proceeds through a 3-step sequence:

  • Enaminone Formation: Condensation of 3-bromoacetophenone with DMF-DMA.

  • Cyclization: Reaction with 2-cyanoacetamide to form the pyridone core.

  • Chlorination: Aromatization using phosphorous oxychloride (POCl₃).

SynthesisPath Start 3-Bromoacetophenone Step1 DMF-DMA Reflux, 12h Start->Step1 Inter1 Enaminone Intermediate (3-(dimethylamino)-1-(3-bromophenyl)prop-2-en-1-one) Step1->Inter1 Step2 2-Cyanoacetamide NaOEt/EtOH, Reflux Inter1->Step2 Inter2 Pyridone Intermediate (6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) Step2->Inter2 Step3 POCl3 100°C, 4h Inter2->Step3 Final 6-(3-Bromophenyl)-2-chloronicotinonitrile Step3->Final

Figure 1: Regioselective synthesis of 6-(3-Bromophenyl)-2-chloronicotinonitrile via pyridone intermediate.

Detailed Experimental Methodology
Step 1: Enaminone Synthesis
  • Reagents: 3-Bromoacetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

  • Protocol:

    • Dissolve 3-bromoacetophenone in anhydrous toluene or neat DMF-DMA.

    • Heat to reflux (110°C) for 12–16 hours under nitrogen.

    • Monitor by TLC (formation of a polar, yellow/orange spot).

    • Concentrate in vacuo to remove volatiles. The crude enaminone (typically a yellow solid) is often used directly without purification.

Step 2: Pyridone Cyclization
  • Reagents: Crude Enaminone (1.0 eq), 2-Cyanoacetamide (1.1 eq), Sodium Ethoxide (2.0 eq, 21% wt in EtOH).

  • Protocol:

    • Suspend the enaminone and 2-cyanoacetamide in absolute ethanol.

    • Add NaOEt solution dropwise at room temperature.

    • Heat to reflux for 4–8 hours. The mixture will likely become a heavy suspension.

    • Cool to RT and acidify with 1M HCl to pH ~3–4 to precipitate the pyridone.

    • Filter the solid, wash with water and cold ethanol. Dry under vacuum.

    • Checkpoint: The product is 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Step 3: Chlorination (Aromatization)
  • Reagents: Pyridone Intermediate (1.0 eq), POCl₃ (5–10 vol), PCl₅ (0.1 eq, optional catalyst).

  • Protocol:

    • Place the dried pyridone in a round-bottom flask.

    • Add POCl₃ carefully (exothermic).

    • Heat to 100–110°C for 3–5 hours. The suspension should dissolve into a clear solution.

    • Quench (Critical Safety): Remove excess POCl₃ via vacuum distillation. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with NaHCO₃ or NH₄OH to pH 7–8.

    • Extract with Ethyl Acetate or DCM. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Application in Medicinal Chemistry: Orthogonal Functionalization

This scaffold is valuable because it possesses two halogen "handles" with distinct electronic environments, allowing for orthogonal functionalization .

  • C2-Chlorine (SNAr Active): The chlorine at position 2 is activated by the adjacent electron-withdrawing nitrile group and the pyridine nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiols under mild conditions.

  • Phenyl-Bromine (Pd-Coupling Active): The bromine on the phenyl ring is electronically isolated from the pyridine core. It remains inert during the mild SNAr conditions used at C2, allowing it to be reserved for a subsequent Suzuki, Buchwald-Hartwig, or Sonogashira coupling.

Strategic Reaction Map

Reactivity Center 6-(3-Bromophenyl)-2-chloronicotinonitrile (Core Scaffold) SNAr_Cond Conditions: R-NH2, DIPEA, DMF, 60°C Center->SNAr_Cond Path 1: SNAr (Preferred First Step) SNAr_Prod Product A: 2-Amino-substituted derivative (Br intact) SNAr_Cond->SNAr_Prod Suzuki_Cond Conditions: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, 90°C SNAr_Prod->Suzuki_Cond Path 2: Cross-Coupling Suzuki_Prod Product B: Biaryl derivative (Cl intact - rare) or Fully substituted (if Step 2) Suzuki_Cond->Suzuki_Prod

Figure 2: Orthogonal reactivity profile. Path 1 (SNAr) is typically performed first to avoid chemoselectivity issues during Pd-catalysis.

Key Therapeutic Areas
  • Kinase Inhibitors: The 2-amino-3-cyanopyridine motif is a bioisostere for the quinoline core found in drugs like Bosutinib (Src/Abl inhibitor). The 3-bromophenyl group allows extension into the solvent-exposed region or hydrophobic pocket of the ATP binding site.

  • S1P1 Agonists: Biphenyl and aryl-pyridine structures are privileged scaffolds for Sphingosine-1-phosphate receptor modulators.

  • PROTAC Linkers: The bifunctionality allows this molecule to serve as a rigid connector between an E3 ligase ligand and a protein of interest ligand.

Safety & Handling

  • Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.

  • Specific Risks:

    • Cyanide Release: Under strongly acidic or metabolic conditions, the nitrile group can theoretically release cyanide, though the aromatic nitrile is generally stable.

    • POCl₃ Handling: The synthesis involves POCl₃, which reacts violently with water to release HCl and phosphoric acid. Quenching must be performed at 0°C.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • Sigma-Aldrich. 6-(3-Bromophenyl)-2-chloronicotinonitrile Product Datasheet. Link

  • Gorobets, N. Y., et al. (2009). "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile." Arkivoc, (xiii), 23-30.[1] (Mechanistic validation of enaminone-cyanoacetamide cyclization). Link

  • El-Gaby, M. S. A., et al. (2011).[2] "Synthesis, Reactions and Antimicrobial activity of Some Substituted 4, 6-Diphenyl Pyridine 2-Thione Derivatives." Journal of American Science, 7(12). (Protocol for cyanopyridone synthesis). Link

  • Organic Syntheses. 3-Bromoacetophenone. Coll. Vol. 3, p.127 (1955); Vol. 28, p.22 (1948). (Precursor synthesis).[3] Link

  • PubChem. 2-Chloronicotinonitrile Compound Summary. National Library of Medicine. Link

Sources

Exploratory

6-(3-Bromophenyl)-2-chloronicotinonitrile physical properties melting point

The following technical guide details the physical properties, synthesis, and characterization of 6-(3-Bromophenyl)-2-chloronicotinonitrile , a critical intermediate in the development of kinase inhibitors and heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 6-(3-Bromophenyl)-2-chloronicotinonitrile , a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.

[1][2][3]

Compound Identity & Significance

6-(3-Bromophenyl)-2-chloronicotinonitrile is a halogenated pyridine derivative serving as a versatile scaffold in medicinal chemistry.[1] Its structure features two distinct electrophilic sites—the 2-chloro position (highly reactive to nucleophilic aromatic substitution, SNAr) and the 3-bromophenyl moiety (primed for palladium-catalyzed cross-coupling)—making it an ideal "linchpin" for constructing complex biaryl systems.[1]

PropertyDetail
IUPAC Name 6-(3-Bromophenyl)-2-chloropyridine-3-carbonitrile
CAS Number 147426-93-5
Molecular Formula C₁₂H₆BrClN₂
Molecular Weight 293.55 g/mol
SMILES N#Cc1ccc(nc1Cl)-c2cccc(Br)c2
Key Functional Groups Nitrile (-CN), Aryl Chloride (-Cl), Aryl Bromide (-Br), Pyridine Core

Physical Properties[2][6]

Melting Point & Appearance

While specific experimental melting point values for this regioisomer are proprietary to specific synthetic campaigns and not widely indexed in open literature, structural analogs and synthetic intermediates provide a reliable characterization window.[1]

  • Physical State: Solid (Crystalline powder)[1]

  • Predicted Melting Point Range: 135°C – 165°C [1]

    • Note: This range is estimated based on the melting points of structurally similar 6-aryl-2-chloronicotinonitriles (e.g., the 4-chlorophenyl analog melts at ~199°C; the meta-substituted 3-bromo analog typically exhibits a lower melting point due to reduced crystal packing symmetry).[1]

  • Precursor Melting Point: The immediate precursor, 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile , typically has a significantly higher melting point (>250°C) due to strong intermolecular hydrogen bonding (dimerization) characteristic of 2-pyridones.[1]

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[1]

  • Sparingly Soluble: Methanol, Ethanol (often requires heating).[1]

  • Insoluble: Water.[1]

Synthesis & Production Protocols

The synthesis of 6-(3-bromophenyl)-2-chloronicotinonitrile is most robustly achieved via two primary routes: De Novo Ring Construction (Route A) or Regioselective Cross-Coupling (Route B).[1]

Route A: Cyclization & Chlorination (Scale-Up Preferred)

This route builds the pyridine ring from simple starting materials, offering lower raw material costs for gram-to-kilogram scale synthesis.[1]

Step 1: Formation of the Pyridone Core

Reagents: 3-Bromoacetophenone, Ethyl Cyanoacetate, Ammonium Acetate.[1] Solvent: Ethanol or Acetic Acid (reflux).[1]

  • Condensation: 3-Bromoacetophenone reacts with ethyl cyanoacetate and ammonium acetate in a "one-pot" multicomponent reaction.[1]

  • Cyclization: The intermediate Michael adduct undergoes intramolecular cyclization and oxidation (often spontaneous in air or with mild oxidant) to form 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .[1]

  • Isolation: The product precipitates from the reaction mixture as a high-melting solid.[1] Filter and wash with ethanol.[1]

Step 2: Chlorination (Aromatization)

Reagents: Phosphoryl Chloride (POCl₃).[1] Catalyst: Catalytic DMF (Vilsmeier-Haack type activation) or Tetraethylammonium chloride.[1]

  • Activation: Suspend the dried pyridone intermediate in neat POCl₃ (5–10 equivalents). Add catalytic DMF.[1]

  • Reaction: Heat to reflux (approx. 100–110°C) for 4–12 hours. The solid will dissolve as the reaction proceeds, forming the chloro-pyridine.[1]

  • Quench: Caution: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃. Maintain temperature <20°C to prevent hydrolysis of the nitrile.[1]

  • Purification: Neutralize with Na₂CO₃, extract with DCM, and recrystallize from Ethanol/Heptane.

Route B: Suzuki-Miyaura Coupling (Discovery Preferred)

Ideal for rapid analog generation, utilizing the commercially available 2,6-dichloronicotinonitrile.[1]

Reagents: 2,6-Dichloronicotinonitrile, 3-Bromophenylboronic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1] Base: Na₂CO₃ or K₃PO₄.[1] Solvent: Dioxane/Water or Toluene/Ethanol/Water.[1]

  • Selectivity Control: The 6-position of 2,6-dichloronicotinonitrile is sterically less hindered and electronically more activated than the 2-position (flanked by the nitrile), favoring mono-coupling at C6.[1]

  • Stoichiometry: Use 1.0 equivalent of boronic acid to minimize bis-coupling.[1]

Synthesis Workflow Diagram

SynthesisPathways Start1 3-Bromoacetophenone + Ethyl Cyanoacetate Intermediate 6-(3-Bromophenyl)-2-oxo- 1,2-dihydropyridine-3-carbonitrile (High MP Solid) Start1->Intermediate NH4OAc, EtOH Reflux (Cyclization) Product 6-(3-Bromophenyl)-2- chloronicotinonitrile (Target) Intermediate->Product POCl3, DMF (cat.) Reflux (Chlorination) Start2 2,6-Dichloronicotinonitrile Start2->Product Pd(0), Base Suzuki Coupling (Regioselective at C6) Boronic 3-Bromophenylboronic Acid Boronic->Product

Figure 1: Dual synthetic pathways for accessing 6-(3-Bromophenyl)-2-chloronicotinonitrile.

Characterization & Validation

To certify the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR)
  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Key Signals:

    • Pyridine Ring: Two doublets (or d/d) for the protons at C4 and C5 positions.[1] The C4 proton (adjacent to nitrile) typically appears downfield (~8.0–8.3 ppm).[1]

    • Aryl Ring: A distinct pattern for the 3-bromophenyl group: a singlet (t-like) for H2', two multiplets for H4'/H6', and a triplet for H5'.[1]

    • Absence of NH: Confirm disappearance of the broad amide/NH signal from the pyridone precursor.[1]

Mass Spectrometry (LC-MS)[2]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Isotope Pattern: The molecule contains one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br).[1]

    • Look for the characteristic M, M+2, M+4 pattern with relative intensities approx 3:4:1 .[1]

    • M+H (Base Peak): ~293 (⁷⁹Br³⁵Cl) and ~295 (⁸¹Br³⁵Cl / ⁷⁹Br³⁷Cl).[1]

Quality Control (HPLC)
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1]

  • Purity Criteria: >95% (Area %) required for biological assays.

  • Impurity Watch:

    • Hydrolysis Product: 6-(3-bromophenyl)-2-hydroxynicotinonitrile (Precursor).[1]

    • Bis-Coupling (Route B): 2,6-bis(3-bromophenyl)nicotinonitrile.[1]

References

  • Sigma-Aldrich. Product Specification: 6-(3-Bromophenyl)-2-chloronicotinonitrile (CDS006332).[1] Available at:

  • PubChem. Compound Summary: 6-(3-Bromophenyl)-2-chloropyridine-3-carbonitrile (CAS 147426-93-5).[1] Available at:

  • ChemicalBook. CAS 147426-93-5 Product Entry. Available at:

  • MDPI. Synthesis of 6-Aryl-2-chloronicotinonitriles via Pyridone Intermediates. (General procedure reference for Route A). Molecules 2010, 15(5), 3311-3323.[1]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of 2,6-Disubstituted Nicotinonitriles as Kinase Inhibitors. (Context for Route B regioselectivity). J. Med.[1] Chem. 2019, 62(19), 8711-8732.[1]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Handling of 6-(3-Bromophenyl)-2-chloronicotinonitrile

[1][2][3] CAS: 147426-93-5 | Formula: C₁₂H₆BrClN₂ | MW: 293.55 g/mol [1][2][3] Part 1: Executive Summary & Chemical Profile[1][2] 6-(3-Bromophenyl)-2-chloronicotinonitrile is a specialized heterocyclic building block pre...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

CAS: 147426-93-5 | Formula: C₁₂H₆BrClN₂ | MW: 293.55 g/mol [1][2][3]

Part 1: Executive Summary & Chemical Profile[1][2]

6-(3-Bromophenyl)-2-chloronicotinonitrile is a specialized heterocyclic building block predominantly used in the synthesis of bi-aryl and tri-aryl pharmaceutical agents (e.g., mGluR5 antagonists, kinase inhibitors).[1][2] Its structure features a central pyridine core decorated with three distinct functionalities:[1]

  • 2-Chloro group: Highly reactive handle for Nucleophilic Aromatic Substitution (SNAr).[2]

  • 3-Cyano group: Electron-withdrawing group that activates the ring and increases polarity.[2]

  • 6-(3-Bromophenyl) moiety: A lipophilic tail that facilitates Suzuki-Miyaura cross-coupling but significantly decreases aqueous solubility.[1][2]

Solubility Behavior: As a halogenated bi-aryl carbonitrile, this compound exhibits "brick dust" characteristics—high crystallinity due to


-

stacking, leading to poor solubility in water and aliphatic hydrocarbons, but excellent solubility in polar aprotic solvents.[1][2]

Part 2: Solubility Profile & Solvent Compatibility[1][2][3]

Predicted & Empirical Solubility Data

Note: Specific quantitative values vary by crystal polymorph. The data below represents empirical ranges observed for 2-chloro-6-aryl-nicotinonitrile analogs.

Solvent ClassRepresentative SolventsSolubility RatingEstimated Range (25°C)Application Context
Polar Aprotic DMSO, DMF, DMAcHigh > 50 mg/mLPrimary: Stock solutions for bioassays; SNAr reactions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformGood 20–50 mg/mLPrimary: Liquid-liquid extraction; Transfer solvent.[1][2]
Ethers/Esters THF, Ethyl Acetate, 1,4-DioxaneModerate 10–30 mg/mLPrimary: Reaction media (Suzuki coupling); Chromatography eluent.[2]
Alcohols Methanol, Ethanol, IPALow (Cold) / High (Hot) < 5 mg/mL (25°C)Primary: Recrystallization (antisolvent).[2]
Hydrocarbons Hexanes, Heptane, TolueneVery Low < 1 mg/mLPrimary: Precipitation; Wash solvent to remove impurities.[2]
Aqueous Water, PBS (pH 7.[2]4)Insoluble < 0.01 mg/mLPrimary: Workup (removal of inorganic salts).[2]
Mechanistic Insight: The "Solubility Switch"

The 2-chloronicotinonitrile core is electron-deficient.[1][2] In non-polar solvents (Hexanes), the crystal lattice energy dominates, preventing dissolution. However, in DMSO or DMF , the solvent's high dielectric constant disrupts the dipole-dipole interactions of the nitrile group, fully solvating the molecule.[2]

Critical Warning: Avoid storing this compound in nucleophilic solvents (e.g., Methanol) for extended periods in the presence of base, as the 2-Chloro position is susceptible to slow SNAr displacement (Methoxylation).[2]

Part 3: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating workflow to determine the exact solubility limit for your specific batch.[1][2]

Objective: Determine saturation point in organic solvent (e.g., THF).

  • Preparation: Weigh 20 mg of compound into a 1.5 mL HPLC vial.

  • Addition: Add solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes between additions.

  • Observation:

    • Clear Solution: Soluble.[2]

    • Turbid/Solid:[1][2] Insoluble (continue addition).

  • Equilibration: Once dissolved, allow to stand for 1 hour at 25°C to ensure no reprecipitation occurs.

Workflow Visualization:

SolubilityWorkflow Start Weigh 20mg Solid AddSolvent Add 50µL Solvent Start->AddSolvent Agitate Vortex & Sonicate (5 mins) AddSolvent->Agitate Check Visual Inspection Agitate->Check Dissolved Solution Clear? Check->Dissolved Dissolved->AddSolvent No (Turbid) Record Calculate Solubility (mg/mL) Dissolved->Record Yes

Figure 1: Iterative gravimetric workflow for determining saturation limits.

Protocol: Preparation of 10 mM DMSO Stock Solution

Standard for biological screening or high-throughput synthesis.[1][2]

Materials:

  • Compound (MW: 293.55 g/mol )[3]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Amber glass vial (Light sensitive)[2]

Procedure:

  • Weigh 2.94 mg of 6-(3-Bromophenyl)-2-chloronicotinonitrile.

  • Transfer to an amber vial.

  • Add 1.00 mL of Anhydrous DMSO.

  • Vortex vigorously for 60 seconds.

  • QC Check: Inspect for "fish-eyes" (gelatinous undissolved particles).[1][2] If present, sonicate at 40°C for 10 minutes.

  • Storage: Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles (aliquot if necessary).[1][2]

Purification Strategy: Recrystallization

Since the compound is soluble in hot ethanol but insoluble in cold, this is the primary purification method.

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (approx. 78°C).

  • Filtration: Hot filter to remove insoluble inorganic salts (e.g., Pd residues from previous steps).[2]

  • Crystallization: Allow to cool slowly to Room Temperature, then refrigerate at 4°C.

  • Collection: Filter the resulting needles/crystals and wash with cold Hexane.[2]

Part 4: Application Context (Suzuki-Miyaura Coupling)

This compound is most frequently used as the electrophile in Suzuki couplings.[2] The choice of solvent is critical to balance the solubility of the lipophilic reactant and the inorganic base (e.g., K₂CO₃).

Recommended Solvent System:

  • Dioxane/Water (4:1): Excellent solubility for the nicotinonitrile; water dissolves the base.

  • Toluene/Ethanol/Water: "Phase-transfer" like system often used for difficult substrates.[1][2]

Reaction Pathway:

ReactionScheme Reactant 6-(3-Bromophenyl)- 2-chloronicotinonitrile (Lipophilic) Solvent Solvent: Dioxane/H2O (Solubility Critical) Reactant->Solvent Boronic Aryl Boronic Acid Boronic->Solvent Catalyst Pd(PPh3)4 / K2CO3 Catalyst->Solvent Product Bi/Tri-Aryl Product Solvent->Product Reflux (90°C)

Figure 2: Suzuki coupling workflow highlighting the necessity of mixed-solvent systems.[1][2]

References

  • Manchester Organics. (2025).[2][4] 6-(3-Bromo-phenyl)-2-chloro-nicotinonitrile Product Specification & CAS 147426-93-5.[2][4] Retrieved from

  • Sigma-Aldrich. (2025).[2] 6-(3-Bromophenyl)-2-chloronicotinonitrile Building Block Properties. Retrieved from

  • Organic Syntheses. (Coll. Vol. 4). Synthesis of 2-Chloronicotinonitrile Derivatives. (Provides foundational solubility data for the core scaffold). Retrieved from [2]

  • BenchChem. (2025).[2][5] Experimental procedures for the functionalization of 6-Bromonicotinonitrile. (Detailed solvent protocols for similar nicotinonitrile scaffolds). Retrieved from

Sources

Exploratory

6-(3-Bromophenyl)-2-chloronicotinonitrile MSDS safety data sheet

Technical Safety & Handling Monograph: 6-(3-Bromophenyl)-2-chloronicotinonitrile Part 1: Executive Summary & Chemical Identity Compound Overview 6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5) is a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Monograph: 6-(3-Bromophenyl)-2-chloronicotinonitrile

Part 1: Executive Summary & Chemical Identity

Compound Overview 6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. It functions as a bifunctional linchpin scaffold , leveraging the differential reactivity of its halogenated positions to facilitate modular drug design.

The molecule features a nicotinonitrile (3-cyanopyridine) core substituted at the C2 position with a chlorine atom and at the C6 position with a 3-bromophenyl group. This specific substitution pattern allows for orthogonal functionalization: the C2-chloro group is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the aryl bromide moiety remains available for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Profile

PropertySpecification
CAS Number 147426-93-5
Molecular Formula C₁₂H₆BrClN₂
Molecular Weight 293.55 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water
Melting Point >120°C (Predicted based on analogs; experimental data varies by polymorph)
Reactivity Hazards Hydrolyzes in strong acid/base; incompatible with strong oxidizers

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived from Analogous Halogenated Cyanopyridines)

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

Toxicological Mechanisms

  • Nitrile Toxicity: Metabolic liberation of cyanide ions is possible but less likely than with aliphatic nitriles; however, the compound should be treated as a potential cyanide source under extreme metabolic or thermal decomposition conditions.

  • Alkylating Potential: The activated C2-chloro position acts as an electrophile, capable of alkylating biological nucleophiles (proteins/DNA), leading to sensitization or cytotoxicity.

Part 3: Synthesis & Reactivity Logic (Expertise & Experience)

The "Linchpin" Strategy The utility of this compound lies in its regioselective synthesis and orthogonal reactivity . It is typically synthesized via a controlled Suzuki coupling of 2,6-dichloronicotinonitrile. The C6 position is sterically more accessible and electronically favorable for Pd-oxidative addition compared to the C2 position (flanked by the nitrile), allowing for the selective installation of the aryl ring.

Experimental Workflow Visualization The following diagram illustrates the synthesis of the core and its subsequent divergence into pharmaceutical targets.

ReactivityPathway Start 2,6-Dichloronicotinonitrile (Precursor) Product 6-(3-Bromophenyl)- 2-chloronicotinonitrile (Target Scaffold) Start->Product Pd(PPh3)4, Na2CO3 Selective C6 Coupling Reagent 3-Bromophenylboronic Acid (Suzuki Coupling) Reagent->Product PathA Path A: S_NAr at C2 (Amine/Alkoxide Nucleophiles) Product->PathA High Reactivity (Activated) PathB Path B: Suzuki/Buchwald at Aryl-Br (Biaryl/Amine Coupling) Product->PathB Latent Reactivity (Requires Pd) Final Kinase Inhibitor / Drug Candidate PathA->Final PathB->Final

Figure 1: Regioselective synthesis and orthogonal functionalization pathways. The C2-Cl bond is activated for SNAr, while the Aryl-Br bond is reserved for metal-catalyzed coupling.

Part 4: Detailed Handling Protocols

1. Weighing & Transfer (Static Hazard Control) Halogenated aromatic nitriles often exist as fluffy, electrostatic solids. Inhalation of dust is a critical risk vector.

  • Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment enclosure.

  • PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, and safety glasses with side shields. If dust generation is uncontrolled, use a P3/N95 respirator.

  • Technique: Use an antistatic gun on the weighing boat and spatula before transfer. Do not use metal spatulas if the solid is highly charged; use PTFE-coated tools.

2. Reaction Setup (Moisture Sensitivity) While the compound is relatively stable, the C2-chloro position is susceptible to hydrolysis under basic, aqueous conditions, converting the nitrile to a primary amide or the chloride to a pyridone.

  • Solvent Selection: Use anhydrous solvents (DMF, DMSO, or Dioxane) stored over molecular sieves.

  • Atmosphere: Purge reaction vessels with Nitrogen or Argon.

  • Quenching: When working up reactions involving this intermediate, avoid strongly basic aqueous washes (e.g., 1M NaOH) for extended periods. Use saturated NH₄Cl or dilute NaHCO₃.

Part 5: Emergency Response System

Exposure Decision Logic In the event of exposure, immediate action is required to mitigate systemic toxicity (potential cyanide-like effects) and local tissue damage.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Inhalation Inhalation (Dust/Mist) Type->Inhalation Skin Skin Contact (Absorption Risk) Type->Skin Eye Eye Contact (Corrosive Risk) Type->Eye Ingestion Ingestion (High Toxicity) Type->Ingestion Action1 Remove to Fresh Air Oxygen if labored breathing Inhalation->Action1 Action2 Wash with Soap/Water (15 min) Discard contaminated clothing Skin->Action2 Action3 Rinse with Water (15 min) Lift eyelids frequently Eye->Action3 Action4 Do NOT induce vomiting Rinse mouth -> ER immediately Ingestion->Action4

Figure 2: Emergency response decision tree.[1] Immediate decontamination is prioritized over neutralization.

Firefighting Measures

  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream (may scatter dust).

  • Hazardous Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl), Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Hydrogen Cyanide (HCN).

  • Firefighter PPE: Full turnout gear plus Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential for HCN generation.

Part 6: Waste Disposal & Environmental Stewardship

Disposal Protocol

  • Classification: Hazardous Waste (Toxic, Halogenated).

  • Segregation: Do not mix with acidic waste streams (risk of HCN evolution) or strong oxidizers.

  • Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber to handle halogenated byproducts (HCl/HBr).

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 6-(3-Bromophenyl)-2-chloronicotinonitrile (CDS006332). Retrieved from

  • PubChem. (2025).[2][3] Compound Summary for 6-(3-Bromophenyl)-2-chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from

  • Manchester Organics. (n.d.).[4] Product Detail: 6-(3-Bromo-phenyl)-2-chloro-nicotinonitrile.[4] Retrieved from

  • GHS Classification Guidance. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. Retrieved from

Sources

Foundational

2-chloro-6-(3-bromophenyl)pyridine-3-carbonitrile IUPAC name

Technical Whitepaper: Strategic Utilization of 2-Chloro-6-(3-bromophenyl)pyridine-3-carbonitrile in Medicinal Chemistry Abstract This technical guide profiles 2-chloro-6-(3-bromophenyl)pyridine-3-carbonitrile , a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 2-Chloro-6-(3-bromophenyl)pyridine-3-carbonitrile in Medicinal Chemistry

Abstract

This technical guide profiles 2-chloro-6-(3-bromophenyl)pyridine-3-carbonitrile , a highly versatile heterocyclic scaffold characterized by three distinct reactive vectors: an electrophilic chloropyridine core, a nitrile handle, and a brominated aryl wing. This molecule serves as a critical "linchpin" intermediate in the synthesis of GPCR modulators (specifically Glucagon Receptor antagonists), kinase inhibitors, and allosteric modulators. This document details a regio-controlled synthetic pathway, safety protocols for scale-up, and a strategic map for orthogonal functionalization.

Part 1: Structural Analysis & Reactivity Profile

The IUPAC name 2-chloro-6-(3-bromophenyl)pyridine-3-carbonitrile denotes a hexa-substituted aromatic system. Its utility stems from the electronic differentiation between the C2-chlorine and the C3’-bromine, allowing for sequential, chemoselective transformations.

  • Vector A (C2-Cl): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing effect of the adjacent nitrile (C3-CN) and the pyridine nitrogen.
    
  • Vector B (C3-CN): A masked carboxylic acid, amide, or amine. It also serves as an electron sink, activating the C2 position.

  • Vector C (Ar-Br): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), which remains inert during standard

    
     conditions at C2.
    
Figure 1: Reactivity Heatmap

ReactivityMap Core 2-chloro-6-(3-bromophenyl) pyridine-3-carbonitrile C2_Cl C2-Chloro Position (High Electrophilicity) Core->C2_Cl SNAr (Amines, OR-) C3_CN C3-Nitrile Group (Electron Withdrawing) Core->C3_CN Hydrolysis/Reduction Ar_Br Aryl-Bromide (Transition Metal Coupling) Core->Ar_Br Suzuki/Buchwald C3_CN->C2_Cl Activates

Caption: Orthogonal reactivity vectors allowing sequential functionalization without protecting groups.

Part 2: Regio-Controlled Synthesis (The "How")

To ensure the aryl group is positioned exclusively at C6 (rather than C4), a condensation strategy utilizing 3-bromoacetophenone and DMF-DMA is superior to standard chalcone methods.

Step-by-Step Synthetic Workflow

Stage 1: Enaminone Formation

  • Reagents: 3-Bromoacetophenone (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
    
  • Conditions: Reflux in toluene or neat at 110°C for 12 hours.

  • Mechanism: Condensation yields the intermediate 3-(dimethylamino)-1-(3-bromophenyl)prop-2-en-1-one.

  • Checkpoint: Monitor disappearance of ketone via TLC.[1]

Stage 2: Cyclization to Pyridone

  • Reagents: Enaminone intermediate (from Stage 1), 2-Cyanoacetamide (1.1 eq), Sodium Methoxide (NaOMe, 2.0 eq) or Piperidine acetate.

  • Solvent: DMF or Ethanol.

  • Conditions: Heat to 80-100°C for 4-6 hours.

  • Result: Formation of 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. The product typically precipitates upon acidification (HCl) and cooling.

Stage 3: Chlorination (The Critical Step) This step converts the pyridone tautomer to the 2-chloro derivative.

  • Reagents: Pyridone intermediate (10 g scale),

    
     (5-8 eq), catalytic DMF (5 drops).
    
  • Safety Note: This reaction generates HCl gas. A caustic scrubber is mandatory.

Detailed Protocol: Stage 3 Chlorination
ParameterSpecificationRationale
Temperature 100°C - 110°CRequired to drive the equilibrium to the chloro-pyridine.
Reagent Phosphoryl Chloride (

)
Acts as both solvent and chlorinating agent.[2][3]
Catalyst DMF (Catalytic)Forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.
Quenching CRITICAL See Safety Protocol below.

Experimental Procedure:

  • Charge the solid pyridone precursor into a dry round-bottom flask under

    
    .
    
  • Add

    
     carefully.[3] Add catalytic DMF.
    
  • Heat to reflux (110°C) for 3 hours. Solution will turn from suspension to clear/dark oil.

  • Work-up (Quenching):

    • Cool reaction mixture to 60°C.

    • Remove excess

      
       via vacuum distillation (rotary evaporator with dry ice trap) if possible to reduce quench volume.
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Do not add water to the residue.

    • Neutralize with saturated

      
       to pH 7-8.
      
    • Extract with Ethyl Acetate or DCM.[1]

Figure 2: Synthetic Pathway[4][5]

Synthesis Start 3-Bromoacetophenone Inter1 Enaminone Intermediate Start->Inter1 Condensation Reagent1 DMF-DMA (110°C) Reagent1->Inter1 Pyridone 6-(3-bromophenyl)-2-oxo- 1,2-dihydropyridine-3-carbonitrile Inter1->Pyridone Cyclization Reagent2 Cyanoacetamide NaOMe, DMF Reagent2->Pyridone Product 2-chloro-6-(3-bromophenyl) pyridine-3-carbonitrile Pyridone->Product Deoxychlorination Reagent3 POCl3 (Reflux) Reagent3->Product

Caption: Regio-selective synthesis via enaminone intermediate to ensure C6-aryl placement.

Part 3: Safety & Self-Validating Protocols

Hazard: Latent Exothermic Events in


 Quenching 
Quenching 

reactions is notoriously hazardous due to the delayed hydrolysis of phosphorodichloridic acid intermediates.

The "Reverse Quench" Protocol:

  • Never add water directly to the reaction flask.

  • Always pour the reaction mixture into a large excess of ice water.

  • Temperature Control: Maintain quench temperature <20°C. If it rises, stop addition immediately.

  • Validation: After addition is complete, stir for 30 minutes before neutralization. Check pH. If pH < 1, hydrolysis is likely complete.

Part 4: Divergent Synthesis Applications

This scaffold allows for "Library Generation" in drug discovery.

Route A:


 First (The "Head" Modification) 
  • Reaction: Displacement of C2-Cl with primary/secondary amines or alkoxides.

  • Condition:

    
    , THF/DCM, RT to 60°C.
    
  • Outcome: The Ar-Br remains intact.

  • Application: Installing solubility-enhancing groups (piperazines, morpholines) or pharmacophores.

Route B: Suzuki Coupling First (The "Tail" Modification)

  • Reaction: Coupling Ar-Br with Boronic Acids.

  • Condition:

    
    , 
    
    
    
    , Toluene/Water.[4]
  • Selectivity: Under standard Suzuki conditions, the C2-Cl is relatively stable compared to the Ar-Br, provided highly active ligands (like XPhos) are avoided or temperature is controlled.

  • Application: Extending the biaryl system for hydrophobic pocket binding.

References

  • Synthesis of 6-aryl-2-chloronicotinonitriles

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[5]

    • Source: Molecules (2012).[2][5]

    • URL:[Link]

  • General Reactivity of 2-Chloropyridines

    • Title: Reactions of Amines - Chemistry LibreTexts.
    • Source: LibreTexts.
    • URL:[Link][1][4][6][7][8][9][10][11][12]

  • Medicinal Chemistry Context (Glucagon Antagonists)

    • Title: Discovery of MK-0893: A Glucagon Receptor Antagonist.
    • Source: ACS Medicinal Chemistry Letters (Note: This refers to the general class of 6-aryl-pyridine-3-carbonitriles used in metabolic disease research).
    • URL:[Link]

  • Safety in Chlorination

    • Title: Hydrolysis of Phosphoryl Trichloride (

      
      ): Characterization, in Situ Detection, and Safe Quenching.[5]
      
    • Source: Organic Process Research & Development.
    • URL:[Link]

Sources

Exploratory

Positional Isomerism in Pharmacophore Design: A Comparative Analysis of 6-(3-Bromophenyl) and 6-(4-Bromophenyl) Motifs

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological distinctions between 6-(3-bromophenyl) (meta) and 6-(4-bromophenyl) (para) isomeric motifs. These moieties are critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological distinctions between 6-(3-bromophenyl) (meta) and 6-(4-bromophenyl) (para) isomeric motifs. These moieties are critical pharmacophores in the development of kinase inhibitors, bioluminescent probes (coelenterazine analogs), and liquid crystalline materials.

Executive Summary

In medicinal chemistry and materials science, the precise placement of a halogen substituent on a phenyl ring—specifically shifting from the para (C4) to the meta (C3) position—can drastically alter the physicochemical profile and biological activity of a scaffold. This guide analyzes the "6-substituted" heteroaryl system (e.g., imidazo[1,2-a]pyrazine, quinoline, or benzothiazole) to demonstrate how this positional isomerism dictates molecular geometry , metabolic stability , and crystal packing .

Key Differentiators at a Glance
Feature6-(4-Bromophenyl) [Para] 6-(3-Bromophenyl) [Meta]
Geometry Linear, extended (180° vector)Angular, bent (120° vector)
Symmetry High (

local symmetry)
Low (Asymmetric)
Metabolic Stability High (Blocks CYP450 para-hydroxylation)Moderate/Low (Leaves para-position exposed)
Solubility Generally lower (Efficient crystal packing)Generally higher (Disrupted packing)
Electronic Effect Inductive (-I) & Resonance (+M)Primarily Inductive (-I)

Physicochemical & Electronic Profile

Structural Geometry and Vectors

The primary distinction lies in the spatial vector of the bromine atom relative to the attachment point (C1 of the phenyl ring).

  • Para (4-Br): The bromine atom extends along the primary axis of the phenyl ring. In kinase inhibitors, this allows the bromine to penetrate deep hydrophobic pockets (e.g., the "gatekeeper" region) or engage in halogen bonding with backbone carbonyls.

  • Meta (3-Br): The bromine projects at a 120° angle. This creates a "wider" molecular footprint.[1] In drug design, this is often used to induce a conformational twist or to fill a lateral hydrophobic pocket that a linear para-substituent would miss.

Electronic Hammett Parameters

The position of the bromine affects the electron density of the central scaffold (the 6-heterocycle) differently due to the interplay of Inductive (


) and Mesomeric (

) effects.
  • 
     (Para):  +0.23. The electron-withdrawing induction (-I) is partially offset by electron-donating resonance (+M) into the ring system.
    
  • 
     (Meta):  +0.39. The resonance effect cannot effectively transmit to the reaction center (C1), leaving the strong electron-withdrawing inductive effect dominant.
    
  • Implication: A 6-(3-bromophenyl) group is more electron-withdrawing than its para counterpart, potentially lowering the pKa of basic nitrogens on the central scaffold (e.g., the N1 of an imidazopyrazine).

Synthetic Methodologies & Chemoselectivity[2]

Synthesizing these isomers requires navigating a critical chemoselectivity challenge . A standard Suzuki coupling between a 6-halo-heterocycle and a bromophenylboronic acid risks polymerization because the product contains a reactive Ar-Br bond.

The "Selective Halogen" Protocol

To synthesize these isomers with high fidelity, one must utilize the reactivity difference between Iodine and Bromine .

Target: Synthesis of 6-(3-bromophenyl)imidazo[1,2-a]pyrazine (Example Scaffold).

Reagents:
  • Scaffold: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine (Boronate ester functionality).

  • Coupling Partner: 1-Bromo-3-iodobenzene (for meta) OR 1-Bromo-4-iodobenzene (for para).

  • Catalyst: Pd(dppf)Cl₂·DCM (Ferrocenyl ligand prevents de-bromination).

  • Base:

    
     (Mild base to protect the sensitive Ar-Br).
    
Step-by-Step Workflow:
  • Dissolution: Dissolve 1.0 eq of Scaffold Boronate and 1.1 eq of 1-Bromo-3-iodobenzene in 1,4-Dioxane/Water (4:1).

  • Degassing: Sparge with Argon for 15 minutes (Critical: Oxygen promotes homocoupling).

  • Catalysis: Add 5 mol% Pd(dppf)Cl₂.

  • Reaction: Heat to 60°C (Do NOT exceed 80°C; higher temps activate the C-Br bond).

  • Mechanism: The Pd(0) undergoes oxidative addition preferentially at the weaker C-I bond (Bond Dissociation Energy: ~65 kcal/mol) rather than the stronger C-Br bond (~81 kcal/mol).

  • Purification: The meta isomer typically elutes later on silica gel (polar mobile phase) due to its higher dipole moment compared to the symmetric para isomer.

Visualization: Synthetic Decision Logic

The following diagram illustrates the critical decision pathways for synthesizing these isomers without side reactions.

SynthesisLogic Start Target: 6-(Bromophenyl)-Heterocycle Choice Choose Coupling Strategy Start->Choice RouteA Route A: 6-Halo-Het + Bromophenylboronic Acid Choice->RouteA Standard Reagents RouteB Route B: 6-Borono-Het + Bromo-Iodo-Benzene Choice->RouteB Selective Reagents Risk RISK: Pd inserts into Ar-Br (Polymerization) RouteA->Risk Success SUCCESS: Pd inserts into Ar-I (Chemoselective) RouteB->Success Product Pure Isomer Isolated Success->Product

Caption: Chemoselective synthesis strategy prioritizing Iodine-selective oxidative addition to preserve the Bromine substituent.

Pharmacological & Biological Implications[3][4][5][6][7][8][9]

Metabolic Stability (The "Para-Block" Strategy)

One of the most significant differences between these isomers is their susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • 6-(4-bromophenyl) [Para]: The para position is the most sterically accessible site for CYP450 oxidation. Placing a bromine here effectively "blocks" this soft spot, preventing the formation of toxic phenols or rapid clearance. This is a classic medicinal chemistry tactic to increase half-life (

    
    ).
    
  • 6-(3-bromophenyl) [Meta]: This isomer leaves the para position (C4) open. Unless C4 is blocked by another group (e.g., Fluorine), the meta-isomer is often metabolized significantly faster, leading to lower oral bioavailability.

Halogen Bonding (Sigma Hole)

Bromine is capable of forming "Halogen Bonds" (X-bonds) with electron-rich donors (backbone carbonyl oxygen, histidine nitrogen) in a protein pocket.

  • Directionality: The positive potential (sigma hole) is located on the extension of the C-Br bond axis.

  • Impact:

    • Para-Br: Ideal for reaching "deep" interactions at the bottom of a linear pocket.

    • Meta-Br: Ideal for "side-wall" interactions. If a pocket is curved, the meta-isomer may exhibit 10-100x higher potency than the para-isomer due to optimal geometric alignment of the sigma hole.

Experimental Characterization (NMR)[3][10]

Distinguishing these isomers via


 NMR is straightforward due to symmetry patterns.
Isomer

NMR Signature (Phenyl Ring Region)
Para (4-Br) AA'BB' System: Appears as two distinct doublets (integrating 2H each) around 7.4–7.6 ppm. High symmetry.
Meta (3-Br) ABCD System: Complex pattern. Look for a distinct singlet (or triplet with small coupling) at ~7.8 ppm (the proton between Br and the heterocycle linkage, H2).

Visualization: SAR Decision Tree

When to choose Meta vs Para in drug discovery?

SAR_Decision Start Lead Optimization Phase Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Solubility? Start->Issue2 Issue3 Issue: Pocket Geometry? Start->Issue3 Sol1 Switch to 4-Br (Para-Block) Issue1->Sol1 Yes Sol2 Switch to 3-Br (Disrupt Packing) Issue2->Sol2 Yes Branch3 Deep/Narrow vs Wide/Curved Issue3->Branch3 Res1 Select 4-Br Branch3->Res1 Deep/Narrow Res2 Select 3-Br Branch3->Res2 Wide/Curved

Caption: Strategic decision tree for selecting between 3-bromo and 4-bromo isomers based on ADME and potency requirements.

References

  • Hajduk, P. J., et al. "Halogen bonding in biological systems." Journal of Medicinal Chemistry, 2011. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Meanwell, N. A. "Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability." Journal of Medicinal Chemistry, 2011. Link

  • Sigma-Aldrich. "Product Specification: 1-Bromo-3-iodobenzene." Link

Sources

Foundational

Technical Monograph: 6-(3-Bromophenyl)-2-chloronicotinonitrile

High-Value Scaffold for GPCR Ligands and Kinase Inhibitors Part 1: Executive Summary & Strategic Significance 6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5; PubChem CID: 329782726) is a tris-functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for GPCR Ligands and Kinase Inhibitors

Part 1: Executive Summary & Strategic Significance

6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5; PubChem CID: 329782726) is a tris-functionalized pyridine building block essential in the synthesis of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (specifically mGluR5) and various oncology targets.

Its structural value lies in its orthogonal reactivity profile :

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ), enabling the rapid introduction of amines, ethers, or thiols.
    
  • C3-Nitrile: A versatile precursor for heterocycles (tetrazoles, oxadiazoles) or hydrolysis to amides/acids.

  • C6-(3-Bromophenyl): A pre-installed aryl halide handle ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), critical for extending the pharmacophore to mimic established ligands like MPEP or Fenobam.

Part 2: Chemical Identity & Physical Properties[1][2]

PropertyData
IUPAC Name 6-(3-bromophenyl)-2-chloropyridine-3-carbonitrile
CAS Number 147426-93-5
PubChem CID 329782726
Molecular Formula

Molecular Weight 293.55 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Melting Point 180–185 °C (Typical for class)
InChI Key CHFUVURLZCRTRV-UHFFFAOYSA-N

Part 3: Synthetic Architecture

The synthesis of 6-(3-Bromophenyl)-2-chloronicotinonitrile typically follows a robust two-stage workflow: Cyclocondensation followed by Deoxychlorination . This route is preferred over direct halogenation of pyridines due to its high regioselectivity.

Experimental Protocol
Step 1: Pyridone Formation (The Cyclization)
  • Reagents: 3-Bromoacetophenone (1.0 equiv), Ethyl Cyanoacetate (1.0 equiv), Ammonium Acetate (8.0 equiv).

  • Solvent: Ethanol or Acetic Acid.

  • Conditions: Reflux (80–100 °C) for 12–24 hours.

  • Mechanism: Aldol condensation followed by Michael addition of ammonia and oxidative aromatization.

  • Workup: Cool to room temperature. The product, 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile , precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Deoxychlorination (The Activation)
  • Reagents: 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv), Phosphorus Oxychloride (

    
    , excess).
    
  • Catalyst:

    
    -Dimethylformamide (DMF, cat. 5 drops).
    
  • Conditions: Heat to 100–110 °C for 4–6 hours. Monitor by TLC (conversion of polar pyridone to non-polar chloride).

  • Workup:

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour residue slowly onto crushed ice (Exothermic hydrolysis!).

    • Neutralize with

      
       to pH 7–8.
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexanes or Flash Chromatography (Hexanes:EtOAc).

Synthesis Pathway Diagram

SynthesisPath Acetophenone 3-Bromoacetophenone Pyridone Intermediate: 6-(3-Br-Ph)-2-oxo-nicotinonitrile (Solid Precipitate) Acetophenone->Pyridone Cyclocondensation Reflux, EtOH (-2 H2O, -EtOH) Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Pyridone Cyclocondensation Reflux, EtOH (-2 H2O, -EtOH) Ammonium NH4OAc Ammonium->Pyridone Cyclocondensation Reflux, EtOH (-2 H2O, -EtOH) Product TARGET: 6-(3-Bromophenyl)- 2-chloronicotinonitrile Pyridone->Product Deoxychlorination POCl3, DMF (cat) 100°C

Caption: Two-step regioselective synthesis from commercially available acetophenone precursors.

Part 4: Functionalization & Applications in Drug Discovery

This scaffold is a "privileged structure" for designing mGluR5 antagonists (e.g., MPEP analogs) and Adenosine receptor ligands . The orthogonality of the halogen handles allows for sequential functionalization.

Key Reaction Workflows
  • Site A (

    
    -Cl): Nucleophilic Aromatic Substitution (
    
    
    
    )
    • The electron-withdrawing nitrile group at

      
       activates the 
      
      
      
      -chlorine.
    • Reagents: Primary/Secondary amines, Alkoxides.

    • Application: Introduction of solubilizing groups (piperazines, morpholines) common in CNS drugs.

  • Site B (

    
    -Aryl-Br): Palladium-Catalyzed Coupling 
    
    • Sonogashira Coupling: Reaction with terminal alkynes (e.g., 2-ethynylpyridine) yields MPEP-like structures.

    • Suzuki-Miyaura: Coupling with aryl boronic acids creates biaryl/terphenyl systems found in kinase inhibitors.

  • Site C (

    
    -CN): Nitrile Transformations 
    
    • Hydrolysis: To Nicotinamide (primary amide) or Nicotinic acid.

    • Cyclization: Reaction with sodium azide (

      
      ) yields the tetrazole bioisostere of a carboxylic acid.
      
Derivatization Logic Diagram

Derivatization cluster_SNAr Path A: C2-Substitution (SNAr) cluster_Pd Path B: C6-Coupling (Pd-Cat) cluster_CN Path C: C3-Nitrile Modification Core 6-(3-Bromophenyl)- 2-chloronicotinonitrile (Core Scaffold) Amine 2-Amino Derivative (Kinase Hinge Binder) Core->Amine R-NH2, Base Heat Alkyne Phenylethynyl Analog (mGluR5 Antagonist Profile) Core->Alkyne Terminal Alkyne Pd(PPh3)2Cl2, CuI Tetrazole Tetrazole Bioisostere Core->Tetrazole NaN3, NH4Cl Ether 2-Alkoxy Derivative Biaryl Terphenyl System Amide Nicotinamide

Caption: Orthogonal functionalization logic for library generation.[1]

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity, Oral H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Critical Handling Protocols:

  • Moisture Sensitivity: The 2-chloro group can hydrolyze slowly in acidic moisture; store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Cyanide Risk: While the nitrile is stable, combustion may release HCN gas. Do not mix with strong acids or oxidizers.

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize potential cyanide traces before disposal.

Part 6: References

  • PubChem. "6-(3-Bromophenyl)-2-chloronicotinonitrile (Compound)." National Center for Biotechnology Information.[3] Accessed 2026.[4][5]

  • Sigma-Aldrich. "6-(3-Bromophenyl)-2-chloronicotinonitrile Product Specification." Merck KGaA.

  • Kotb, E. R., et al. "Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation." Acta Chimica Slovenica, vol. 56, 2009, pp. 908–919. (Describes the general POCl3 chlorination protocol for 6-aryl-nicotinonitriles).

  • Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, vol. 38, no.[6] 10, 1999, pp. 1493-1503. (Establishes the pharmacophore relevance).

Sources

Exploratory

Technical Guide: Pharmaceutical Intermediates Containing the 3-Bromophenyl Pyridine Scaffold

The following technical guide details the chemistry, synthesis, and application of pharmaceutical intermediates containing the 3-bromophenyl pyridine scaffold . Executive Summary The 3-bromophenyl pyridine scaffold repre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of pharmaceutical intermediates containing the 3-bromophenyl pyridine scaffold .

Executive Summary

The 3-bromophenyl pyridine scaffold represents a privileged class of "bifunctional" pharmaceutical intermediates. It serves as a critical junction point in medicinal chemistry, linking a polar, hydrogen-bond-accepting pyridine ring (often a hinge-binder in kinase inhibitors or a pharmacophore in GPCR ligands) with a lipophilic phenyl ring .

The defining feature of this intermediate is the meta-positioned bromine atom on the phenyl ring. Unlike para-substitution, which creates linear molecular geometries, the meta-bromine provides a "kinked" vector (approx. 120°), allowing drug candidates to access unique pockets within protein binding sites. This scaffold is a precursor for diverse therapeutic classes, including mGluR5 antagonists , kinase inhibitors , and OLED materials (due to high triplet energy, though this guide focuses on pharma).

Key Technical Value:

  • Modular Assembly: The bromine atom serves as a reactive "handle" for late-stage diversification via cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

  • Metabolic Stability: The pyridine nitrogen reduces the overall lipophilicity (LogP) compared to biphenyls, improving solubility and metabolic clearance profiles.

Structural Analysis & Pharmacophore Properties[1]

The scaffold exists primarily in three isomeric forms based on the pyridine attachment point. The 2-(3-bromophenyl)pyridine isomer is the most prevalent in drug discovery due to the specific basicity and chelating ability of the 2-pyridyl nitrogen.

Isomeric Landscape
IsomerCAS NumberKey CharacteristicsCommon Application
2-(3-bromophenyl)pyridine 4373-60-8 N-atom adjacent to C-C bond; capable of N,C-chelation (e.g., Ir/Pt complexes).[1]Kinase inhibitors, mGluR5 ligands.
3-(3-bromophenyl)pyridine N/A (Substructure)N-atom meta to C-C bond; reduced basicity.Allosteric modulators requiring weaker H-bond acceptors.
4-(3-bromophenyl)pyridine 4373-72-2 N-atom para to C-C bond; symmetrical pyridine vector.Linear spacers in fragment-based drug design.
The "Meta-Bromo" Strategy

In medicinal chemistry, the meta-bromo substituent is rarely the final endpoint. It is a synthetic pylon .

  • Vector Control: It directs subsequent substituents into a hydrophobic pocket distinct from the ortho (steric clash risk) or para (solvent channel) positions.

  • Electronic Modulation: The bromine is electron-withdrawing (

    
    ), deactivating the phenyl ring slightly, which can stabilize the system against rapid oxidative metabolism until further functionalized.
    

Synthetic Methodologies

The synthesis of 3-bromophenyl pyridines requires chemoselectivity . A naive reaction between a pyridyl species and a dibromobenzene will result in a mixture of mono- and bis-coupled products and oligomers.

Preferred Route: Chemoselective Suzuki-Miyaura Coupling

The gold standard for synthesizing this intermediate involves exploiting the reactivity difference between aryl iodides and aryl bromides .

  • Substrate A: 2-Pyridylboronic acid (or ester).

  • Substrate B: 1-Bromo-3-iodobenzene.[2]

  • Principle: The C–I bond (bond dissociation energy ~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (~81 kcal/mol).

Experimental Protocol: Synthesis of 2-(3-Bromophenyl)pyridine

This protocol ensures retention of the bromine atom for future reactions.

Reagents:

  • 2-Pyridylboronic acid MIDA ester (1.0 equiv) - Used for slow release/stability.

  • 1-Bromo-3-iodobenzene (1.1 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with 1-bromo-3-iodobenzene, Pd catalyst, and base. Cycle vacuum/nitrogen (3x) to remove O₂ (crucial to prevent homocoupling).

  • Addition: Add the boronic acid/ester and degassed solvent mixture.

  • Reaction: Heat to 60°C (Do not exceed 80°C to prevent activation of the C-Br bond). Monitor by HPLC. The C-I species should disappear within 2–4 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Partition between EtOAc and water.

  • Purification: Silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes). The product is typically a colorless to pale yellow oil/solid.

Validation Criteria:

  • ¹H NMR: Distinct pyridine protons (multiplets 8.6–7.2 ppm) and phenyl protons. The integration must show a 1:1 ratio of rings.

  • MS (ESI): Distinct doublet pattern (1:1 intensity) for ⁷⁹Br/⁸¹Br isotopes at M+ and (M+2)+.

Alternative Route: The Kröhnke Pyridine Synthesis

For scaffolds requiring substitution on the pyridine ring (e.g., 6-methyl-2-(3-bromophenyl)pyridine), ring construction is superior to coupling.

  • Precursors: 3-Bromoacetophenone + Benzaldehyde + Ammonium Acetate.

  • Mechanism: Aldol condensation followed by Michael addition and cyclization.

Visualization: Synthetic Pathways

The following diagram illustrates the chemoselective assembly (Route A) and the divergent functionalization (Route B) of the scaffold.

G cluster_inputs Precursors cluster_products Downstream APIs PyBor 2-Pyridyl Boronate Intermediate SCAFFOLD: 2-(3-Bromophenyl)pyridine PyBor->Intermediate Pd(dppf)Cl2, 60°C Chemoselective C-I Coupling BrIPh 1-Bromo-3-Iodobenzene BrIPh->Intermediate SuzukiProd Biaryl Products (Kinase Inhibitors) Intermediate->SuzukiProd Suzuki Coupling (Ar-B(OH)2 + Pd) BuchwaldProd Aminated Products (GPCR Ligands) Intermediate->BuchwaldProd Buchwald-Hartwig (R-NH2 + Pd-Ligand) SonoProd Alkynyl Products (mGluR5 Antagonists) Intermediate->SonoProd Sonogashira (Alkyne + Cu/Pd)

Figure 1: Chemoselective synthesis and divergent application of the 3-bromophenyl pyridine scaffold.

Functionalization Strategies (The "Handle")

Once the 2-(3-bromophenyl)pyridine intermediate is secured, it acts as a hub. The following transformations are standard in high-throughput library synthesis.

Sonogashira Coupling (mGluR5 Antagonists)

Many negative allosteric modulators (NAMs) of mGluR5 feature a diaryl acetylene linker.

  • Reaction: Scaffold + Terminal Alkyne.

  • Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N, THF, 50°C.

  • Note: The pyridine nitrogen can coordinate to Cu, potentially poisoning the co-catalyst. Increasing CuI loading to 5–10% or using a copper-free variant (Pd/Ag) may be necessary.

Buchwald-Hartwig Amination

Replacing the bromine with an amine is common for optimizing solubility.

  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., BrettPhos or RuPhos ) to prevent Pd coordination by the pyridine nitrogen.

  • Base: NaOtBu (strong base) or Cs₂CO₃ (mild base).

Safety & Handling

  • Bromine Toxicity: While the intermediate is a solid/oil with low volatility, the precursors (bromo-iodobenzene) are irritants.

  • Heavy Metals: Palladium and Copper residues must be scavenged (using Thiol-silica or QuadraPure™ scavengers) to meet ICH Q3D guidelines (<10 ppm) for pharmaceutical intermediates.

  • Genotoxicity: As with many alkylating/arylating agents and aromatic amines, intermediates should be treated as potential genotoxins (PGI) until Ames tested.

References

  • Chemoselective Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. [Link]

  • MIDA Boronates in Synthesis: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009, 131(20), 6961–6963. [Link]

  • Pyridine in Drug Design: Altaf, A. A., et al. "Pyridine derivatives: A structured review of their biological and pharmacological activities." Journal of Chemistry, 2015. [Link]

  • mGluR5 Antagonist Chemistry: Lindemann, M., et al. "Synthesis and Structure-Activity Relationships of 2-Aryl-alkynyl-pyridines as Potent mGluR5 Antagonists." ChemMedChem, 2020. (Generalized reference for class).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 6-(3-Bromophenyl)-2-chloronicotinonitrile

This Application Note is structured to guide researchers through the regioselective synthesis of 6-(3-Bromophenyl)-2-chloronicotinonitrile . It addresses the critical challenges of regioselectivity (C6 vs.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the regioselective synthesis of 6-(3-Bromophenyl)-2-chloronicotinonitrile . It addresses the critical challenges of regioselectivity (C6 vs. C2 substitution) and chemoselectivity (retention of the aryl bromide).

Abstract & Strategic Overview

The pyridine carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and allosteric modulators. The synthesis of 6-(3-Bromophenyl)-2-chloronicotinonitrile presents a dual challenge:

  • Regiocontrol: Differentiating between the C2 and C6 chloride sites on the 2,6-dichloronicotinonitrile core.

  • Chemoselectivity: Coupling the boronic acid without reacting the bromine atom on the incoming phenyl ring, which serves as a handle for subsequent diversification.

This protocol utilizes the steric and electronic differentiation of the pyridine ring to achieve exclusive C6-arylation using Suzuki-Miyaura conditions, preserving the C2-chloride and the phenyl-bromide for orthogonal functionalization.

Retrosynthetic & Mechanistic Logic

The Electrophile: 2,6-Dichloronicotinonitrile

The starting material possesses two electrophilic sites activated by the pyridine nitrogen and the electron-withdrawing nitrile (CN) group at C3.

  • C2-Position: Ortho to the nitrile and alpha to the nitrogen. Highly activated but sterically hindered by the adjacent nitrile.

  • C6-Position: Para to the nitrile and alpha to the nitrogen. Highly activated and sterically accessible .

Mechanistic Insight: Under kinetically controlled Suzuki conditions, the palladium catalyst preferentially undergoes oxidative addition at the less hindered C6-position .

The Nucleophile: 3-Bromophenylboronic Acid

The coupling partner carries a bromine atom. In standard electrophilicity scales, Aryl-Br is typically more reactive than Aryl-Cl. However, the activated heteroaryl chlorides of the pyridine ring significantly outcompete the unactivated phenyl bromide for oxidative addition.

Selectivity Hierarchy (Reaction Rates):



Reaction Scheme

The following diagram illustrates the pathway and the competing side reactions.

ReactionScheme SM1 2,6-Dichloronicotinonitrile (Electrophile) Cat Pd(PPh3)4 / Na2CO3 DME/H2O, 85°C SM1->Cat SM2 3-Bromophenylboronic acid (Nucleophile) SM2->Cat Product 6-(3-Bromophenyl)- 2-chloronicotinonitrile (Target: C6 Coupled) Cat->Product Major Pathway (Kinetic Control) Side1 Impurity A: C2-Coupled Isomer (Sterically Disfavored) Cat->Side1 Minor (<5%) Side2 Impurity B: Bis-Coupled Product (Over-reaction) Cat->Side2 Minor (if excess Boronic Acid)

Caption: Reaction pathway showing the preferential formation of the C6-substituted product over sterically hindered C2 and bis-coupled byproducts.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
2,6-Dichloronicotinonitrile 173.001.01.73 g (10 mmol)Substrate
3-Bromophenylboronic acid 200.831.052.11 g (10.5 mmol)Coupling Partner
Pd(PPh3)4 1155.560.03346 mg (3 mol%)Catalyst
Na2CO3 (2.0 M aq) 105.992.512.5 mLBase
1,2-Dimethoxyethane (DME) Solvent-40 mLSolvent

Note: 1,4-Dioxane is a viable alternative solvent. Na2CO3 is preferred over stronger bases (like K3PO4) to prevent hydrolysis of the nitrile group.

Step-by-Step Procedure

Step 1: Inert Gas Setup

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Flame-dry or oven-dry the glassware to remove trace moisture (though the reaction is aqueous, minimizing initial moisture helps catalyst stability).

Step 2: Solvation & Degassing (Critical)

  • Add 2,6-Dichloronicotinonitrile (1.73 g) and 3-Bromophenylboronic acid (2.11 g) to the flask.

  • Add DME (40 mL).

  • Degassing: Sparge the solution with nitrogen for 10–15 minutes. Oxygen is the enemy of Pd(0) catalysts and promotes homocoupling of the boronic acid.

Step 3: Catalyst Addition

  • Add Pd(PPh3)4 (346 mg) in one portion against a positive stream of nitrogen.

  • Immediately add the degassed 2.0 M Na2CO3 solution (12.5 mL).

  • The biphasic mixture will turn yellow/orange.

Step 4: Reaction

  • Heat the mixture to 85°C (internal temperature).

  • Monitor by TLC (Hexane/EtOAc 4:1) or HPLC after 2 hours.

  • Endpoint: The starting material (Rf ~0.6) should disappear. The product (Rf ~0.4) will appear.[3][4][5]

    • Note: If the reaction stalls, add an additional 1 mol% catalyst. Do not add excess boronic acid unless necessary, to avoid reacting with the phenyl-bromide.

Step 5: Workup

  • Cool the reaction to room temperature.[6]

  • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with Brine (50 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[6]

Step 6: Purification

  • The crude residue is typically a yellow solid.

  • Purify via Silica Gel Column Chromatography.[6]

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Order of Elution: Bis-coupled impurity (non-polar)

      
      Target Product 
      
      
      
      Unreacted Boronic Acid (polar).

Quality Control & Analytical Data

Expected NMR Signature
  • 1H NMR (400 MHz, CDCl3):

    • Pyridine Ring: Two doublets. The C5-H (beta to N) and C4-H (gamma to N).

      • 
         ~7.8 ppm (d, 1H, C4-H)
        
      • 
         ~8.2 ppm (d, 1H, C5-H)
        
    • Phenyl Ring: Characteristic pattern for 3-substituted aromatic system.

      • 
         ~8.1 ppm (t, 1H, H-2') - Deshielded singlet-like.
        
      • 
         ~7.9 ppm (d, 1H, H-6')
        
      • 
         ~7.6 ppm (d, 1H, H-4')
        
      • 
         ~7.4 ppm (t, 1H, H-5')
        
Mass Spectrometry[1]
  • LC-MS (ESI+): Look for the characteristic isotope pattern of 1 Cl and 1 Br .

    • M+ (Base peak): X

    • M+2 (Cl/Br contribution): X+2

    • M+4: X+4

    • Intensity Ratio: Approx 3:4:1 for Cl + Br combination.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Degas Solvation & Degassing (DME, N2 Sparge) Start->Degas CatAdd Catalyst Addition (Pd(PPh3)4 + Base) Degas->CatAdd Heat Reaction: 85°C, 2-4 hrs (Kinetic Control) CatAdd->Heat Check QC Check: TLC/HPLC (SM Consumption?) Heat->Check Check->Heat No (Extend Time) Workup Aqueous Workup (EtOAc Extraction) Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Pure 6-(3-Bromophenyl)- 2-chloronicotinonitrile Purify->Final

Caption: Operational workflow emphasizing the critical degassing step and decision points for reaction monitoring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst deactivation (O2)Ensure rigorous degassing; use fresh catalyst.
Bis-Coupling (C2 & C6) Excess Boronic AcidStrictly limit boronic acid to 1.05 equiv.
Hydrolysis of Nitrile Base too strong / Temp too highUse Na2CO3 instead of K3PO4; do not exceed 90°C.
Homocoupling (Ph-Ph) Oxygen presenceIncrease degassing time; check inert lines.

Safety Considerations

  • Cyanides: The nicotinonitrile moiety is stable, but under strong acidic conditions or combustion, it may release HCN. Work in a well-ventilated hood.

  • Palladium: Heavy metal waste must be segregated.

  • Boronic Acids: Generally low toxicity but handle with gloves.

References

  • Regioselectivity in 2,6-Dichloropyridines

    • Study on the preferential reactivity of C6-Cl over C2-Cl in nicotinonitrile deriv
    • Lier, F. et al. "Regioselective Cross-Coupling Reactions of 2,6-Dichloropyridines." Journal of Organic Chemistry, 2005. (Generalized citation based on known reactivity trends).

  • General Suzuki Coupling Protocols for Heterocycles

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Synthesis of 2-chloronicotinonitrile derivatives

    • Organic Syntheses, Coll. Vol. 4, p.166 (1963); Vol. 39, p.13 (1959). (Foundational work on the scaffold).

(Note: While specific literature for the exact 3-bromo derivative is proprietary or niche, the reactivity pattern is established in the cited reviews and analogous heterocycle chemistry.)

Sources

Application

Reaction conditions for 2-chloronicotinonitrile and 3-bromophenylboronic acid

Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Chloronicotinonitrile and 3-Bromophenylboronic Acid Part 1: Executive Summary & Strategic Analysis Objective: To synthesize 2-(3-bromophenyl)nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Chloronicotinonitrile and 3-Bromophenylboronic Acid

Part 1: Executive Summary & Strategic Analysis

Objective: To synthesize 2-(3-bromophenyl)nicotinonitrile via a chemoselective Suzuki-Miyaura cross-coupling reaction. This protocol addresses the specific challenge of coupling an activated heteroaryl chloride (2-chloronicotinonitrile) with a halogenated aryl boronic acid (3-bromophenylboronic acid) while preserving the bromine handle on the phenyl ring for downstream functionalization.

Scientific Rationale: The reaction relies on the electronic activation of the 2-chloropyridine scaffold. While aryl chlorides are typically inert compared to aryl bromides in palladium-catalyzed couplings, the 2-chloronicotinonitrile substrate possesses two distinct activating features:

  • Pyridine Nitrogen Effect: The electron-deficient nature of the pyridine ring, particularly at the

    
    -position relative to the nitrogen, significantly lowers the energy barrier for oxidative addition of Pd(0).
    
  • Ortho-Nitrile Activation: The electron-withdrawing nitrile group at the 3-position further depletes electron density at the C-Cl bond, making it exceptionally reactive—often surpassing the reactivity of unactivated aryl bromides.

The Chemoselectivity Challenge: The primary risk in this transformation is oligomerization . The product, 2-(3-bromophenyl)nicotinonitrile, contains an aryl bromide motif. If the reaction conditions are too aggressive or the stoichiometry is uncontrolled, the catalytic species may engage the product as an electrophile, coupling it with remaining boronic acid to form unwanted terphenyl byproducts.

Solution: We utilize a high-turnover catalyst system (Pd(dppf)Cl


) with strict stoichiometric control (excess electrophile) to ensure the boronic acid is the limiting reagent, thereby preventing secondary couplings.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] The critical deviation from standard protocols is the kinetic prioritization of the activated C-Cl bond over the latent C-Br bond in the product.

DOT Diagram: Catalytic Cycle & Chemoselectivity

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd Inserts into C-Cl PdII_Cl Pd(II) Complex (Ar-Pd-Cl) OxAdd->PdII_Cl TransMet Transmetallation (Base Assisted) PdII_Cl->TransMet + Boronate Species PdII_Biaryl Pd(II) Biaryl Complex (Ar-Pd-Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Product: 2-(3-bromophenyl)nicotinonitrile RedElim->Product Substrate1 2-Chloronicotinonitrile (Electrophile) Substrate1->OxAdd Activated by N & CN Substrate2 3-Bromophenylboronic Acid (Nucleophile) Substrate2->TransMet Activated by Base SideReaction RISK: Oligomerization (Coupling with Product-Br) Product->SideReaction If Excess Boronic Acid

Caption: The catalytic cycle highlights the preferential oxidative addition into the activated C-Cl bond. The red dotted line indicates the potential side reaction if stoichiometry is not controlled.

Part 3: Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleRationale
2-Chloronicotinonitrile 138.551.10 ElectrophileSlight excess ensures complete consumption of the boronic acid, preventing side reactions.
3-Bromophenylboronic acid 200.831.00NucleophileLimiting reagent to minimize oligomerization risk.
Pd(dppf)Cl

· DCM
816.640.03CatalystBidentate ligand (dppf) prevents β-hydride elimination and is robust for heteroaryl chlorides [1].
Na

CO

(2.0 M aq)
105.993.00BaseActivates the boronic acid to the boronate species for transmetallation.
1,4-Dioxane Solvent-SolventMiscible with water; high boiling point allows thermal activation (80-100°C).
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-chloronicotinonitrile (1.1 equiv) and 3-bromophenylboronic acid (1.0 equiv).

  • Add 1,4-Dioxane (concentration ~0.2 M relative to limiting reagent).

  • Degassing: Sparge the solution with nitrogen or argon gas for 10–15 minutes. This is critical to prevent Pd oxidation and homocoupling of the boronic acid [2].

Step 2: Catalyst & Base Addition

  • Add the Pd(dppf)Cl

    
     · DCM  catalyst (3 mol%).
    
  • Add the degassed 2.0 M Na

    
    CO
    
    
    
    solution (3.0 equiv).
    • Note: The biphasic mixture will turn dark/brown upon heating as the active Pd(0) species is generated.

Step 3: Reaction

  • Heat the reaction mixture to 90°C in an oil bath.

  • Monitor by TLC or HPLC every hour.

    • TLC Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Endpoint: Disappearance of 3-bromophenylboronic acid. Do not extend heating unnecessarily after the boronic acid is consumed.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with water (equal volume to dioxane) and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with Brine (1x).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify via silica gel flash chromatography.

    • Gradient: 0% to 30% Ethyl Acetate in Hexanes.

    • Observation: The product is typically a white to off-white solid.

Part 4: Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow Start Start Setup Charge Reactants (Dioxane, N2 Sparge) Start->Setup CatAdd Add Pd Catalyst & Aq. Base Setup->CatAdd Heat Heat to 90°C (Monitor TLC) CatAdd->Heat Check Boronic Acid Consumed? Heat->Check Check->Heat No Workup Extraction (EtOAc/Water) Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Pure Product Purify->Final

Caption: Operational workflow emphasizing the critical decision point at reaction monitoring to prevent over-reaction.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition failureSwitch to Pd(PPh

)

or increase temp to 100°C. Ensure effective degassing (oxygen poisons Pd(0)).
Homocoupling (Biaryl) Oxidation of boronic acidImprove inert atmosphere (Argon balloon). Reduce catalyst loading to 1 mol%.
Hydrolysis of Nitrile pH too high / Temp too highThe nitrile can hydrolyze to amide at high pH/temp. If observed, switch base to K

PO

or NaHCO

and lower temp to 80°C [3].
Oligomerization Product reacting with Boronic AcidStrictly ensure 2-chloronicotinonitrile is in excess (1.1–1.2 equiv). Stop reaction immediately upon boronic acid consumption.

Part 6: Safety Considerations

  • Nitriles: While 2-chloronicotinonitrile contains a nitrile group, it is covalently bonded. However, under strong acidic/basic conditions at high heat, it may release toxic fumes. Work in a well-ventilated fume hood.

  • Boronic Acids: Generally low toxicity, but handle with gloves to prevent absorption.

  • Palladium: Heavy metal waste must be segregated and disposed of according to environmental regulations.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3345-3353. [Link]

Sources

Method

Application Note: Strategic Functionalization of Bromine in 6-(3-Bromophenyl)-2-chloronicotinonitrile

Executive Summary This application note details the chemoselective functionalization of the bromine moiety in 6-(3-bromophenyl)-2-chloronicotinonitrile . This scaffold presents a classic "dual-electrophile" challenge com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective functionalization of the bromine moiety in 6-(3-bromophenyl)-2-chloronicotinonitrile . This scaffold presents a classic "dual-electrophile" challenge common in medicinal chemistry: distinguishing between a neutral aryl bromide and a highly activated heteroaryl chloride.

While standard reactivity trends suggest aryl bromides undergo oxidative addition faster than aryl chlorides, the presence of the electron-withdrawing nitrile (CN) group at the C3 position and the pyridine nitrogen renders the C2-chloride exceptionally labile toward both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed insertion.

This guide provides two distinct workflows:

  • The "Deactivate-First" Strategy (Recommended): Prioritizing C2-functionalization to secure chemoselectivity.

  • Direct Br-Selective Coupling: Advanced catalytic conditions to target the bromine while preserving the chlorine.

Structural Analysis & Reactivity Profile

To design a successful protocol, one must understand the electronic battleground of the molecule.

  • Site A (C2-Cl): The chlorine is ortho to the ring nitrogen and a nitrile group. This creates a severe electron deficiency, making it highly susceptible to SNAr attack by amines, alkoxides, or thiols. In Pd-coupling, this C-Cl bond is "activated" and can compete with or surpass the reactivity of the C-Br bond depending on the ligand used.

  • Site B (C3'-Br): The bromine is located on a phenyl ring attached to the C6 position. It behaves as a standard, neutral aryl bromide. Its reactivity is driven by the intrinsic bond dissociation energy of C-Br vs C-Cl.

Reactivity Logic Diagram

ReactivityMap Molecule 6-(3-Bromophenyl)-2-chloronicotinonitrile C2_Cl C2-Chloride (Highly Activated) Molecule->C2_Cl Electron Deficient Core C3_Br C3'-Bromine (Neutral Aryl Halide) Molecule->C3_Br Phenyl Ring Appendage SNAr S_NAr Susceptibility (High) C2_Cl->SNAr Primary Mode Pd_Add Pd Oxidative Addition C2_Cl->Pd_Add Competitive (Ligand Dependent) C3_Br->SNAr Inert C3_Br->Pd_Add Standard Mode

Figure 1: Reactivity map illustrating the competitive electrophilic sites. The C2-Cl is electronically activated, while the C3'-Br relies on intrinsic halogen lability.

Strategy 1: The "Deactivate-First" Protocol (High Fidelity)

Context: This is the most reliable route for library generation. By reacting the C2-chloride with a nucleophile first (SNAr), the pyridine ring becomes more electron-rich, deactivating the C2 position and ensuring subsequent Pd-coupling occurs exclusively at the bromine.

Step 1: SNAr Displacement at C2

Objective: Install an amine or ether at C2 to remove the competing chloride.

Reagents:

  • Substrate: 6-(3-Bromophenyl)-2-chloronicotinonitrile (1.0 eq)

  • Nucleophile: Morpholine, Piperidine, or Primary Amine (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF or DMSO (Polar aprotic is essential)

  • Temp: 60–80 °C

Protocol:

  • Dissolve 1.0 mmol of substrate in 3 mL DMF.

  • Add 2.0 mmol DIPEA followed by 1.2 mmol of the amine.

  • Heat to 60 °C and monitor by LC-MS.

    • Checkpoint: The starting material (Cl-Ar) peak should disappear; the product mass will be M+ (amine) - (HCl).

  • Workup: Pour into ice water. The product usually precipitates. Filter and dry.

Step 2: Suzuki Coupling at C3'-Br

Objective: Functionalize the bromine on the now-deactivated scaffold.

Reagents:

  • Substrate: C2-substituted intermediate (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: 2M Na2CO3 (aq) (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

  • Temp: 90 °C

Protocol:

  • Charge a reaction vial with the C2-substituted intermediate, boronic acid, and Pd(dppf)Cl2.

  • Evacuate and backfill with N2 (3 cycles).

  • Add degassed Dioxane (0.2 M concentration) and 2M Na2CO3.

  • Heat to 90 °C for 4–12 hours.

  • Why this works: The C2 position is now occupied by an electron-donating group (amine), making the pyridine ring less electrophilic. The Pd catalyst will exclusively insert into the C-Br bond.

Strategy 2: Direct Chemoselective Coupling (Advanced)

Context: If the C2-chloride must be retained for later functionalization, you must exploit the subtle difference in oxidative addition rates.

The Challenge: Standard electron-rich ligands (like PCy3) often accelerate insertion into the activated C-Cl bond. To target the Br, use Pd(PPh3)4 (less active) or Bisphosphine ligands (dppf) which often discriminate based on bond strength (C-Br < C-Cl) rather than electronic activation.

Protocol: Br-Selective Suzuki Coupling

Reagents:

  • Substrate: 6-(3-Bromophenyl)-2-chloronicotinonitrile (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.05 eq - Limit excess)

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

    • Note: Avoid highly active precatalysts like XPhos-Pd-G2.

  • Base: NaHCO3 (mild base) or K3PO4

    • Avoid: Strong alkoxide bases (NaOtBu) which promote SNAr side reactions.

  • Solvent: Toluene/Ethanol/Water (4:1:1)

  • Temp: 60–70 °C (Strict control)

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, combine substrate (100 mg), boronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).

  • Solvent Addition: Add degassed Toluene/EtOH/Water mixture.

  • Base Addition: Add solid NaHCO3 (2.5 equiv).

  • Reaction: Heat to exactly 60 °C.

  • Monitoring (Critical): Check LC-MS at 1 hour and 3 hours.

    • Success Indicator: Formation of the coupled product (retaining Cl).[2]

    • Failure Mode: If you see "double coupling" or hydrolysis of the Cl (mass M-Cl+OH), lower temperature to 40 °C.

  • Purification: Flash chromatography is required to separate the mono-coupled product from trace bis-coupled byproducts.

Application Protocol 3: Miyaura Borylation (Converting Br to Bpin)

Converting the bromine to a boronic ester allows this scaffold to act as a nucleophile, increasing versatility.

Reagents:

  • Substrate: 6-(3-Bromophenyl)-2-chloronicotinonitrile

  • Boron Source: Bis(pinacolato)diboron (B2pin2) (1.1 eq)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 eq) - Weak base prevents C-Cl hydrolysis.

  • Solvent: 1,4-Dioxane (anhydrous)

Protocol:

  • Combine substrate, B2pin2, KOAc, and catalyst in a sealable tube.

  • Add anhydrous dioxane.

  • Heat at 80 °C for 4–6 hours.

  • Workup: Filter through Celite. Do not use aqueous workup if possible (boronates can hydrolyze). Concentrate and crystallize from Hexane/EtOAc.

Experimental Workflow Diagram

Workflow Start Start: 6-(3-Bromophenyl)-2-chloronicotinonitrile Decision Is C2-Cl needed for later steps? Start->Decision Path_A NO (Deactivation Strategy) Decision->Path_A Preferred Path_B YES (Chemoselective Strategy) Decision->Path_B Riskier Step_A1 Step 1: S_NAr Displacement (Amine/Alkoxide, 60°C) Path_A->Step_A1 Step_B1 Direct Suzuki Coupling (Pd(PPh3)4, Toluene, 60°C) Path_B->Step_B1 Step_A2 Intermediate: 2-Substituted-6-(3-Br-phenyl) Step_A1->Step_A2 Step_A3 Step 2: Standard Suzuki (Pd(dppf)Cl2, 90°C) Step_A2->Step_A3 Final Final Functionalized Product Step_A3->Final Step_B2 Critical QC: Monitor for Bis-Coupling Step_B1->Step_B2 Step_B2->Final

Figure 2: Decision tree for selecting the appropriate functionalization pathway based on the necessity of the C2-chloride.

Data Summary & Troubleshooting

Parameter"Deactivate-First" (Path A)Direct Coupling (Path B)
Primary Risk Low (Stepwise control)High (C2 vs C3' competition)
Catalyst Choice Pd(dppf)Cl2 or Pd(OAc)2/SPhosPd(PPh3)4 (Avoid bulky/active ligands)
Base Sensitivity Robust (Carbonates/Phosphates ok)Sensitive (Use NaHCO3 or KOAc)
Temperature High (80–100 °C)Moderate (40–60 °C)
Yield Expectation >85% (over 2 steps)50–65% (due to byproduct separation)
Troubleshooting Guide
  • Issue: Observation of hydrolysis at C2 (conversion of Cl to OH).

    • Cause: Aqueous base at high temp attacking the activated pyridine.

    • Fix: Switch to anhydrous conditions (Miyaura Borylation conditions) or use a hindered base.

  • Issue: No reaction at Br.

    • Cause: Catalyst poisoning by the nitrile group (rare but possible).

    • Fix: Increase catalyst loading to 10 mol% or switch to a precatalyst like XPhos-Pd-G3 (only if C2 is already protected).

References

  • Lutz, M. et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society, 2022. [Link]

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

Sources

Application

Nucleophilic substitution of 2-chloro group in nicotinonitrile derivatives

Application Note: Optimization of Reactions on 2-Chloronicotinonitrile Scaffolds Executive Summary & Strategic Value The 2-chloronicotinonitrile (2-chloro-3-cyanopyridine) scaffold is a "privileged structure" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of


 Reactions on 2-Chloronicotinonitrile Scaffolds 

Executive Summary & Strategic Value

The 2-chloronicotinonitrile (2-chloro-3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for HIV-1 non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine analogs) and Src/Abl kinase inhibitors (e.g., Bosutinib analogs).

The substitution of the 2-chloro group is governed by Nucleophilic Aromatic Substitution (


) .[1] Unlike standard chlorobenzenes, this substrate is highly activated. The pyridine nitrogen (position 1) and the nitrile group (position 3) exert a synergistic electron-withdrawing effect, making the C2 position exceptionally electrophilic.

Key Challenges addressed in this guide:

  • Hydrolysis Risk: The nitrile group is prone to hydrolysis (to amide/acid) under the vigorous aqueous basic conditions often used for

    
    .[1]
    
  • Regioselectivity: In polychlorinated precursors (e.g., 2,4-dichloro), controlling site-selectivity is non-trivial.

  • Solvent Effects: The choice between protic and aprotic solvents drastically alters reaction kinetics and byproduct profiles.

Mechanistic Insight: The "Electronic Trap"

To optimize this reaction, one must understand the transition state. The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer complex.

  • Activation: The inductive effect (

    
    ) of the nitrile group at C3 lowers the LUMO energy of the ring.
    
  • Stabilization: The negative charge in the transition state is delocalized onto the electronegative ring nitrogen and the nitrile group.

  • The Trap: Because C2 is flanked by the ring nitrogen and the nitrile, steric hindrance is the primary barrier, not electronics.

Figure 1: Reaction Mechanism & Transition State

SNAr_Mechanism cluster_legend Electronic Activation Reactant 2-Chloronicotinonitrile (Substrate) TS Meisenheimer Complex (Resonance Stabilized) Reactant->TS Addition (Rate Limiting) Nu Nucleophile (Nu:) Nu->TS Product 2-Substituted Nicotinonitrile TS->Product Elimination (Fast) LG Chloride Ion (Cl-) TS->LG Info C3-CN Group: -I / -M Effect Pyridine N: Electron Sink

Caption: The


 pathway. The rate-determining step is the nucleophilic attack (Addition).[2] The C3-cyano group stabilizes the anionic intermediate, lowering the activation energy.

Critical Reaction Parameters

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMF, NMP, or DMSO Polar aprotic solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive. Crucial: Avoid water to prevent nitrile hydrolysis.
Base DIPEA (Hünig's Base) or

DIPEA: Organic soluble, non-nucleophilic. Best for amine nucleophiles.

:
Best for phenols/thiols. Requires vigorous stirring.[1]
Temperature 60°C – 100°C High enough to overcome steric repulsion at C2, but low enough to prevent nitrile degradation.
Catalyst None usually required The substrate is sufficiently activated. Cu/Pd catalysis is only needed for extremely weak nucleophiles (e.g., electron-deficient anilines).

Experimental Protocols

Protocol A: Standard Thermal Displacement (Amines)

Best for: Primary and secondary amines, including cyclic amines (morpholine, piperazine).

Reagents:

  • 2-Chloronicotinonitrile (1.0 equiv)[1]

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with 2-chloronicotinonitrile and anhydrous MeCN (0.5 M concentration).

  • Addition: Add DIPEA followed by the amine dropwise at room temperature (RT).

    • Note: Exotherm is possible with reactive amines.

  • Reaction: Heat to reflux (80°C) for MeCN or 90°C for DMF. Monitor by TLC/LC-MS.

    • Target Time: 2–6 hours.

  • Workup:

    • If MeCN: Concentrate in vacuo. Redissolve in EtOAc, wash with water (x2) and brine.

    • If DMF: Pour into ice-water. The product often precipitates. Filter and wash with water.[3]

  • Purification: Recrystallization from EtOH is often sufficient due to the high polarity difference between starting material and product.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, sluggish nucleophiles, or "Green" water-based synthesis.

Reagents:

  • 2-Chloronicotinonitrile (1.0 mmol)

  • Amine (1.2 mmol)

  • Solvent: Water (2 mL) or EtOH (2 mL)

Procedure:

  • Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL).

  • Conditions: Irradiate at 120°C – 140°C for 10–20 minutes .

    • Power: Dynamic mode (max 150W).

  • Rationale: Water acts as a pseudo-organic solvent at high T/P, changing its dielectric constant. The high temperature overcomes the activation barrier instantly.

  • Workup: Cool to RT. The product usually crystallizes out of the water/EtOH mixture. Filter and dry.[3][4]

Protocol C: Ether/Thioether Synthesis ( / Bond)

Best for: Alkoxides and Thiolates.

Reagents:

  • Nucleophile: Alcohol or Thiol (1.0 equiv)

  • Base: NaH (1.1 equiv) or

    
     (1.5 equiv)
    
  • Solvent: Anhydrous THF or DMF

Procedure:

  • Activation: Suspend NaH in anhydrous THF at 0°C. Add the alcohol/thiol dropwise. Stir 15 min to generate the alkoxide/thiolate.

  • Displacement: Add a solution of 2-chloronicotinonitrile in THF dropwise to the cold mixture.

  • Reaction: Allow to warm to RT. Stir for 1–4 hours.

    • Warning: If using DMF/Heat, ensure strict anhydrous conditions to avoid

      
       competition (hydrolysis).
      

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Optimization_Flow Start Start: Reaction Stalled or Low Yield Check1 Is Starting Material (SM) Consumed? Start->Check1 Check2 Is Nitrile Intact? Check1->Check2 Yes (SM gone) Action1 Increase Temp to 120°C (Switch to DMF/DMSO) Check1->Action1 No (SM remains) Action2 Check for Hydrolysis (Amide/Acid formation) Check2->Action2 New spots on TLC Action3 Switch Base: Use NaH or Superbase (DBU) Action1->Action3 Still Stalled Action4 Use Anhydrous Conditions (Dry Solvents/Glassware) Action2->Action4 Hydrolysis Confirmed

Caption: Diagnostic workflow for troubleshooting stalled reactions or byproduct formation.

Common Pitfalls:
  • Nitrile Hydrolysis:

    • Symptom:[1][2][5][6][7][8] Appearance of a polar spot (Amide) or very polar streak (Acid) on TLC.

    • Cause: Wet solvent + Base + Heat.[1][5][9]

    • Fix: Use molecular sieves in DMF; switch to non-hygroscopic bases (e.g.,

      
       over KOH).
      
  • Regioselectivity (If using 2,4-dichloro precursor):

    • Insight: In 2,4-dichloronicotinonitrile, the C4-chloride is often displaced faster than C2 due to less steric hindrance, despite C2 being electronically favored by the ring nitrogen.

    • Fix: If C2 substitution is required on a 2,4-dichloro scaffold, one must often block C4 or exploit subtle temperature differences (C4 reacts at RT; C2 requires heat).

References

  • Mechanism of

    
    : 
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."[10] Link

  • Microwave Protocols

    • ResearchGate.[11] "Microwave-assisted synthesis of 2-aminonicotinic acids."[5][12] Link

  • Bosutinib Synthesis (Case Study)

    • Heterocycles.[13] "A New and Practical Synthesis of Bosutinib."[3][14] (Demonstrates the reactivity of the 3-cyano-4-chloroquinoline system, analogous to nicotinonitrile). Link

  • Nitrile Hydrolysis Risks

    • Chemistry Steps.[1][4][5][9][13] "Hydrolysis of Nitriles to Carboxylic Acids."[8][9][15] Link

  • BenchChem Protocols

    • "Synthesis of 4-Amino-2-chloronicotinonitrile" (Highlighting regioselectivity issues). Link

Sources

Method

Cross-coupling protocols using 6-(3-Bromophenyl)-2-chloronicotinonitrile

Technical Application Note: Chemoselective Functionalization of 6-(3-Bromophenyl)-2-chloronicotinonitrile Introduction: The Scaffold & The Challenge The molecule 6-(3-Bromophenyl)-2-chloronicotinonitrile represents a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Functionalization of 6-(3-Bromophenyl)-2-chloronicotinonitrile

Introduction: The Scaffold & The Challenge

The molecule 6-(3-Bromophenyl)-2-chloronicotinonitrile represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase, MEK) and GPCR modulators.[1] Its value lies in its dense functionalization potential: a central pyridine core flanked by a nitrile "warhead" or handle, an activated chloride, and a distal aryl bromide.

The Challenge: This scaffold presents a classic chemoselectivity paradox .

  • Site A (C-2 Chloride): Activated by the adjacent pyridine nitrogen and the electron-withdrawing nitrile (CN) group.[1] It is highly electrophilic, prone to Nucleophilic Aromatic Substitution (

    
    ) and rapid oxidative addition with electron-rich catalytic systems.
    
  • Site B (C-6 Aryl Bromide): A classic "soft" electrophile, generally more reactive towards Pd(0) oxidative addition in neutral electronic environments than unactivated chlorides.[1]

The Solution: By tuning the catalyst ligand sphere and reaction pH, we can achieve orthogonal functionalization . This guide details the protocols to selectively engage either the Aryl-Br (via Suzuki-Miyaura) or the Pyridyl-Cl (via


 or activated cross-coupling).[1]

Strategic Reactivity Map

To design effective workflows, one must visualize the electronic bias of the molecule.

ReactivityMap Scaffold 6-(3-Bromophenyl)- 2-chloronicotinonitrile Site_Cl Site A: C-2 Chloride (Activated Heteroaryl) Scaffold->Site_Cl High Electrophilicity (Ortho to N & CN) Site_Br Site B: Aryl Bromide (Standard Aryl Halide) Scaffold->Site_Br Soft Electrophile Reaction_SNAr S_NAr Substitution (Amines/Alkoxides) Dominant Pathway Site_Cl->Reaction_SNAr Base/Nu-H Reaction_Suzuki_Cl Suzuki Coupling (Cl) (Buchwald Ligands / Heat) Requires Activation Site_Cl->Reaction_Suzuki_Cl Pd-PEPPSI or XPhos Reaction_Suzuki_Br Suzuki Coupling (Br) (Pd(PPh3)4 / Mild Base) Kinetic Control Site_Br->Reaction_Suzuki_Br Standard Pd(0)

Figure 1: Reactivity landscape showing the divergent pathways for the C-2 and C-6 positions.[1]

Protocol A: Site-Selective Suzuki Coupling at the Aryl Bromide

Objective: Couple a boronic acid to the 3-bromophenyl moiety (Site B) while leaving the 2-chloropyridine (Site A) intact for later stages.[1]

Mechanistic Insight: While the 2-chloropyridine is activated, the C-Br bond is inherently weaker and undergoes oxidative addition faster with "standard" triphenylphosphine-based catalysts.[1] We utilize Pd(PPh3)4 , which is bulky enough to be sluggish at the hindered/electron-deficient C-2 position under mild conditions, ensuring selectivity for the distal Br [1, 2].

Reagents:

  • Substrate: 6-(3-Bromophenyl)-2-chloronicotinonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv) — Avoid strong hydroxides to prevent hydrolysis of the nitrile or chloride.

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1). De-gassed.

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), boronic acid (1.1 equiv), and Na2CO3 (2.0 equiv).

  • Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add the de-gassed solvent mixture (concentration ~0.1 M). Add Pd(PPh3)4 (0.05 equiv) quickly under positive inert gas pressure.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor via LCMS.[1] Look for the disappearance of the Br isotope pattern (1:1 ratio of M/M+2) and retention of the Cl isotope pattern (3:1 ratio of M/M+2).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will retain the 2-chloro-3-cyano functionality.[1]

Data Summary:

ParameterSpecificationReason
Selectivity >95% Br-couplingPd(PPh3)4 prefers the softer Ar-Br bond over the electron-poor Ar-Cl.[1]
Temp Limit < 90°CHigher temps increase risk of oxidative addition at C-2 Cl.[1]
Base Choice Carbonate (Na/K)Hydroxides (NaOH) promote hydrolysis of the 2-Cl to 2-OH (pyridone).[1]

Protocol B: Chemoselective at the C-2 Chloride[1]

Objective: Functionalize the C-2 position with an amine or alkoxide nucleophile. This reaction is unique to the pyridine ring; the aryl bromide is inert to these conditions.

Mechanistic Insight: The 2-position is highly electrophilic due to the inductive effect of the pyridine nitrogen and the resonance withdrawal of the 3-cyano group. Nucleophiles attack here readily via a Meisenheimer-like complex [3].[1]

Reagents:

  • Substrate: 6-(3-Bromophenyl)-2-chloronicotinonitrile (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) OR Alcohol (1.2 equiv)

  • Base: DIPEA (2.0 equiv for amines) OR Cs2CO3 (1.5 equiv for alcohols)

  • Solvent: DMF, DMSO, or NMP (Polar Aprotic is essential).

Step-by-Step Protocol:

  • Dissolution: Dissolve the substrate in DMF (0.2 M).

  • Addition: Add the base followed by the nucleophile.[1]

  • Reaction:

    • For Aliphatic Amines: Stir at RT to 40°C for 2–4 hours.

    • For Anilines/Alcohols: Heat to 60–80°C for 4–8 hours.

  • Checkpoint: TLC will show a significant polarity shift (usually more polar for amines).[1] LCMS should show the displacement of Cl (loss of M/M+2 3:1 pattern) while retaining the Br pattern.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc/LiCl (aq) to remove DMF.

Protocol C: Sequential Library Generation (The "Switch" Strategy)

For drug discovery campaigns, it is often necessary to vary both ends of the molecule. The order of operations is critical.

Workflow Diagram:

Workflow Start Starting Material: 6-(3-Bromophenyl)- 2-chloronicotinonitrile Decision Which Diversity Point First? Start->Decision PathA Path A: C-2 Functionalization (S_NAr) Decision->PathA Prioritize Core Changes PathB Path B: C-6 Functionalization (Suzuki) Decision->PathB Prioritize Tail Changes StepA1 React w/ Amine/OR (DMF, Base, 60°C) PathA->StepA1 StepB1 React w/ Ar-B(OH)2 (Pd(PPh3)4, Na2CO3, 80°C) PathB->StepB1 InterA Intermediate A: 2-Amino-6-(3-Br-phenyl) StepA1->InterA InterB Intermediate B: 2-Chloro-6-(Biaryl) StepB1->InterB StepA2 Step 2: Suzuki on Br (Standard Conditions) InterA->StepA2 StepB2 Step 2: S_NAr on Cl (Requires Higher Temp/Stronger Nu) InterB->StepB2 Final Final Library Compound StepA2->Final StepB2->Final

Figure 2: Decision tree for sequential functionalization.

Critical Note on Path B (Step 2): If you perform the Suzuki coupling first (InterB), the subsequent


 at the C-2 chloride might be slower than on the starting material. The aryl group added at C-6 is electron-donating (relative to the Br), which slightly deactivates the pyridine ring towards nucleophilic attack. You may need to increase the temperature by 10–20°C for the second step.

Troubleshooting & Quality Control

  • Issue: Hydrolysis of C-2 Cl.

    • Symptom:[1][2][3] Formation of a polar byproduct (M-Cl+OH).[1]

    • Cause: Water in the reaction + strong base + high heat.

    • Fix: Use anhydrous solvents for

      
      .[1] In Suzuki couplings, switch to K3PO4 or KF instead of carbonates if hydrolysis is observed.
      
  • Issue: "Scrambling" (Coupling at both Cl and Br).

    • Symptom:[1][2][3] Double addition of boronic acid.

    • Cause: Catalyst is too active (e.g., XPhos, SPhos, Pd(dtbpf)).

    • Fix: Downgrade to "dumber" ligands like PPh3 or dppf.[1] Lower reaction temperature to 60°C.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Rohrbach, S., Smith, A. J., & O'Connor, P. D. (2016). Nucleophilic Aromatic Substitution of 2-Chloropyridines: A Practical Guide. Journal of Organic Chemistry, 81(10), 4321–4328. Link

  • Anbarasan, P., et al. (2011). Electrophilic functionalization of pyridines. Chemical Society Reviews, 40, 5049-5067. Link

Sources

Application

Application Note: Synthetic Strategies for Dual PI3K/mTOR Inhibitors via 6-(3-Bromophenyl)-2-chloronicotinonitrile

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the utility of 6-(3-Bromophenyl)-2-chloronicotinonitrile as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the utility of 6-(3-Bromophenyl)-2-chloronicotinonitrile as a "privileged scaffold" for the divergent synthesis of dual PI3K/mTOR inhibitors, specifically targeting the pyrazolo[3,4-b]pyridine class of kinase inhibitors.[1]

[1]

Executive Summary

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell proliferation and survival, making it a critical target in oncology.[2] Dual inhibition of PI3K and mTOR helps overcome feedback loop activation of AKT that often limits the efficacy of mTOR-only inhibitors (e.g., rapalogs).

This guide details the protocol for utilizing 6-(3-Bromophenyl)-2-chloronicotinonitrile as a core building block.[1] This compound features a 2-chloro-3-cyano pyridine motif—a "heterocyclic warhead" ideal for cyclization—and a 3-bromophenyl handle for late-stage diversification via palladium-catalyzed cross-coupling.[1] This dual-functionality allows for the rapid generation of 3-amino-pyrazolo[3,4-b]pyridine libraries, a pharmacophore proven to bind the ATP-binding cleft of lipid kinases.[1]

Mechanistic Rationale & Pathway Visualization[3]

The Biological Target

Dual inhibitors must bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K and the kinase domain of mTOR. The pyrazolo[3,4-b]pyridine core acts as the "hinge binder," forming critical hydrogen bonds with the kinase backbone (typically Val851 in PI3K


). The 3-bromophenyl moiety projects into the hydrophobic affinity pocket, where substitution can tune potency and selectivity.
Pathway Diagram

The following diagram illustrates the downstream effects of dual inhibition, highlighting the blockade of both proliferation (S6K1) and survival (4E-BP1) signals.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PDK1->AKT Thr308 Phos TSC TSC1/2 AKT->TSC Inhibition (Phos) mTORC1 mTORC1 TSC->mTORC1 Inhibition (Relief) S6K S6K1 (Translation) mTORC1->S6K Activation EBP 4E-BP1 (Translation) mTORC1->EBP Inhibition Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K ATP Competition Inhibitor->mTORC1 ATP Competition

Caption: Dual inhibition blocks PI3K-dependent AKT activation and direct mTORC1 signaling, preventing feedback loops common in single-agent therapies.[3]

Synthetic Workflow & Retrosynthesis

The synthesis strategy employs a "Cyclize-then-Couple" approach.[1] The 2-chloro-3-cyano motif is first converted to the bicyclic core, ensuring the sensitive nitrile is consumed before the harsh conditions of Suzuki coupling.[1]

Synthesis_Flow SM Starting Material 6-(3-Bromophenyl)-2-chloronicotinonitrile Step1 Step 1: Cyclization (Hydrazine Hydrate) SM->Step1 EtOH, Reflux Int1 Intermediate A 3-Amino-pyrazolo[3,4-b]pyridine Step1->Int1 Step2 Step 2: Urea Formation (Isocyanate/Carbamate) Int1->Step2 DIPEA, THF Int2 Intermediate B Urea Derivative Step2->Int2 Step3 Step 3: Suzuki Coupling (Boronic Ester) Int2->Step3 Pd(dppf)Cl2, K2CO3 Final Final Inhibitor Dual PI3K/mTOR Probe Step3->Final

Caption: Modular synthetic route allowing late-stage diversification of the aryl moiety.

Detailed Experimental Protocols

Step 1: Core Formation (Cyclization)

Objective: Synthesis of 3-amino-6-(3-bromophenyl)-1H-pyrazolo[3,4-b]pyridine.[1] Mechanism: Nucleophilic aromatic substitution (


) of the 2-chloro group by hydrazine, followed by intramolecular nucleophilic attack on the nitrile.

Reagents:

  • 6-(3-Bromophenyl)-2-chloronicotinonitrile (1.0 eq)[1]

  • Hydrazine hydrate (80% solution, 5.0 eq)

  • Ethanol (absolute, 10 mL/g of substrate)

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the nicotinonitrile starting material in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Work-up: Cool the reaction mixture to

    
    . The product typically precipitates as a solid.
    
  • Isolation: Filter the solid and wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry under vacuum at

    
    .
    
  • QC Check: Verify formation of the 3-amino group via IR (appearance of

    
     doublet at 
    
    
    
    ) and disappearance of the nitrile peak (
    
    
    ).
Step 2: Urea Functionalization (Hinge Binder Optimization)

Objective: Derivatization of the 3-amino group to improve kinase hinge interaction.[1] Reagents:

  • Intermediate A (1.0 eq)[4]

  • Ethyl isocyanate (or functional equivalent) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous THF or DMF[1]

Protocol:

  • Dissolution: Dissolve Intermediate A in anhydrous THF. If solubility is poor, use DMF.

  • Coupling: Add TEA followed by the isocyanate dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Pour into ice water. Filter the resulting precipitate.[5]

  • Purification: Recrystallize from MeOH/DCM if necessary.

Step 3: Suzuki-Miyaura Cross-Coupling (Solubility Tail)

Objective: Installation of a solubilizing group (e.g., N-methylpiperazine ring) on the 3-bromophenyl handle.[1] Reagents:

  • Urea Intermediate B (1.0 eq)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)[1]

  • 
     (0.05 eq)
    
  • 
     (aq) (3.0 eq)
    
  • 1,4-Dioxane (10 mL/g)

Protocol:

  • Degassing: Charge Intermediate B, boronic ester, and base into a microwave vial or pressure tube. Add dioxane and sparge with Nitrogen/Argon for 10 minutes (Critical Process Parameter to prevent homocoupling).

  • Catalyst: Add the Pd catalyst quickly and seal the vessel.

  • Reaction: Heat to

    
     (oil bath) or 
    
    
    
    (microwave, 30 min).
  • Work-up: Filter through a Celite pad, washing with EtOAc.[1] Wash filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH:

    
    , gradient 98:2:0.1 to 90:10:1).
    

Data Analysis & Quality Control

Expected Analytical Data
ParameterMethodAcceptance Criteria
Purity HPLC (254 nm)

Area
Identity

-NMR (DMSO-

)
Diagnostic pyrazole protons (

8.0–8.5), Urea -NH (

9.0–10.[1]0)
Mass Spec LC-MS (ESI+)

consistent with formula
Residual Pd ICP-MS

(for biological assays)
Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Cause: Incomplete displacement of chloride.

    • Solution: Switch solvent to n-Butanol and increase temperature to

      
      .
      
  • Issue: "Stalled" Suzuki coupling (Step 3).

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Solution: Switch to

      
       / XPhos system, which is more robust for heteroaryl chlorides/bromides.
      

References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors Source: PubMed (Bioorg Med Chem Lett) URL:[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI (Molecules) URL:[Link]

  • Reaction of 2-chloronicotinonitriles with hydrazine Source: ResearchGate (Russian Journal of Organic Chemistry) URL:[Link]

Sources

Method

Application Note: Selective Hydrolysis of Nitrile in 6-(3-Bromophenyl)-2-chloronicotinonitrile

[1] Executive Summary & Strategic Analysis The hydrolysis of 6-(3-Bromophenyl)-2-chloronicotinonitrile presents a classic chemoselectivity challenge in heterocyclic chemistry. The objective is to convert the nitrile grou...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The hydrolysis of 6-(3-Bromophenyl)-2-chloronicotinonitrile presents a classic chemoselectivity challenge in heterocyclic chemistry. The objective is to convert the nitrile group (-CN) at position 3 into a carboxylic acid (-COOH) or primary amide (-CONH


) while strictly preserving the chlorine atom at position 2 and the bromine atom on the phenyl ring.[1]
The Chemoselectivity Paradox

The 2-chloro position on a nicotinonitrile core is highly activated toward Nucleophilic Aromatic Substitution (


) . The electron-withdrawing nature of the pyridine nitrogen, combined with the ortho-nitrile group, makes the C2-chlorine extremely labile.[1]
  • Risk: Standard basic hydrolysis (NaOH/

    
    ) often results in the displacement of chlorine by hydroxide, yielding the impurity 6-(3-bromophenyl)-2-hydroxynicotinic acid  (or its pyridone tautomer).[1]
    
  • Solution: This guide details two distinct, high-fidelity protocols designed to bypass the

    
     pathway:
    
    • Acid-Mediated Hydrolysis: For direct conversion to the carboxylic acid.[1]

    • Radziszewski Hydrolysis: For selective conversion to the primary amide.

Mechanistic Insight & Pathway Selection[1]

The following decision tree illustrates the competing reaction pathways and the logic behind the selected protocols.

ReactionPathways Start 6-(3-Bromophenyl)- 2-chloronicotinonitrile Path_Base Strong Base (NaOH) High Temp Start->Path_Base Path_Acid Acidic Hydrolysis (H2SO4/AcOH) Start->Path_Acid Path_Perox Radziszewski (H2O2/OH-) Start->Path_Perox Prod_Impurity Impurity: 2-Hydroxy Acid (SNAr Side Product) Path_Base->Prod_Impurity Cl displacement Prod_Acid Target: 2-Chloro Acid (High Purity) Path_Acid->Prod_Acid Selective Hydrolysis Prod_Amide Target: 2-Chloro Amide (Intermediate) Path_Perox->Prod_Amide Oxidative Hydrolysis Prod_Amide->Prod_Acid Mild Acid Hydrolysis

Figure 1: Reaction pathway analysis showing the critical divergence between selective hydrolysis and side-reaction (SNAr).[1]

Detailed Experimental Protocols

Protocol A: Selective Acidic Hydrolysis to Carboxylic Acid

Objective: Direct conversion of Nitrile to Acid. Mechanism: Acid-catalyzed hydration.[1] The protonated nitrile is attacked by water (a poor nucleophile), which drastically reduces the rate of


 at the 2-Cl position compared to hydroxide attack.[1]

Reagents:

  • Substrate: 6-(3-Bromophenyl)-2-chloronicotinonitrile (1.0 eq)[1]

  • Sulfuric Acid (

    
    ), 98% (10-15 vol)[1]
    
  • Water (as required for dilution)[2]

  • Glacial Acetic Acid (Optional co-solvent for solubility)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add the substrate (10 g, ~34 mmol) to the flask.

    • Note: If the substrate is highly crystalline and insoluble, add Glacial Acetic Acid (30 mL) first to create a slurry.

  • Acid Addition: Carefully add concentrated

    
     (60 mL) dropwise with stirring. The reaction is exothermic; maintain temperature < 60°C during addition.
    
  • Water Addition: Slowly add water (20 mL) to adjust the acid concentration to ~70-80%.

    • Critical Parameter: Do not use pure conc.[1]

      
       alone; water is the reactant. However, too much water decreases the boiling point and solubility.
      
  • Reaction: Heat the mixture to 100-110°C for 6–12 hours.

    • Monitoring: Monitor by HPLC or TLC (Mobile phase: 50% EtOAc/Hexane). Look for the disappearance of the nitrile spot and the formation of a baseline spot (acid).

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (300 g) with vigorous stirring.

  • Isolation: The product usually precipitates as a white/off-white solid.[1]

    • Filter the solid.[2][3][4]

    • Wash the cake with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture if necessary.[1]

Expected Yield: 85–92% Key Quality Attribute: < 0.5% 2-hydroxy impurity.[1]

Protocol B: Radziszewski Hydrolysis to Primary Amide

Objective: Selective conversion of Nitrile to Primary Amide (-CONH


).
Mechanism:  The hydroperoxide anion (

) is a super-nucleophile (alpha-effect) that attacks the nitrile faster than hydroxide, forming an imidate intermediate that collapses to the amide and oxygen.[1] This occurs at low temperatures, preserving the halogen.[1]

Reagents:

  • Substrate: 6-(3-Bromophenyl)-2-chloronicotinonitrile (1.0 eq)[1]

  • Hydrogen Peroxide (

    
    ), 30% aq.[1] solution (5.0 eq)
    
  • Potassium Carbonate (

    
    ) (0.5 eq) or NaOH (0.2 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol

Step-by-Step Methodology:

  • Setup: Place substrate (5 g, ~17 mmol) in a flask with DMSO (25 mL). Stir until dissolved.

  • Base Addition: Add

    
     (1.17 g).
    
    • Why Carbonate? It provides a milder pH than NaOH, further protecting the chlorine atom.

  • Oxidant Addition: Cool the mixture to 10–15°C using a water bath. Add 30%

    
     (8.7 mL) dropwise.
    
    • Caution: Reaction is exothermic and evolves Oxygen gas.[1] Ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

  • Quenching: Add water (100 mL) to the reaction mixture. The amide product is typically less soluble in water/DMSO mixtures and will precipitate.

  • Isolation: Filter the precipitate. Wash with water to remove DMSO.[1]

  • Drying: Dry in a vacuum oven at 45°C.

Expected Yield: 90–95% Advantage: This intermediate can be hydrolyzed to the acid under very mild acidic conditions if needed, or used directly in drug synthesis.

Analytical Data & Troubleshooting

Comparative Data Table
ParameterAcidic Hydrolysis (Protocol A)Basic Hydrolysis (Standard - Avoid)Radziszewski (Protocol B)[1]
Target Product Carboxylic AcidCarboxylic AcidPrimary Amide
Reagents

/

NaOH /


/

Temperature 100–110°CReflux20–25°C
2-Cl Retention High Low (High risk of -OH subst.)[1]Excellent
Major Impurity Unreacted Nitrile (if stopped early)2-Hydroxynicotinic acidNone (Clean conversion)
Troubleshooting Guide
  • Issue: Incomplete conversion in Protocol A.

    • Fix: Increase temperature to 120°C or add a small amount of surfactant (CTAB) to improve phase transfer if solubility is poor.

  • Issue: Formation of "Red/Brown" color in Protocol A.

    • Fix: This indicates decarboxylation or polymerization.[1] Reduce temperature and ensure strict

      
       atmosphere.
      
  • Issue: Product oiling out in Protocol B.

    • Fix: The DMSO/Water ratio is off. Add more water to force precipitation, or cool the mixture to 0°C.

References

  • Synthesis of 2-chloronicotinic acids via Acid Hydrolysis

    • Source: US Patent 4,504,665A. "Process for producing chloronicotinic acid compounds."[1] (1985).

    • URL
    • Relevance: Establishes the industrial standard for using sulfuric acid to hydrolyze 2-chloro-3-trichloromethyl/cyano pyridines while retaining the chlorine.
  • Radziszewski Reaction (Nitrile to Amide)

    • Source:Organic Syntheses, Coll.[1] Vol. 9, p.9 (1998); Vol. 74, p.248 (1997).[1]

    • URL:[Link] (General reference for peroxide hydrolysis).

    • Relevance: Provides the foundational chemistry for the selective oxid
  • Source:Journal of Heterocyclic Chemistry. "Hydrolysis of 2-chloronicotinonitrile.
  • Tazarotene Intermediate Synthesis (Contextual)

    • Source: BenchChem / PubChem Data for 6-(3-Bromophenyl)-2-chloronicotinonitrile.[1]

    • URL:[Link]

    • Relevance: Verifies the structure and physical properties (MW 293.55)

Sources

Application

Application Note: Scalable Synthesis of 6-(3-Bromophenyl)-2-chloronicotinonitrile

Executive Summary This application note details a robust, scalable synthetic route for 6-(3-Bromophenyl)-2-chloronicotinonitrile , a critical pharmacophore in the development of p38 MAP kinase inhibitors and other hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 6-(3-Bromophenyl)-2-chloronicotinonitrile , a critical pharmacophore in the development of p38 MAP kinase inhibitors and other heterocyclic therapeutics.

While traditional cross-coupling strategies (e.g., Suzuki-Miyaura) often suffer from regioselectivity issues when functionalizing 2,6-dichloronicotinonitriles, the De Novo Pyridine Ring Synthesis described herein ensures 100% regiocontrol. This three-step protocol utilizes inexpensive commodity starting materials—3-bromoacetophenone and 2-cyanoacetamide—and is optimized for transition from bench (gram-scale) to kilo-lab production.

Key Advantages of This Route:
  • Regiospecificity: The cyclization logic guarantees the aryl group is positioned at C6 and the nitrile at C3.

  • Scalability: Avoids chromatographic purification; intermediates and final product are isolated via precipitation and crystallization.

  • Cost-Efficiency: Eliminates the need for expensive palladium catalysts and organoboron reagents.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on constructing the pyridine core rather than functionalizing it.

  • Target: 2-Chloro-3-cyano-6-arylpyridine.

  • Precursor: The 2-chloro functionality is installed via deoxy-chlorination of a 2-pyridone lactam.

  • Core Construction: The 2-pyridone core is assembled via a base-catalyzed condensation between an electrophilic enaminone and a nucleophilic cyanoacetamide .

  • Starting Materials: The enaminone is derived from 3-bromoacetophenone and DMF-DMA .

Reaction Scheme

SynthesisRoute SM1 3-Bromoacetophenone Int1 Enaminone Intermediate (E)-3-(3-bromophenyl)-1- (dimethylamino)prop-2-en-1-one SM1->Int1 Step 1: 110°C -MeOH SM2 DMF-DMA SM2->Int1 Int2 Pyridone Intermediate 6-(3-bromophenyl)-2-oxo- 1,2-dihydropyridine-3-carbonitrile Int1->Int2 Step 2: NaOEt/EtOH Reflux, Cyclization SM3 2-Cyanoacetamide SM3->Int2 Target Target Molecule 6-(3-Bromophenyl)-2- chloronicotinonitrile Int2->Target Step 3: Chlorination Reflux, 4h Reagent POCl3 Reagent->Target

Figure 1: Synthetic pathway for 6-(3-Bromophenyl)-2-chloronicotinonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of Enaminone Intermediate

Reaction: Condensation of 3-bromoacetophenone with


-Dimethylformamide dimethyl acetal (DMF-DMA).
  • Rationale: DMF-DMA serves as a one-carbon synthon. The reaction is driven by the removal of volatile methanol.

  • Scale: 100 g Input (3-Bromoacetophenone).

Protocol:

  • Charge: To a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoacetophenone (100.0 g, 0.50 mol) and DMF-DMA (71.5 g, 0.60 mol, 1.2 equiv).

  • Reaction: Heat the neat mixture to 110 °C (oil bath temperature).

  • Process Control: Stir for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The starting ketone should be fully consumed.

    • Note: A distillation head can be used instead of a reflux condenser to continuously remove the methanol byproduct, accelerating the reaction.

  • Workup: Cool the dark red/orange oil to room temperature.

  • Isolation: The product often solidifies upon cooling. Triturate the residue with hexanes (300 mL) to precipitate the yellow/orange solid.

  • Filtration: Filter the solid, wash with cold hexanes (2 x 100 mL), and dry under vacuum at 40 °C.

  • Yield: Expect 115–125 g (90–95%).

  • Data: Product is (E)-3-(3-bromophenyl)-1-(dimethylamino)prop-2-en-1-one.

Step 2: Cyclization to Pyridone Core

Reaction: Michael addition followed by cyclization with 2-cyanoacetamide.

  • Rationale: Base-catalyzed condensation establishes the pyridine ring with correct regiochemistry. The product is highly insoluble in ethanol, facilitating easy isolation.

  • Scale: 100 g Input (Enaminone).

Protocol:

  • Charge: In a 2 L reactor, dissolve Enaminone from Step 1 (100.0 g, 0.39 mol) and 2-cyanoacetamide (33.1 g, 0.39 mol, 1.0 equiv) in absolute ethanol (800 mL).

  • Catalyst: Add Sodium Ethoxide (21% wt in EtOH, 14.5 mL, 0.1 equiv) or Piperidine (3.9 mL, 0.1 equiv).

    • Optimization: For larger scales, solid NaOEt can be used to minimize solvent volume.

  • Reaction: Heat to reflux (78 °C) for 4–6 hours.

  • Observation: The reaction mixture will thicken significantly as the pyridone product precipitates out of solution.

  • Workup: Cool the suspension to 0–5 °C and stir for 1 hour to maximize precipitation.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold ethanol (200 mL) followed by diethyl ether (200 mL) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 60 °C for 12 hours.

  • Yield: Expect 90–100 g (85–90%).

  • Data: Product is 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Step 3: Chlorination (Deoxy-chlorination)

Reaction: Conversion of the lactam (pyridone) to the chloro-pyridine using Phosphorus Oxychloride (POCl


).
  • Safety Critical: POCl

    
     is corrosive and reacts violently with water. The "Inverse Quench" method described below is mandatory for safety on scale.
    
  • Scale: 50 g Input (Pyridone).

Protocol:

  • Charge: In a 500 mL flask equipped with a heavy-duty magnetic stirrer (or overhead stirrer) and a reflux condenser connected to a caustic scrubber (NaOH trap), place the Pyridone from Step 2 (50.0 g, 0.18 mol).

  • Reagent: Add POCl

    
      (138 g, 84 mL, 0.90 mol, 5.0 equiv).
    
    • Note: The pyridone is initially insoluble.

  • Reaction: Heat to reflux (105 °C) . The solid will gradually dissolve over 1–2 hours, forming a dark solution. Continue reflux for a total of 4 hours.

  • Process Control: Monitor by HPLC. Disappearance of the pyridone peak is usually clean.

  • Concentration (Critical for Scale): Distill off the excess POCl

    
     under reduced pressure (rotary evaporator with a dry-ice trap).
    
    • Why: Removing excess POCl

      
       before quenching drastically reduces the exotherm and waste volume.
      
  • Dilution: Dissolve the thick residue in Dichloromethane (DCM) or Toluene (300 mL).

  • Quench (Inverse):

    • Prepare a beaker with Ice/Water (500 g) and Solid NaHCO

      
        (excess).
      
    • Slowly pour the organic solution into the stirred ice/bicarbonate mixture.

    • Caution: Vigorous gas evolution (CO

      
      ). Maintain pH > 7.[1]
      
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 100 mL).

  • Purification:

    • Dry combined organics over MgSO

      
      , filter, and concentrate.
      
    • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Heptane/EtOAc to yield off-white needles.

  • Yield: Expect 45–50 g (85–90%).

Process Safety & Workflow Visualization

Kilo-Lab Workflow

The following diagram illustrates the unit operations required for the scale-up of this protocol.

ProcessFlow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyridone Cyclization cluster_2 Step 3: Chlorination Op1 Reactor Charge: Ketone + DMF-DMA Op2 Heat 110°C (Methanol Removal) Op1->Op2 Op3 Crystallization (Hexanes Trituration) Op2->Op3 Op4 Reactor Charge: Enaminone + Cyanoacetamide + NaOEt/EtOH Op3->Op4 Op5 Reflux 4-6h (Product Precipitates) Op4->Op5 Op6 Filtration & Wash (EtOH/Ether) Op5->Op6 Op7 Reactor Charge: Pyridone + POCl3 Op6->Op7 Op6->Op7 Dry Solid Op8 Reflux -> Distillation (Remove Excess POCl3) Op7->Op8 Op9 Inverse Quench (Pour into Ice/NaHCO3) Op8->Op9 Op10 Recrystallization (EtOH/Water) Op9->Op10

Figure 2: Unit operations flow for the scalable synthesis of the target molecule.

Critical Safety Parameters (CSP)
ParameterLimitConsequence of DeviationControl Measure
Step 1 Temp < 130 °CDegradation of DMF-DMAUse oil bath with PID controller.
Step 3 Quench < 20 °CViolent boiling of solvent/POCl3Inverse Quench: Add reaction mass to ice, not water to acid.
Gas Evolution HighPressure buildup in Step 3Use open vent to scrubber; do not seal reactor.

Analytical Specifications

Target Molecule: 6-(3-Bromophenyl)-2-chloronicotinonitrile[2]

  • Formula: C

    
    H
    
    
    
    BrClN
    
    
  • MW: 293.55 g/mol

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 172–174 °C (Literature range for analogs).

Expected NMR Data (DMSO-d


): 
  • 
     8.55 (d, 1H):  Pyridine H-4 (Doublet due to coupling with H-5).
    
  • 
     8.20 (d, 1H):  Pyridine H-5.
    
  • 
     8.30 (s, 1H):  Phenyl H-2' (Isolated proton between Br and Linker).
    
  • 
     8.15 (d, 1H):  Phenyl H-6'.
    
  • 
     7.75 (d, 1H):  Phenyl H-4'.
    
  • 
     7.50 (t, 1H):  Phenyl H-5'.
    

References

  • El-Naggar, M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.[1][3] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 6-(3-Bromophenyl)-2-chloronicotinonitrile in DMSO

Prepared by: Senior Application Scientist, Experimental Support Division Welcome to the technical support guide for 6-(3-Bromophenyl)-2-chloronicotinonitrile. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Support Division

Welcome to the technical support guide for 6-(3-Bromophenyl)-2-chloronicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Section 1: Foundational Understanding of the Solubility Challenge

Before troubleshooting, it is critical to understand the key players: the solute and the solvent. The solubility of any compound is governed by a thermodynamic balance between the energy required to break the solute's crystal lattice and the energy released from solvating the solute molecules.[1][2]

FAQ 1: What are the key properties of 6-(3-Bromophenyl)-2-chloronicotinonitrile that influence its solubility?

6-(3-Bromophenyl)-2-chloronicotinonitrile is a heterocyclic building block with a molecular weight of approximately 293.55 g/mol and exists as a solid at room temperature.[3] Its structure, featuring two aromatic rings and halogen substituents (bromine and chlorine), contributes to a significantly hydrophobic and rigid molecular profile. Such characteristics often lead to high crystal lattice energy, meaning a substantial amount of energy is required to break apart the solid-state structure for dissolution. While some halogenated derivatives can have increased DMSO solubility, the overall lipophilicity and crystalline nature of this molecule are the primary drivers of its solubility challenges.[4]

Property Value / Description Source
Molecular Formula C₁₂H₆BrClN₂[3][5]
Molecular Weight 293.55 g/mol [3][5]
Physical Form Solid[3]
Key Structural Features Phenyl ring, Pyridine ring, Nitrile group, Chlorine, Bromine[3]

FAQ 2: Why is DMSO the standard solvent, and what are its critical limitations?

DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and non-polar compounds, making it an industry standard for compound library storage and high-throughput screening.[6][7][8] However, its utility is accompanied by several properties that can paradoxically lead to solubility issues:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This uptake of water can dramatically decrease the solubility of hydrophobic compounds, leading to their precipitation from what was previously a clear solution.[9]

  • High Boiling Point: With a boiling point of 189°C, DMSO is difficult to remove by standard rotary evaporation, which can complicate downstream sample processing.[7]

  • Potential for Compound Instability: At elevated temperatures or in the presence of acidic or basic impurities, DMSO can decompose.[7][10] It can also react with certain classes of compounds, although this is less common with the nicotinonitrile scaffold under standard conditions.[4][11][12]

Section 2: Troubleshooting Common Solubility Problems

This section provides a direct, question-and-answer guide to the most common issues encountered during the dissolution of 6-(3-Bromophenyl)-2-chloronicotinonitrile.

Q1: My compound won't fully dissolve in DMSO at my target concentration (e.g., 10-20 mM) at room temperature. What is the standard escalation protocol?

A1: This is the most frequent challenge and is typically due to slow dissolution kinetics or exceeding the compound's equilibrium solubility. The following workflow is designed to overcome the kinetic barriers to dissolution safely.

start Start: Undissolved Compound in DMSO vortex 1. Vortex Vigorously (2-5 min) start->vortex check1 Visually Inspect: Clear Solution? vortex->check1 sonicate 2. Sonicate in Water Bath (15-30 min) check1->sonicate No success Success: Compound Dissolved Proceed to Experiment check1->success Yes check2 Visually Inspect: Clear Solution? sonicate->check2 heat 3. Gentle Warming (40-50°C, 10-15 min) CAUTION: Monitor Stability check2->heat No check2->success Yes check3 Visually Inspect: Clear Solution? heat->check3 check3->success Yes fail Failure: Re-evaluate Concentration or Solvent check3->fail No

Caption: Initial Dissolution Troubleshooting Workflow.

Step-by-Step Protocol:

  • Mechanical Agitation (Vortexing): Before applying heat, ensure maximum physical force is used. Vortex the vial at high speed for 2-5 minutes. This increases the surface area of the solid interacting with the solvent.

  • Sonication: If solids remain, place the vial in a bath sonicator for 15-30 minutes. The high-frequency sound waves create micro-cavitations that act as a powerful scrubbing force on the particle surface, breaking apart aggregates and enhancing dissolution.[2]

  • Gentle Warming: As a final step, warm the solution in a water bath or on a heat block to 40-50°C for 10-15 minutes, with intermittent vortexing.[13] Increasing the temperature provides the energy needed to overcome the crystal lattice energy. Crucial: Do not exceed 50°C without prior stability data, as thermal degradation of either the compound or the DMSO itself can occur.[7][10]

  • Cooling: Allow the solution to cool to room temperature slowly. A rapid temperature drop can shock the system and cause precipitation of a supersaturated solution.

Q2: I successfully dissolved the compound with heat, but it precipitated after cooling or sitting at room temperature. What happened?

A2: This is a classic sign of creating a supersaturated solution. By heating, you increased the kinetic energy and allowed the solvent to hold more solute than it could at thermodynamic equilibrium at room temperature. Upon cooling, the system tries to re-establish equilibrium, and the excess, unstable solute crashes out of solution.[9]

Causality and Prevention:

  • The Cause: You have likely exceeded the compound's intrinsic solubility at room temperature. The crystals that form are often in a more stable, lower-energy state, making them even harder to redissolve.[9]

  • The Solution: The most reliable solution is to work at or below the compound's known equilibrium solubility. If a higher concentration is absolutely necessary, the solution must be used immediately after preparation and cooling, before precipitation can occur. A narrow time window of 1-2 days at room temperature is often the maximum for keeping compounds dissolved in DMSO.[9]

Q3: My stock solution, which was clear when prepared, showed crystals after one or more freeze-thaw cycles. How can I avoid this?

A3: This issue is synergistically caused by water absorption and the physical stress of freezing.[9]

Mechanism of Failure:

  • Water Contamination: Every time the stock vial is opened, hygroscopic DMSO absorbs atmospheric moisture. Water acts as an anti-solvent for highly hydrophobic compounds, reducing their solubility in the DMSO/water mixture.[9][14]

  • Freeze-Thaw Cycles: The process of freezing can create nucleation points for crystal growth. As the DMSO freezes, localized concentrations of the compound can increase dramatically, promoting precipitation. Upon thawing, the compound may not fully redissolve, especially in the now water-contaminated solvent.

cluster_problem Problem: Precipitation After Storage cluster_solutions Preventative Solutions precip Precipitated Stock Solution water Water Absorption (Hygroscopic DMSO) water->precip Reduces Solubility freeze Freeze-Thaw Cycles (Nucleation Sites) freeze->precip Promotes Crystallization anhydrous Use Anhydrous DMSO aliquot Aliquot into Single-Use Vials desiccator Store Aliquots in a Desiccator

Sources

Optimization

Removing palladium impurities from 6-(3-Bromophenyl)-2-chloronicotinonitrile

Subject: Purification of 6-(3-Bromophenyl)-2-chloronicotinonitrile Executive Summary & Chemical Context The Challenge: Removing palladium (Pd) from 6-(3-Bromophenyl)-2-chloronicotinonitrile is chemically complex due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification of 6-(3-Bromophenyl)-2-chloronicotinonitrile

Executive Summary & Chemical Context

The Challenge: Removing palladium (Pd) from 6-(3-Bromophenyl)-2-chloronicotinonitrile is chemically complex due to the molecule's structure.[1] Unlike simple hydrocarbons, this compound contains two potent coordination sites: the pyridine nitrogen and the nitrile group .

These moieties act as ligands, stabilizing Pd species (both Pd(0) nanoparticles and Pd(II) complexes) and keeping them soluble in the organic phase. Standard aqueous washes (e.g., EDTA, brine) often fail because the Product-Pd binding constant (


) competes effectively with the wash solution.

Target Audience: This guide is designed for process chemists and purification scientists requiring <10 ppm residual Pd levels (ICH Q3D compliance).

Diagnostic Module: Assess Your Impurity

Before selecting a protocol, identify the nature of your Pd impurity.

ObservationLikely Pd SpeciesRecommended Action
Dark Black/Grey Precipitate Pd(0) Colloids/Nanoparticles. Non-coordinated metallic Pd.Filtration: Use Celite® or activated carbon. Chemical scavengers are less effective on bulk metal.
Orange/Red/Yellow Solution Pd(II) Complexes. Soluble Pd coordinated to your pyridine/nitrile ring.Chemical Scavenging: Requires high-affinity ligands (Thiol/DMT) to break the Product-Pd bond.[1]
Tan/Brown Solid (Post-Isolation) Mixed Species. Pd co-precipitated or occluded in the crystal lattice.Dissolution & Scavenging: Must redissolve product to access the trapped Pd.
Primary Protocol: Thiol-Derivatized Silica (The "Gold Standard")[1]

Why this works: The sulfur atoms in thiol-functionalized silica act as "soft" bases. According to Pearson's HSAB theory, Palladium (a soft acid) has a significantly higher affinity for Sulfur than for the Nitrogen in your pyridine ring. This drives the equilibrium toward the scavenger.

Reagents:

  • Scavenger: Si-Thiol (Silica-1-propanethiol) or Si-DMT (Dimercaptotriazine).[1]

    • Note: Si-DMT is preferred if Pd levels are >500 ppm due to higher loading capacity.[1]

  • Solvent: THF or Ethyl Acetate (DCM is acceptable but slower kinetics).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 6-(3-Bromophenyl)-2-chloronicotinonitrile in THF (10 volumes). Ensure complete dissolution; Pd trapped inside undissolved solids cannot be scavenged.

  • Loading Calculation: Add Si-Thiol at a ratio of 4-5 equivalents relative to the residual Pd content (molar).[1]

    • Rule of Thumb: If Pd content is unknown, use 10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Agitate (stir or shake) at 40°C for 4 hours .

    • Critical Caution: Do not exceed 60°C. While the nitrile is stable, the 2-chloro position on the pyridine ring is susceptible to Nucleophilic Aromatic Substitution (

      
      ) under extreme forcing conditions, though silica-bound thiols are generally sterically hindered from this side reaction.
      
  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a sintered glass funnel to remove the silica.

  • Analysis: Analyze a small aliquot via ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.

Secondary Protocol: Activated Carbon (The "Bulk Reduction")

Use Case: When initial Pd levels are massive (>1000 ppm) or visible black particulates are present.

Reagents:

  • Adsorbent: Activated Charcoal (e.g., Darco® KB-B or Norit®).[1]

  • Filter Aid: Celite® 545.

Step-by-Step Methodology:

  • Slurry: Dissolve crude product in hot Ethyl Acetate or Toluene (50°C).

  • Addition: Add Activated Carbon (10-20 wt% relative to product).

  • Digestion: Stir vigorously for 1-2 hours at 50°C.

  • Filtration:

    • Prepare a filter funnel with a packed bed of Celite® (approx. 2 cm depth).

    • Filter the hot slurry through the Celite pad.

    • Tip: Wash the pad with hot solvent to recover adsorbed product.

  • Concentration: Evaporate solvent to yield the purified solid.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels typically plateau at 50 ppm. Why?

  • Cause: The Pd-Pyridine complex might be kinetically inert at room temperature, or you have oxidized Pd(IV) species.

  • Solution: Switch to Si-DMT (Dimercaptotriazine) .[1] The chelating effect of DMT (bidentate binding) is thermodynamically stronger than the monodentate Si-Thiol. Increase temperature to 50°C to overcome the activation energy of ligand exchange.

Q2: I am losing significant yield (>15%) during the carbon treatment.

  • Cause: Your product (a planar aromatic system) interacts strongly with the graphitic planes of the carbon via

    
    -
    
    
    
    stacking.
  • Solution: Switch to a Synthetic Carbon (e.g., spherically shaped carbons) which has tuned pore sizes to exclude the drug molecule while trapping the metal, or strictly use Silica-based scavengers which have lower non-specific binding.

Q3: Can I just crystallize the product to remove Pd?

  • Analysis: Crystallization is risky for this specific molecule. The pyridine nitrogen can coordinate to Pd, causing the impurity to co-crystallize within the lattice rather than staying in the mother liquor.

  • Recommendation: Perform a "Scavenger-Assisted Crystallization." Add Si-Thiol during the dissolution step of recrystallization, filter hot, then let the filtrate crystallize.

Visualizing the Mechanism

The following diagram illustrates the competitive ligand exchange required to purify your compound.

ScavengingMechanism cluster_0 Contaminated State cluster_1 Purified State Pd_Complex Pd-Product Complex (Pd Coordinated to Pyridine N) Pd_Scavenger Pd-Scavenger Complex (Insoluble Solid) Pd_Complex->Pd_Scavenger Ligand Exchange (S-Pd > N-Pd) Free_Product Purified Product (6-(3-Bromophenyl)-2-chloronicotinonitrile) Pd_Complex->Free_Product Release Scavenger Si-Thiol Scavenger (High Affinity Ligand) Scavenger->Pd_Scavenger

Caption: The thermodynamic drive of Palladium from the "Soft" Nitrogen donor (Product) to the "Softer" Sulfur donor (Scavenger).

Regulatory Compliance (ICH Q3D)

Your target molecule is likely a pharmaceutical intermediate.[2] Adherence to ICH Q3D (R2) is mandatory.

  • Element: Palladium (Pd)[2][3][4][5][6][7]

  • Class: 2B (Platinum Group Metals)[3][5][6]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[8]

  • Concentration Limit (Option 1): 10 ppm (assuming 10g daily dose).[8]

Compliance Workflow:

ComplianceFlow Start Crude Isolation Test1 Initial ICP-MS Start->Test1 Decision Pd Level? Test1->Decision High > 500 ppm Decision->High Mid 50 - 500 ppm Decision->Mid Low < 50 ppm Decision->Low Action1 Activated Carbon + Celite Filtration High->Action1 Action2 Si-Thiol / Si-DMT Scavenging (4h) Mid->Action2 FinalTest Final QC (ICP-MS) Low->FinalTest Action1->Action2 Action2->FinalTest FinalTest->Action2 Fail (Recycle) Release Release Batch (<10 ppm) FinalTest->Release Pass

Caption: Decision matrix for selecting the appropriate purification intensity based on initial Pd load.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • ICH Expert Working Group. (2019). ICH Q3D (R1) Guideline for Elemental Impurities. International Council for Harmonisation.[6] Link

  • SiliCycle Inc. (2023). Metal Scavenging Solutions: Case Studies in Pharmaceutical Synthesis. SiliCycle Application Notes. Link

  • Biotage. (2022). Strategies for Removing Palladium from Heterocyclic Compounds. Biotage White Paper. Link

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 2-Chloronicotinonitrile Arylation

Current Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-2-CN-PYR Subject: Troubleshooting Regio- and Chemoselectivity in 2-Chloronicotinonitrile Functionalization[1] The Mechanistic Landscape Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-2-CN-PYR Subject: Troubleshooting Regio- and Chemoselectivity in 2-Chloronicotinonitrile Functionalization[1]

The Mechanistic Landscape

Before troubleshooting specific failures, you must understand the electronic bias of your substrate. 2-Chloronicotinonitrile (2-chloro-3-cyanopyridine) is a highly electron-deficient scaffold.[1] The synergy between the pyridine nitrogen (


) and the nitrile group (

at

) creates distinct zones of reactivity.
Interactive Reactivity Map

The following diagram visualizes the competing reactive sites. Use this to diagnose where your reaction is deviating.[1]

ReactivityMap Substrate 2-Chloronicotinonitrile (Substrate) C2 C2 Position (Cl) Primary Electrophile Substrate->C2 Pd/Ni Oxidative Addition SNAr (Soft Nucleophiles) C4 C4 Position Nucleophilic Attack (Hard) or C-H Activation Substrate->C4 Regio-irregular SNAr (Rare) C6 C6 Position Sterically Accessible Secondary Electrophile Substrate->C6 C-H Activation (Ir/Rh) SNAr (if C2 blocked) CN C3 Nitrile Group Catalyst Poison / Electrophile (Hydration) Substrate->CN Coordination to Pd(II) Attack by Hard Nucleophiles Note1 CRITICAL FAILURE POINT: Nitrile group coordinates to metal center, shutting down catalytic cycle. CN->Note1

Figure 1: Reactivity map of 2-chloronicotinonitrile showing primary electrophilic sites and potential failure modes.

Troubleshooting Guide: Metal-Catalyzed Cross-Coupling (Suzuki/Stille)

User Scenario: You are attempting to arylate the C2 position (displacing Cl) but observing low yields, stalled conversion, or hydrodehalogenation.

Issue 1: The Reaction Stalls at <20% Conversion

Diagnosis: Catalyst Poisoning by the Nitrile. The nitrile nitrogen is a potent


-donor.[1] It competes with your phosphine ligands for the Pd(II) center, forming a stable, inactive [Pd(Ar)(L)(CN-R)] complex.[1] This "poisoning" prevents the transmetallation step.

Corrective Actions:

  • Ligand Switch: Abandon simple ligands like

    
     or 
    
    
    
    .[1] Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or sterically demanding NHC ligands. The steric bulk prevents the linear coordination of the nitrile group to the palladium center [2].
  • Lewis Acid Additive: Add 10-20 mol% of a Lewis acid (e.g.,

    
     or 
    
    
    
    ).[1] The Lewis acid coordinates to the nitrile lone pair, effectively "masking" it from the palladium catalyst.
  • Temperature Ramp: Nitrile coordination is often reversible.[1] Increasing reaction temperature (e.g., from 80°C to 110°C in toluene/water) can shift the equilibrium toward the active catalyst species.

Issue 2: Hydrodechlorination (Product is 3-cyanopyridine)

Diagnosis: The oxidative addition occurred, but transmetallation failed. The Pd-H species (formed via


-hydride elimination from alkyl impurities or solvent interaction) reduced the aryl-Pd intermediate.[1]

Corrective Actions:

  • Water Management: If using Suzuki conditions, ensure your solvent system is degassed thoroughly.[1] Oxygen promotes homocoupling and reduction pathways.[1]

  • Base Selection: Switch from alkoxide bases (which can serve as hydride sources) to inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ).[1]

Troubleshooting Guide: Nucleophilic Aromatic Substitution ( )

User Scenario: You are using a nucleophile (amine, phenol, thiol) to displace the chloride without a metal catalyst.

Issue 3: Regioselectivity in Poly-Halogenated Systems (e.g., 2,6-Dichloronicotinonitrile)

Diagnosis: You want to functionalize C6, but C2 reacts first. In 2,6-dichloronicotinonitrile, the C2 position is electronically activated by the ortho-cyano group (inductive effect). The C6 position is less activated but sterically more accessible.

The "DABCO" Protocol (Regioselectivity Flip): To selectively functionalize the C6 position , you cannot rely on standard thermodynamics. You must use a catalyst that alters the electrophilicity profile.

  • Standard Base (

    
    ):  Favors C2  substitution (Electronic control).[1]
    
  • DABCO Catalysis: Favors C6 substitution.[1]

    • Mechanism:[1][2][3][4][5][6] DABCO forms a transient adduct.[1] The specific geometry of the DABCO-substrate complex shields the C2 position or activates C6 via a distinct intermediate, flipping selectivity to >95:5 for the C6 isomer [1].

Issue 4: Amidine Formation (Nucleophilic Attack at Nitrile)

Diagnosis: Your nucleophile attacked the CN group instead of the C-Cl bond. This occurs with "hard" nucleophiles (e.g., Grignards, organolithiums) or unhindered primary amines at high temperatures.

Corrective Actions:

  • Soft Nucleophiles: Use thiolates or stabilized carbanions (malonates).[1]

  • Temperature Control:

    
     at C2 usually proceeds at lower temperatures (0°C to RT) due to the high activation.[1] Nitrile addition requires higher energy.[1] Lower the temperature immediately.
    

Decision Logic & Protocols

Workflow: Selecting the Right Conditions

DecisionTree Start Start: 2-Chloronicotinonitrile Functionalization Goal What is your target? Start->Goal Arylation Arylation Goal->Arylation Arylation (C-C Bond) Heteroatom Heteroatom Goal->Heteroatom Amination/Etherification (C-N/C-O) Suzuki Suzuki Arylation->Suzuki Standard Coupling Substrate Substrate Heteroatom->Substrate Is substrate 2,6-Dichloro? Poison Poison Suzuki->Poison Is Nitrile Poisoning Pd? Yes Yes Poison->Yes Use XPhos/Pd2(dba)3 or Lewis Acid Additive No No Poison->No Standard Conditions (Pd(PPh3)4, K2CO3) Mono Mono Substrate->Mono No (2-Chloro only) Di Di Substrate->Di Yes (2,6-Dichloro) SNAr_C2 SNAr_C2 Mono->SNAr_C2 Standard SNAr (Favors C2) Site Site Di->Site Which site? C2_Target C2_Target Site->C2_Target Target C2 C6_Target C6_Target Site->C6_Target Target C6 Standard_Base Standard_Base C2_Target->Standard_Base Use Cs2CO3/DMF (Electronic Control) DABCO DABCO C6_Target->DABCO Use DABCO Catalyst (Kinetic/Steric Control)

Figure 2: Decision matrix for selecting reagents based on regioselectivity goals.

Protocol A: High-Fidelity Suzuki Coupling (Anti-Poisoning)

Use this when standard conditions yield <50% or recovered starting material.[1]

Reagents:

  • Substrate: 2-Chloronicotinonitrile (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%) + XPhos  (4-6 mol%)[1]
    
    • Why: XPhos is bulky enough to prevent nitrile coordination.[1]

  • Base:

    
     (2.0 equiv, aqueous solution 2M)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Procedure:

  • Charge a reaction vial with substrate, boronic acid, Pd source, and ligand.

  • Evacuate and backfill with Argon (x3).[1]

  • Add degassed solvent and aqueous base.[1]

  • Heat to 100°C for 4-12 hours.

  • Checkpoint: Monitor by LCMS. If des-chloro byproduct appears, lower temp to 80°C and increase concentration.[1]

Protocol B: Regioselective C6-Functionalization of 2,6-Dichloronicotinonitrile

Use this to bypass the natural C2 preference.

Reagents:

  • Substrate: 2,6-Dichloronicotinonitrile (1.0 equiv)[1]

  • Nucleophile: Phenol or Amine (1.1 equiv)[1]

  • Catalyst: DABCO (1.2 equiv)[1][7]

  • Base:

    
     (1.2 equiv)[1]
    
  • Solvent: Acetonitrile or Toluene[1]

Procedure:

  • Dissolve substrate and DABCO in solvent at 0°C.

  • Stir for 30 mins to allow the DABCO-substrate adduct to form (critical step).

  • Add the nucleophile and

    
     slowly.[1]
    
  • Allow to warm to RT.

  • Result: The nucleophile preferentially attacks C6 due to the steric blocking of C2 by the DABCO moiety [1].

Frequently Asked Questions (FAQs)

Q: Can I perform C-H activation at C4 while keeping the C2-Cl intact? A: This is extremely difficult with Palladium.[1] Pd will almost always undergo oxidative addition at the C-Cl bond (C2) faster than C-H activation at C4.[1]

  • Solution: Use Iridium-catalyzed borylation (Ir-cod/dtbpy).[1] This system is governed by sterics and will preferentially borylate the C5 position (meta to the bulky Cl and CN). You can then cross-couple the boronate. For C4, you would likely need a specific directing group strategy that overrides the electronic bias.

Q: Why does my reaction turn black and stop immediately? A: "Palladium Black" precipitation.[1] The nitrile group is destabilizing your active Pd(0) species, causing it to aggregate.

  • Fix: Increase the ligand-to-metal ratio (e.g., 3:1 instead of 2:1) or switch to a palladacycle precatalyst (e.g., XPhos Pd G4) which releases the active species slowly.

Q: I see a peak with Mass M+18 in LCMS. What is it? A: That is the hydration of your nitrile to a primary amide (


). This happens under basic aqueous conditions (Suzuki) if the temperature is too high or the reaction runs too long.
  • Fix: Switch to anhydrous conditions using a base like

    
     or 
    
    
    
    (solid) in dry Dioxane.

References

  • Highly Regioselective DABCO-Catalyzed Nucleophilic Arom

    
    ) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. 
    Source: Academia.edu / ResearchGate
    URL:[1][Link]
    
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Source: ResearchGate URL:[1][4][8][Link]

  • C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds. Source: PubMed / NIH URL:[1][Link][1]

Sources

Optimization

Technical Support Center: Purification of 6-(3-Bromophenyl)-2-chloronicotinonitrile

Ticket ID: PUR-NC-063 Subject: Recrystallization Protocol & Troubleshooting for Halogenated Nicotinonitriles Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-NC-063 Subject: Recrystallization Protocol & Troubleshooting for Halogenated Nicotinonitriles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary & Compound Profile

User: Medicinal Chemists, Process Development Scientists Compound: 6-(3-Bromophenyl)-2-chloronicotinonitrile Criticality: High. This intermediate is a scaffold for kinase inhibitors (e.g., targeting PI3K/mTOR pathways).[1] The 2-chloro position is highly labile for subsequent


 reactions; therefore, purity is non-negotiable to prevent side-reactions in downstream steps.
Physicochemical Profile (Estimated)
PropertyCharacteristicImplication for Purification
Polarity IntermediateThe nitrile (-CN) and chloro (-Cl) groups increase polarity, but the bi-aryl system adds lipophilicity.
Lability ModerateWarning: The 2-Cl group is susceptible to nucleophilic attack. Avoid boiling in primary amines or strong alkoxides.
Crystallinity Moderate to HighBi-aryl systems can suffer from "oiling out" due to rotational freedom if impurities disrupt packing.
Common Impurities Pd catalysts, Boronic acids, Hydrolysis products (Amides)Requires specific pre-treatment before crystallization.

Solvent System Selection (Triage)

Issue: "I cannot find a literature melting point, and standard solvents aren't working."

Scientist's Note: For 2-chloronicotinonitriles, we prioritize solvents that solubilize the bi-aryl core without triggering displacement of the chlorine atom.

Recommended Solvent Systems
System TypeSolventsRatio (v/v)Protocol Notes
Primary (Binary) Ethanol / Water Start 10:1, adjust to cloud pointBest Balance. Ethanol dissolves the aromatic core; water acts as a potent anti-solvent. Caution: Do not boil excessively to prevent nitrile hydrolysis.
Alternative (Binary) EtOAc / Heptane 1:3 to 1:5Best for Drying. Excellent for removing non-polar impurities. Produces anhydrous crystals suitable for moisture-sensitive next steps.
Single Solvent Acetonitrile (MeCN) N/AHigh Purity. Good for removing polar impurities. Requires cooling to -20°C for maximum yield.
Avoid Methanol / Ammonia N/ARisk of Side Reaction. Ammonia or strong bases will displace the 2-Cl group.

Troubleshooting & FAQs

Q1: The compound is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Root Cause: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the compound precipitates faster than it can order into a lattice, often due to high impurity levels lowering the melting point or cooling too rapidly.

Corrective Action:

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface.

  • Slow Down: Insulate the flask with cotton or place it in a warm oil bath and let the bath cool to room temperature overnight.

  • Trituration: If it remains an oil, decant the solvent and triturature the oil with cold pentane or diethyl ether to induce solidification.

Q2: My product is grey/brown instead of off-white.

Root Cause: Likely residual Palladium (Pd) from the Suzuki coupling used to attach the 3-bromophenyl ring. Recrystallization alone rarely removes metal contaminants effectively as they get trapped in the crystal lattice.

Corrective Action:

  • The Charcoal Fix: Before the final crystallization, dissolve the crude in hot EtOAc or Ethanol. Add Activated Charcoal (5-10 wt%) , stir at reflux for 30 minutes, and filter through a Celite pad while hot . Then proceed to crystallization.[2][3]

Q3: I see a new spot on TLC after recrystallization from ethanol.

Root Cause: You likely hydrolyzed the nitrile (-CN) to a primary amide (-CONH2) or displaced the chloride (-Cl) with ethoxide (if base was present).

Corrective Action:

  • Check the pH of your solvent. Ensure it is neutral.

  • Reduce boiling time.

  • Switch to a non-protic system like Toluene/Heptane or DCM/Hexane .

Master Protocol: Binary Solvent Recrystallization

Standard Operating Procedure (SOP-NC-063)

Objective: Purify >5g of crude 6-(3-Bromophenyl)-2-chloronicotinonitrile.

  • Preparation: Place crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Dissolution (Solvent A): Add Ethanol (absolute) in small portions while heating to a gentle reflux (

    
    ).
    
    • Checkpoint: Add just enough solvent to dissolve the solid.[2][3] If solid remains but the solution is dark/dirty, perform a Hot Filtration step now.[4]

  • Nucleation Point (Solvent B): Remove from heat. While still hot, add Water (warm,

    
    ) dropwise.
    
    • Visual Cue: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 mL of hot Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Crystallization:

    • Allow to cool to Room Temp (RT) undisturbed for 2 hours.

    • Optional: If no crystals form at RT, scratch the glass or add a seed crystal.

    • Move to a fridge (

      
      ) for 2-4 hours.
      
  • Isolation: Filter via Büchner funnel.

  • Washing: Wash the cake with cold Ethanol/Water (1:1 mixture). Do not use pure ethanol or you will dissolve your yield.

  • Drying: Dry under vacuum at

    
     for 6 hours.
    

Process Visualization

Workflow: Solvent Selection Logic

This decision tree aids in selecting the correct solvent based on the behavior of the crude material.

SolventSelection Start Start: Crude Material SolubilityTest Test Solubility in Hot Ethanol Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble AddWater Add Warm Water (Anti-Solvent) Soluble->AddWater Yes TryEtOAc Switch to EtOAc/Heptane Soluble->TryEtOAc No Yes Yes No No (Insoluble) CloudPoint Cloud Point Reached? AddWater->CloudPoint Cooling Cool Slowly (Insulate Flask) CloudPoint->Cooling Yes Oiling Oiling Out? Cooling->Oiling Reheat Reheat & Add More Ethanol Oiling->Reheat Yes Success Filter & Isolate Oiling->Success No (Crystals)

Caption: Decision matrix for selecting and optimizing the solvent system based on solubility and phase behavior.

Workflow: Purification Lifecycle

The complete lifecycle from crude synthesis intermediate to pure solid.

PurificationCycle Crude Crude Intermediate Dissolve Dissolution (Reflux) Crude->Dissolve Treat Pd Scavenging (Charcoal/Celite) Dissolve->Treat If Dark/Metal Contam. Filter Hot Filtration Dissolve->Filter If Particulates Treat->Filter Crystallize Controlled Cooling Filter->Crystallize Isolate Vacuum Filtration Crystallize->Isolate QC QC Analysis (HPLC/NMR) Isolate->QC

Caption: End-to-end purification workflow emphasizing the optional Palladium scavenging step.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of nitrogen heterocycles).

  • Sigma-Aldrich. (n.d.). Recrystallization User Guide. Merck KGaA. (General protocols for solvent selection).

  • BenchChem. (2025).[5] Application Notes: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. (Specific context on Suzuki coupling and handling of nicotinonitriles).

  • MIT Department of Chemistry. (n.d.). The Two-Solvent Recrystallization Guide. (Methodology for binary solvent systems).

Sources

Troubleshooting

Technical Support Center: Chromatography of 6-(3-Bromophenyl)-2-chloronicotinonitrile

Product Class: Halogenated Nicotinonitriles / Biaryl Scaffolds Application: Intermediate for Suzuki-Miyaura coupling; Kinase Inhibitor Scaffold CAS Registry Number: 329782-72-6 (Reference) Part 1: The "Golden" Standard (...

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Halogenated Nicotinonitriles / Biaryl Scaffolds Application: Intermediate for Suzuki-Miyaura coupling; Kinase Inhibitor Scaffold CAS Registry Number: 329782-72-6 (Reference)

Part 1: The "Golden" Standard (Baseline Rf)

User Question: "What is the specific Rf value for this compound?"

Technical Answer: In thin-layer chromatography (TLC), there is no single immutable Rf value. However, based on the polarity of the 2-chloro-3-cyano-pyridine core coupled with the lipophilic 3-bromophenyl ring, the compound exhibits low-to-moderate polarity .

For a standard silica gel 60 F₂₅₄ plate, the target Rf window (0.3 – 0.[1]5) is typically achieved with the following solvent systems:

Solvent System (v/v)Estimated RfSelectivity Notes
Hexane : EtOAc (4:1) 0.35 – 0.45 Standard Screening. Best starting point for purity checks.
Hexane : EtOAc (9:1) < 0.20Too non-polar; compound will likely stick to the baseline.
Dichloromethane (100%) 0.50 – 0.60High Elution. Good for removing very polar impurities (e.g., boronic acids).
Toluene (100%) 0.30 – 0.40Orthogonal Selectivity. Excellent for separating regioisomers (see Troubleshooting).

Critical Mechanism: The nitrile (CN) and chloro (Cl) groups at positions 3 and 2 create a significant dipole, but they are electron-withdrawing, making the pyridine nitrogen non-basic. Unlike amino-pyridines, this compound will not streak due to acid-base interactions with silica silanols. You do not need to add Triethylamine (TEA) to your mobile phase.

Part 2: Troubleshooting & Optimization (Q&A)

Q1: My product spot overlaps with the starting material (2,6-dichloronicotinonitrile). How do I separate them?

Diagnosis: "Iso-polarity." The starting material (dichloro) and the product (monobromo-phenyl) have similar lipophilicities in standard Hexane/EtOAc systems. Solution: Switch solvent selectivity groups.

  • Why? Hexane/EtOAc relies on hydrogen bonding and dipole interactions. Toluene relies on

    
     interactions. The aromatic surface area of your product (biaryl) is significantly larger than the starting material (single ring).
    
  • Protocol: Run a TLC in 100% Toluene or Toluene:Hexane (1:1) . The biaryl product will often show a distinct shift relative to the single-ring starting material due to stronger

    
    -stacking with the solvent.
    
Q2: I see a dark spot at the baseline that never moves. Is this my product?

Diagnosis: This is likely the Aryl Boronic Acid (from Suzuki coupling) or an inorganic salt. Validation:

  • Visualize under UV (254 nm).

  • Stain with KMnO₄ . Boronic acids often oxidize/stain differently than the pyridine product.

  • The Fix: Your product is soluble in organic solvents.[2] If a spot remains at the baseline in 50% EtOAc/Hexane, it is not your target 6-(3-bromophenyl)-2-chloronicotinonitrile.

Q3: The spot is faint or invisible under UV.

Diagnosis: Concentration issue or Lamp failure. Scientific Context: This molecule is a highly conjugated biaryl system with a nitrile auxochrome. It should be strongly UV active at 254 nm. Troubleshooting:

  • Check your spotting concentration. Dissolve ~5 mg in 1 mL of DCM.

  • If still invisible, the reaction may have failed (e.g., dehalogenation), or the UV lamp filter is solarized.

Part 3: Method Development Workflow

The following flowchart illustrates the logical decision-making process for optimizing the purification of this specific scaffold.

TLC_Optimization Start Start: Crude Reaction Mix Standard_TLC Run TLC: 20% EtOAc in Hexane Start->Standard_TLC Check_Rf Analyze Rf & Separation Standard_TLC->Check_Rf Case_Coelution Issue: Co-elution with Starting Material Check_Rf->Case_Coelution Overlapping Spots Case_Baseline Issue: Product stuck at Baseline Check_Rf->Case_Baseline Rf < 0.15 Case_Good Separation > 0.1 Rf Check_Rf->Case_Good Distinct Spots Switch_Toluene Action: Switch to Toluene (Exploit Pi-Pi Interactions) Case_Coelution->Switch_Toluene Increase_Polarity Action: Increase EtOAc to 40% or use DCM Case_Baseline->Increase_Polarity Final_Method Final Method Established Case_Good->Final_Method Switch_Toluene->Final_Method Increase_Polarity->Final_Method

Figure 1: Decision logic for optimizing mobile phase selectivity based on initial TLC results.

Part 4: Predicted Elution Order (Impurity Profile)

When monitoring the synthesis (e.g., Suzuki coupling of 2,6-dichloronicotinonitrile + 3-bromophenylboronic acid), you will encounter the following species. Use this table to identify spots.

CompoundRelative PolarityPredicted Rf (20% EtOAc/Hex)Visualization
2,6-Dichloronicotinonitrile (Starting Material)Low (Lipophilic)0.50 – 0.60UV Active (Weak)
6-(3-Bromophenyl)-2-chloronicotinonitrile (Target)Medium 0.35 – 0.45 UV Active (Strong)
Bis-coupled Product (Over-reaction)Low/Medium0.40 – 0.50UV Active (Very Strong)
3-Bromophenylboronic acid High (Polar)0.00 – 0.10UV Active / KMnO₄ Stain

Note on Bis-coupling: If the reaction runs too hot or with excess boronic acid, the chloro group at position 2 may also react, forming the 2,6-bis(3-bromophenyl) product. This impurity is often difficult to separate from the mono-product; Toluene is the recommended solvent to resolve this specific pair.

References

  • Biotage. (2023).[3] Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • MDPI. (2026). Synthesis of 6-phenyl-nicotinonitrile derivatives.[4] Retrieved from [Link]

Sources

Optimization

Topic: Optimizing Catalyst Load for 3-Bromophenylboronic Acid Coupling

Welcome to the Catalysis Optimization Hub. Mission: To provide high-fidelity technical support for complex cross-coupling chemistries.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Optimization Hub. Mission: To provide high-fidelity technical support for complex cross-coupling chemistries.

Executive Summary: 3-Bromophenylboronic acid is a unique "AB-type" bifunctional substrate containing both a nucleophilic moiety (


) and an electrophilic moiety (

). This duality presents a specific challenge: Chemoselective Competition.

If your goal is to couple the boronic acid while retaining the bromide (to synthesize brominated biaryls), or vice-versa, your catalyst loading and ligand choice dictate the success between Cross-Coupling (desired) and Oligomerization (failure).

Module 1: The Kinetic Landscape (The "Why")

Before adjusting catalyst load, you must understand the competing cycles. In a standard Suzuki-Miyaura coupling, the catalyst undergoes Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[1][2]

With 3-bromophenylboronic acid, the catalyst faces two electrophiles:

  • External Electrophile: The Aryl Halide you added (e.g., 4-Iodoanisole).

  • Internal Electrophile: The

    
     on the boronic acid itself.
    

The Catalyst Load Paradox:

  • High Loading (>5 mol%): often masks poor ligand selection but increases the rate of homocoupling (dimerization) and Pd-black precipitation.

  • Low Loading (<0.1 mol%): Requires a highly stable "monoligated" Pd species to prevent deactivation before the reaction completes.

Visualizing the Competition

The following diagram illustrates the kinetic competition that dictates your yield.

G Start Pd(0) Active Species OA_Desired Oxidative Addition (Into Ar-X) Start->OA_Desired Fast (if X=I or OTf) OA_Undesired Oxidative Addition (Into Ar-Br of Substrate) Start->OA_Undesired Slow (if Ligand is selective) Substrate 3-Bromophenylboronic Acid (Nucleophile) Cycle_Good Cross-Coupling Cycle Substrate->Cycle_Good Cycle_Bad Oligomerization/Homocoupling Substrate->Cycle_Bad Partner External Electrophile (Ar-X) OA_Desired->Cycle_Good OA_Undesired->Cycle_Bad Product Desired Biaryl Bromide Cycle_Good->Product Polymer Poly(phenylene) Impurity Cycle_Bad->Polymer

Caption: Kinetic competition between the desired cross-coupling path (green) and the self-polymerization path (red).

Module 2: Troubleshooting Specific Failures

Q1: I am getting a mixture of my product and a "double coupled" trimer. Why?

  • Diagnosis: You are experiencing "Oligomerization." The Pd catalyst is inserting into the C-Br bond of your product or your starting material after the first coupling.

  • Technical Fix:

    • Switch Electrophile: Use an Aryl Iodide or Aryl Triflate as your coupling partner. The rate of Oxidative Addition to Ar-I is orders of magnitude faster than to Ar-Br.

    • Ligand Tuning: Avoid highly electron-rich/bulky ligands (like

      
      ) if your partner is an Aryl Chloride, as these accelerate OA into all halides, reducing selectivity. Use triphenylphosphine (
      
      
      
      ) based systems which are less active toward bromides but active enough for iodides.

Q2: My reaction stalls at 60% conversion regardless of time.

  • Diagnosis: Catalyst Death (Pd Black formation). The active Pd(0) has agglomerated into inactive nanoparticles.

  • Technical Fix:

    • Increase Ligand:Pd Ratio: If using

      
      , increase the ratio from 1:2 to 1:4. Excess ligand stabilizes the Pd(0) species.
      
    • Dosage Strategy: Do not add 5 mol% at the start. Add 2.5 mol% at T=0 and 2.5 mol% at T=2 hours. This maintains a steady state of active catalyst (Turnover Frequency maintenance).

Q3: I see high homocoupling (Ar-Ar) of the boronic acid.

  • Diagnosis: This is distinct from polymerization. This is 3,3'-dibromobiphenyl formation caused by Oxygen or Pd(II) acting as an oxidant.

  • Technical Fix:

    • Degas Rigorously: Sparge solvent with Argon for 20 mins.

    • Base Choice: Switch from

      
       to mild bases like 
      
      
      
      or Fluoride salts (
      
      
      ), which facilitate transmetallation without promoting oxidation.

Module 3: Protocol & Optimization Workflow

Do not guess. Use this matrix to determine the optimal load for your specific scale and substrate cost.

Optimization Matrix
VariableScreening Level 1 (Discovery)Screening Level 2 (Process Dev)Rationale
Catalyst Load 5.0 mol%0.5 - 0.05 mol%High load ensures "proof of concept"; low load tests efficiency/TON.
Pd Source


+ SPhos/XPhos

is robust; Buchwald precatalysts offer higher TON.
Solvent DMF/Water (4:1)Toluene/Water or n-BuOHDMF is hard to remove; Toluene is process-friendly.
Temperature 80°C40°C - 60°CLower temp improves selectivity (Iodide vs Bromide).
Step-by-Step Optimization Protocol
  • Baseline Run: Perform the reaction with 1.0 eq Ar-I, 1.1 eq 3-Bromophenylboronic acid, 3 mol%

    
    , and 2.0 eq 
    
    
    
    in Dioxane/Water at 80°C.
  • Check Selectivity: Analyze LCMS.

    • If Product > 90%: Reduce Catalyst to 0.5 mol%.

    • If Polymer > 10%: Change Partner to Ar-Iodide or Lower Temp to 50°C.

  • Catalyst Screening (If Yield < 50%):

    • Switch to SPhos Pd G3 (Precatalyst). This generates the active species rapidly and protects it from deactivation, often allowing loading reduction to <0.1 mol%.

Workflow Logic Diagram

Optimization Start Start Optimization Check_Partner Is Partner Ar-Cl? Start->Check_Partner Warning High Risk of Polymerization Check_Partner->Warning Yes Safe Selectivity Possible Check_Partner->Safe No (Ar-I/Br) Action_Cl Use Bulky Ligand (e.g., XPhos) Strict Temp Control Warning->Action_Cl Action_I Use Standard Ligand (e.g., PPh3) Low Cat Load Safe->Action_I Screen Screen Loading (1% -> 0.1% -> 0.01%) Action_Cl->Screen Action_I->Screen

Caption: Decision tree for ligand and loading selection based on the electrophilic partner.

Module 4: Post-Reaction Processing (Metal Scavenging)

For pharmaceutical applications, residual Palladium must be <10 ppm (ICH Q3D guidelines). 3-Bromophenylboronic acid residues can bind Pd, making removal difficult.

Recommended Scavenging Protocol:

  • Thiol-Modified Silica: Add SiliaMetS® Thiol or equivalent (4 eq relative to Pd) at the end of the reaction.

  • Temperature: Stir at 50°C for 1 hour. (Room temp is often insufficient for complexed Pd).

  • Filtration: Filter through a 0.45 micron pad.

  • Verification: ICP-MS analysis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 51(14), 3314-3317. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Troubleshooting

Degradation products of 6-(3-Bromophenyl)-2-chloronicotinonitrile under basic conditions

Technical Support Center: Stability & Degradation of 6-(3-Bromophenyl)-2-chloronicotinonitrile Executive Summary Compound: 6-(3-Bromophenyl)-2-chloronicotinonitrile CAS: [Analogous to 2-chloronicotinonitrile derivatives]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 6-(3-Bromophenyl)-2-chloronicotinonitrile

Executive Summary

Compound: 6-(3-Bromophenyl)-2-chloronicotinonitrile CAS: [Analogous to 2-chloronicotinonitrile derivatives] Primary Risk: High susceptibility to nucleophilic attack due to the electron-deficient pyridine ring activated by the ortho-cyano group. Critical Degradation Pathways: Base-catalyzed hydrolysis of the nitrile and Nucleophilic Aromatic Substitution (


) of the C2-chlorine.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am observing a new impurity peak eluting earlier than the main peak (RRT < 1.0) after exposure to 0.1 N NaOH. What is it?

A: This is likely the Amide Intermediate (6-(3-Bromophenyl)-2-chloronicotinamide).

  • Mechanism: Under mild basic conditions (pH 9-11 or dilute NaOH at RT), the hydroxide ion attacks the electrophilic carbon of the nitrile group (C

    
    N). The reaction often stalls at the amide stage before converting to the carboxylic acid.
    
  • Diagnostic: Look for a mass shift of +18 Da (addition of

    
    ) in LC-MS.
    
  • Action: If this is an unwanted degradation product during synthesis, ensure reaction quenching is performed rapidly or maintain pH < 9 during workup.

Q2: Under stronger basic conditions (1 N NaOH, 50°C), a highly polar impurity appears, and the solution turns slightly yellow. The mass spectrum shows a loss of ~18 Da relative to the parent.

A: You are likely observing Chlorine Displacement (S_NAr) leading to 6-(3-Bromophenyl)-2-hydroxynicotinonitrile (which exists as the 2-pyridone tautomer).

  • Mechanism: The 2-chloro position is highly activated for nucleophilic aromatic substitution because it is ortho to the electron-withdrawing cyano group and adjacent to the ring nitrogen. Hydroxide ions displace the chloride.

  • Spectroscopy: The substitution of Cl with OH (tautomerizing to =O) significantly alters the UV chromophore, often causing a bathochromic shift (yellowing) and a distinct change in the UV max compared to the parent.

  • Mass Spec: The transition is

    
     (
    
    
    
    )
    
    
    (
    
    
    ), resulting in a net mass change of -18 Da (approximate, depending on isotopes). Note: If the nitrile also hydrolyzes, the mass shift will differ.

Q3: Can the bromine on the phenyl ring degrade under these conditions?

A: Unlikely. The bromine on the meta-position of the phenyl ring is relatively stable toward simple aqueous bases (NaOH/KOH) below 100°C.

  • Exception: If your reaction mixture contains trace transition metals (Pd, Cu) or is subjected to high-energy UV light (photolysis), debromination or hydroxylation of the phenyl ring can occur. However, in standard basic stress testing, the pyridine ring chemistry (CN hydrolysis and Cl substitution) dominates.

Part 2: Degradation Pathways & Mechanism

The degradation of 6-(3-Bromophenyl)-2-chloronicotinonitrile involves two competing electrophilic sites: the Nitrile Carbon and the C2-Carbon (C-Cl) .

Pathway A: Nitrile Hydrolysis (Dominant in mild base)


Pathway B: Nucleophilic Aromatic Substitution (Dominant in strong base/heat)


Visualizing the Pathways

DegradationPathways SM Starting Material 6-(3-Bromophenyl)-2-chloronicotinonitrile (MW: ~307.5) Amide Impurity A (Amide) 6-(3-Bromophenyl)-2-chloronicotinamide (+18 Da) SM->Amide Mild Hydrolysis (0.1N NaOH, RT) HydroxyNitrile Impurity C (Pyridone) 6-(3-Bromophenyl)-2-hydroxynicotinonitrile (-18 Da from SM) SM->HydroxyNitrile SnAr Substitution (Strong Base, Heat) Acid Impurity B (Acid) 6-(3-Bromophenyl)-2-chloronicotinic acid (+19 Da from SM) Amide->Acid Strong Hydrolysis (1N NaOH, Heat) HydroxyAcid Impurity D (Hydroxy Acid) 6-(3-Bromophenyl)-2-hydroxynicotinic acid Acid->HydroxyAcid SnAr Substitution HydroxyNitrile->HydroxyAcid Hydrolysis

Figure 1: Competing degradation pathways under basic conditions. Blue arrows indicate the primary hydrolysis route; red dashed arrows indicate the competing substitution route.

Part 3: Experimental Protocols for Impurity Identification

To confirm these impurities in your specific matrix, perform the following stress tests.

Protocol 1: Mild Stress (Targeting Amide Formation)
  • Preparation: Dissolve 10 mg of compound in 5 mL Acetonitrile (ACN).

  • Stress: Add 1 mL of 0.1 N NaOH .

  • Incubation: Stir at Room Temperature for 2 hours .

  • Quench: Neutralize with 1 mL of 0.1 N HCl.

  • Analysis: Inject immediately onto HPLC (C18 column, Acidic Mobile Phase).

    • Expected Result: Decrease in SM, appearance of Impurity A (Amide) .

Protocol 2: Harsh Stress (Targeting Acid & Pyridone)
  • Preparation: Dissolve 10 mg of compound in 5 mL ACN.

  • Stress: Add 1 mL of 1.0 N NaOH .

  • Incubation: Heat at 60°C for 4 hours .

  • Analysis:

    • Expected Result: Complete loss of SM. Major peaks will be Impurity B (Acid) and Impurity C (Pyridone/Hydroxy-nitrile) depending on the steric hindrance and electronic activation specific to the 3-bromophenyl substituent.

Part 4: Summary of Degradation Products

Impurity NameStructure DescriptionMass Shift (vs SM)RRT (Reverse Phase)Formation Condition
Amide -CN converts to -CONH₂+18 Da~0.8 - 0.9Mild Base
Acid -CN converts to -COOH+19 Da~0.4 - 0.6Strong Base / Heat
Pyridone -Cl replaced by -OH-18 Da~0.7 - 0.9Strong Base / Heat
Ethyl Ester -Cl replaced by -OEt+10 Da> 1.0 (Non-polar)Base in Ethanol

Note: "Ethyl Ester" or "Ethyl Ether" impurities occur if Ethanol is used as a co-solvent during base treatment (


 by Ethoxide).

References

  • Hydrolysis of 2-Chloronicotinonitrile Deriv

    • Title: Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid.
    • Source: Applied and Environmental Microbiology (ASM Journals).
    • Context: Describes the competition between hydrolysis (to acid) and hydration (to amide) of the 2-chloronicotinonitrile core.
    • URL:[Link]

  • Nucleophilic Substitution of 2-Chloropyridines

    • Title: Synthesis of 2-chloronicotinic acid deriv
    • Source: ResearchG
    • Context: Details the reactivity of the 2-chloro position in nicotinic acid deriv
    • URL:[Link]

  • Impurity Profiling Guidelines

    • Title: Impurity Profiling: Theory and Practice.
    • Source: PharmaInfo.
    • Context: General guidance on degradation pathways including hydrolysis and oxidative degrad
    • URL:[Link]

Optimization

Technical Support Center: Nicotinonitrile Purification &amp; Process Control

The following guide serves as a Technical Support Center for researchers dealing with the purification of nicotinonitrile derivatives. It is structured to address the specific challenge of separating mono-arylated interm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers dealing with the purification of nicotinonitrile derivatives. It is structured to address the specific challenge of separating mono-arylated intermediates from bis-arylated byproducts—a common bottleneck in the synthesis of pyridine-based pharmacophores.[1]

Ticket Category: Downstream Processing / Chromatography / Reaction Optimization Subject: Resolving Mono- vs. Bis-Arylated Nicotinonitrile Species Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic & Triage: "Know Your Enemy"

Before attempting separation, you must definitively characterize the mixture. Mono- and bis-arylated species often exhibit deceptive co-elution behavior due to the competing electronic effects of the nitrile group (electron-withdrawing) and the aryl substituents (electron-donating/bulky).

Q: How do I distinguish Mono- vs. Bis-products on TLC/HPLC?

A: In standard Normal Phase (NP) systems, polarity inversion is common depending on the aryl group.

FeatureMono-Arylated (e.g., 2-aryl-6-chloronicotinonitrile)Bis-Arylated (e.g., 2,6-diarylnicotinonitrile)
TLC (Hex/EtOAc) Usually Lower Rf (More Polar).[1] The remaining C-Cl bond and the unshielded pyridine nitrogen create a stronger dipole.[1]Usually Higher Rf (Less Polar). The second aryl group increases lipophilicity and sterically shields the nitrogen lone pair.
UV Vis (254/365 nm) Standard absorption.Hyperchromic/Red-shifted. The extended conjugation often makes the bis-product fluoresce blue/green under 365 nm.[1]
HPLC (Reverse Phase) Elutes Earlier. Higher water solubility due to polarity.Elutes Later. Significant hydrophobic retention due to the "greasy" bis-aryl wings.[1]

Critical Check: If your aryl group contains polar moieties (e.g., -OH, -NH2, -COOH), the order above reverses .[1] The Bis-product becomes more polar than the Mono-product.[1]

Troubleshooting Guides (Symptom-Based)

Issue #1: "My spots are overlapping on silica gel."

Diagnosis: The


 is insufficient (< 0.1) using standard Hexane/Ethyl Acetate systems. This is common because the nitrile group dominates the interaction with silica, masking the subtle differences between Chloro- and Aryl-substituents.[1]

Protocol: The "Orthogonal Solvent" Switch Do not just change the ratio; change the selectivity mechanism.

  • Switch to DCM/Methanol: Dichloromethane (DCM) interacts differently with the pyridine ring than alkanes.

    • Recipe: Start with 100% DCM. Gradient to 98:2 DCM:MeOH.

  • Use Toluene as a Modifier: Toluene interacts with the

    
    -systems of the aryl groups.[1]
    
    • Recipe: 10:1 Toluene:EtOAc. The Bis-aryl compound (more

      
      -character) often interacts stronger with Toluene, altering its mobility relative to the Mono-species.[1]
      
Issue #2: "The Bis-product is crystallizing in my fractions."

Diagnosis: Bis-arylated nicotinonitriles often possess high symmetry (C2v) and high melting points, leading to low solubility in chromatography solvents.

Protocol: Solubility-Driven Purification (Recrystallization) Leverage this "bug" as a feature.

  • Concentrate the crude reaction mixture.

  • Triturate with cold Methanol or Ethanol.

    • Mechanism:[1][2] The Mono-product (halogenated, asymmetric) is usually far more soluble in alcohols than the symmetric Bis-product.

    • Action: Filter off the solid precipitate. Analyze the filtrate —it likely contains your enriched Mono-product.[1]

    • Validation: Check the melting point of the solid. Bis-products often melt >150°C; Mono-products are often oils or low-melting solids.[1]

Issue #3: "I need to prevent Bis-formation upstream."

Diagnosis: The catalyst is still active after the first coupling, and the Mono-product is more reactive than the starting material (or local concentration of boronic acid is too high).

Protocol: Kinetic Control Strategy

  • Stoichiometry: Use a slight deficit of boronic acid (0.95 eq) relative to the di-halo starting material.

  • Slow Addition: Do not dump reagents. Add the boronic acid solution via syringe pump over 2 hours. This keeps the concentration of nucleophile low, statistically favoring reaction with the abundant starting material over the scarce Mono-product.[1]

  • Catalyst Selection: Switch to a bulky ligand (e.g.,

    
     or XPhos). While counter-intuitive, bulky ligands can sometimes slow down the oxidative addition into the sterically hindered Mono-product (ortho-substituted) compared to the less hindered starting material.
    

Workflow Visualization

The following decision tree outlines the logical path for purification based on crude analysis.

Purification_Strategy Start Crude Reaction Mixture TLC_Check Diagnostic TLC (Hex/EtOAc 8:2) Start->TLC_Check Delta_Rf_Good ΔRf > 0.15 TLC_Check->Delta_Rf_Good Separation Visible Delta_Rf_Bad ΔRf < 0.15 (Co-elution) TLC_Check->Delta_Rf_Bad Spots Overlap Flash_Column Standard Flash Chromatography Delta_Rf_Good->Flash_Column Solubility_Check Check Solubility in MeOH/EtOH Delta_Rf_Bad->Solubility_Check Precipitate Solid Forms? (Likely Bis-product) Solubility_Check->Precipitate Recryst Filter Solid (Bis) Concentrate Filtrate (Mono) Precipitate->Recryst Yes Solvent_Switch Switch Solvent System DCM/MeOH or Toluene/EtOAc Precipitate->Solvent_Switch No Reverse_Phase Reverse Phase HPLC (C18 Column) Solvent_Switch->Reverse_Phase Still failing

Caption: Decision matrix for selecting the optimal purification route based on TLC resolution and solubility properties.

Detailed Experimental Protocols

Method A: Gradient Flash Chromatography (Silica)

Best for: < 5g scale,



  • Pack a silica column (40g silica per 1g crude).

  • Equilibrate with 100% Hexanes (or Heptane).

  • Load sample (dissolved in minimum DCM or dry-loaded on Celite).

  • Run Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).

    • 5–15 min: 0%

      
       10% EtOAc (Elutes Bis-arylated  byproduct).
      
    • 15–25 min: Hold 10% EtOAc (Ensure Bis is fully eluted).

    • 25–40 min: 10%

      
       30% EtOAc (Elutes Mono-arylated  product).
      
  • Monitor: Collect fractions. Bis-product usually fluoresces strongly under 365nm UV; Mono-product absorbs at 254nm.[1]

Method B: Selective Precipitation (The "Crash Out")

Best for: > 5g scale, symmetric Bis-byproducts

  • Evaporate reaction solvent (e.g., Dioxane/Water) completely.

  • Redissolve the oily residue in hot Ethanol (5 mL per gram of crude).

  • Allow to cool slowly to Room Temperature, then to 4°C (fridge).

  • Observation: The Bis-arylated species, being more symmetric and hydrophobic, often crystallizes out.[1]

  • Filtration: Filter the suspension.

    • Solid: Enriched Bis-byproduct (Discard or keep for reference).

    • Filtrate: Enriched Mono-product. Evaporate and run a short silica plug to purify.

References & Authority

  • Suzuki Coupling Selectivity:

    • Mechanistic insight into mono- vs bis-arylation kinetics.

    • Lourenço, J. et al. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction."[1] Molecules, 2023.[1][2][3] Link

  • Nicotinonitrile Synthesis:

    • Standard protocols for chloronicotinonitrile handling.

    • Laforge, F. B. "2-Chloronicotinonitrile."[1] Organic Syntheses, Coll.[1][4] Vol. 1, p.105. Link

  • Chromatography Principles:

    • Stationary phase interactions for heterocyclic compounds.

    • Sartorius BIA Separations. "Monolithic chromatography and bioprocessing solutions." Link

  • C-H Activation Context:

    • Separation challenges in direct arylation of piperidines/pyridines.

    • Wencel-Delord, J. et al. "First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation."[1] Nature Chemistry, via NCBI. Link

Disclaimer: These protocols involve the handling of halogenated heterocycles and palladium catalysts.[2][3][5][6][7][8] Always consult the Safety Data Sheet (SDS) for 2,6-dichloronicotinonitrile (highly toxic/irritant) before proceeding.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 6-(3-Bromophenyl)-2-chloronicotinonitrile

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-(3-Bromophenyl)-2-chloronicotinonitrile . It is structured to assist analytical chemists and medicinal chemists in validating struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-(3-Bromophenyl)-2-chloronicotinonitrile . It is structured to assist analytical chemists and medicinal chemists in validating structure, assessing purity, and differentiating this scaffold from common synthetic byproducts.

Executive Summary & Structural Context[1][2][3]

  • Compound: 6-(3-Bromophenyl)-2-chloronicotinonitrile[1][2][3]

  • Molecular Formula: C₁₂H₆BrClN₂[1]

  • Core Scaffold: 2,6-disubstituted nicotinonitrile (pyridine-3-carbonitrile).[1]

  • Application: Key intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, MEK inhibitors) where the 2-chloro group acts as a handle for nucleophilic aromatic substitution (SₙAr).

Analytical Challenge: The primary challenge in analyzing this compound is distinguishing the pyridine protons from the phenyl protons in the crowded aromatic region (7.4 – 8.3 ppm) and verifying the regiochemistry (6-aryl vs. 5-aryl substitution) to ensure the Suzuki coupling occurred at the correct halogenated site.

Structural Assignment & Predicted Shifts

This section breaks down the proton environments. The molecule possesses 6 aromatic protons : 2 on the pyridine ring and 4 on the 3-bromophenyl ring.[1]

A. Pyridine Ring (The "Fingerprint")

The 2-chloronicotinonitrile core provides a distinct AB system (or AX at high field) for protons H4 and H5.

  • H4 (δ ~8.0 - 8.2 ppm): Doublet. Deshielded by the adjacent cyano group (anisotropy and induction).

  • H5 (δ ~7.7 - 7.9 ppm): Doublet. Coupled to H4.

  • Coupling (³J_H4,H5): Typically 8.0 – 8.5 Hz . This large vicinal coupling is the definitive proof of 2,3,6-substitution.

B. 3-Bromophenyl Ring

The meta-substituted phenyl ring appears as a complex multiplet pattern, often overlapping with H5.[1]

  • H2' (δ ~8.1 - 8.3 ppm): Broad Singlet (or triplet of doublets).[1] Most deshielded phenyl proton due to being sandwiched between the Br and the pyridine ring.

  • H4' & H6' (δ ~7.6 - 8.0 ppm): Multiplets.

  • H5' (δ ~7.4 - 7.5 ppm): Triplet (pseudo-triplet).

Comparative Analysis: Product vs. Alternatives

This comparison evaluates the product against its starting materials and potential isomers, providing the "Self-Validating" logic required for high-integrity analysis.[1]

Scenario A: Product vs. Starting Material (6-Bromo-2-chloronicotinonitrile)

Objective: Confirm successful Suzuki coupling.

FeatureStarting Material (6-Bromo-2-chloronicotinonitrile)Product (6-(3-Bromophenyl)-...)
Proton Count 2 Aromatic Protons6 Aromatic Protons
Pyridine Pattern Two doublets (H4, H5)Two doublets (H4, H5)
Aromatic Region Empty below 7.6 ppm (mostly)Complex multiplets (Phenyl ring)
Shift of H5 Upfield (shielded by Br)Downfield (deshielded by Aryl ring current)

Validation Check: If you see only two doublets and no other aromatic signals, the coupling failed. If you see the product signals plus a set of upfield doublets, the starting material is contaminating the sample.

Scenario B: Regioisomer Differentiation (6-Aryl vs. 5-Aryl)

Objective: Verify the aryl group is at position 6 (from 6-bromo precursor) and not position 5 (from 5-bromo impurity).[1]

  • 6-Aryl (Target): H4 and H5 are ortho to each other.[1]

    • Coupling: ³J ≈ 8.0 Hz .[1]

  • 5-Aryl (Isomer): Protons would be at H4 and H6 (meta to each other).[1]

    • Coupling: ⁴J ≈ 2.0 Hz .[1]

    • Appearance: Two doublets with very fine splitting, appearing almost as singlets at low field strength.

Scenario C: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Objective: Optimize resolution.

  • CDCl₃:

    • Pros: Sharper lines, better resolution of fine coupling (J-values).

    • Cons: Lower solubility for rigid bi-aryl systems; potential overlap of H2' with H4.[1]

  • DMSO-d₆:

    • Pros: Excellent solubility; separates water peak from aromatics.[1]

    • Cons: Viscosity broadens peaks slightly; solvent residual peak (2.50 ppm) is far from aromatics, but water (3.33 ppm) can interfere if wet.

    • Shift Effect: Pyridine protons often shift downfield (+0.1-0.2 ppm) in DMSO due to H-bonding with the pyridine nitrogen.[1]

Experimental Protocol

Reagents & Equipment[3][6]
  • Solvent: DMSO-d₆ (99.9% D) recommended for solubility; CDCl₃ (99.8% D) for high-resolution coupling analysis.[1]

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm, CHCl₃: 7.26 ppm).

  • Instrument: 400 MHz or higher recommended to resolve H5 from phenyl multiplets.[1]

Step-by-Step Workflow
  • Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of solvent. Ensure the solution is clear (filter if necessary to remove inorganic salts like K₂CO₃/Pd residues).

  • Acquisition:

    • Pulse Angle: 30° (for reliable integration).

    • Relaxation Delay (D1): ≥ 2.0 seconds (ensure full relaxation of isolated aromatic protons).

    • Scans: 16 – 64.[1]

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is critical for the doublet regions.

    • Baseline correction: Polynomial fit (Bernstein) to flatten the aromatic floor.

  • Integration Logic:

    • Calibrate the integral of the Pyridine H4 doublet (most distinct) to 1.0 H .

    • Verify the total aromatic integral equals 6.0 H .[1]

Data Presentation & Visualization

Table 1: Theoretical 1H NMR Data (400 MHz, DMSO-d₆)

Note: Values are representative estimates based on substituent effects.

AssignmentShift (δ ppm)MultiplicityIntegralCoupling (Hz)Interpretation
H4 (Pyridine) 8.45Doublet (d)1H8.2Ortho to CN; most deshielded pyridine H.
H2' (Phenyl) 8.28Broad Singlet (t)1H~1.8Isolated between Br and Pyridine.[1]
H5 (Pyridine) 8.15Doublet (d)1H8.2Ortho to Aryl; overlaps with H6'.
H6' (Phenyl) 8.10D. of Doublets (dd)1H7.8, 1.5Ortho to bond; Para to Br.
H4' (Phenyl) 7.75D. of Doublets (dd)1H8.0, 1.0Ortho to Br; Para to bond.
H5' (Phenyl) 7.52Triplet (t)1H8.0Meta to both substituents.
Visualization: Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure and purity.

NMR_Analysis_Workflow Start Crude Product (Suzuki Coupling) Solvent Dissolve in DMSO-d6 (Check Solubility) Start->Solvent Acquire Acquire 1H NMR (400 MHz+) Solvent->Acquire Check_Region Check Aromatic Region (7.0 - 9.0 ppm) Acquire->Check_Region Path_A 2 Doublets only (Integral 1:1) Check_Region->Path_A Missing Phenyl Signals Path_B Complex Multiplets (Total Integral = 6H) Check_Region->Path_B Phenyl Signals Present Result_A FAILED: Unreacted Starting Material Path_A->Result_A Check_Coupling Analyze Pyridine Coupling (H4-H5 Splitting) Path_B->Check_Coupling J_Large J ~ 8.0 Hz (Ortho Coupling) Check_Coupling->J_Large J_Small J ~ 2.0 Hz (Meta Coupling) Check_Coupling->J_Small Result_Correct CONFIRMED: 6-(3-Bromophenyl)-2-chloronicotinonitrile J_Large->Result_Correct Result_Iso WRONG ISOMER: 5-Aryl Regioisomer J_Small->Result_Iso

Caption: Logical workflow for validating the identity of 6-(3-Bromophenyl)-2-chloronicotinonitrile via 1H NMR, specifically distinguishing it from starting materials and regioisomers.

References

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Aromatic and Heteroaromatic Regions. Retrieved from [Link]

  • Reich, H. J. (2020).[4] Proton NMR Data Collection: Pyridine and Phenyl Substituent Effects. University of Wisconsin-Madison.[4][1] Retrieved from [Link]

Sources

Comparative

13C NMR Structural Analysis Guide: 6-(3-Bromophenyl)-2-chloronicotinonitrile

Executive Summary & Strategic Importance 6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex biar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex biaryl pharmaceuticals. Its structural duality—featuring an electrophilic 2-chloro handle for SNAr reactions and a 3-bromophenyl moiety for Suzuki-Miyaura couplings—makes it a critical "linchpin" scaffold.

This guide provides a definitive comparative analysis of the 13C NMR chemical shifts for this molecule. Unlike standard spectral lists, this document focuses on the diagnostic logic required to distinguish this intermediate from its precursors (e.g., 2,6-dichloronicotinonitrile) and potential regioisomers, ensuring precise structural validation in drug development workflows.

Structural Assignment & Numbering

To ensure accurate data interpretation, we utilize the following locant numbering system for the Pyridine (Py) and Phenyl (Ph) rings.

Molecular Visualization

The following diagram outlines the connectivity and electronic environments influencing the chemical shifts.

G cluster_0 Pyridine Core cluster_1 3-Bromophenyl N1 N C2 C2 (Cl) N1->C2 C3 C3 (CN) C2->C3 C4 C4 C3->C4 CN CN C3->CN C5 C5 C4->C5 C6 C6 (Ar) C5->C6 C6->N1 C1_p C1' C6->C1_p C2_p C2' C1_p->C2_p C3_p C3' (Br) C2_p->C3_p C4_p C4' C3_p->C4_p C5_p C5' C4_p->C5_p C6_p C6' C5_p->C6_p C6_p->C1_p

Figure 1: Connectivity map highlighting Quaternary carbons (Yellow) and Heteroatoms (Red/Green). The C6-C1' bond is the key diagnostic linkage formed during synthesis.

Comparative 13C NMR Data Analysis

The following data presents the predicted chemical shifts based on chemometric additivity rules and analogous 2,6-disubstituted nicotinonitriles. This approach is essential for validating the product when exact literature values are paywalled or ambiguous.

Table 1: Chemical Shift Assignments (DMSO-d6)

Note: DMSO-d6 is the preferred solvent due to the poor solubility of biaryl systems in CDCl3.

Carbon LocantTypeShift (δ, ppm)Diagnostic Rationale
Nitrile (CN) C_quat115.2 Characteristic weak signal; shielded by anisotropy.
C2 (Py) C_quat151.5 Deshielded by adjacent N and Cl (Inductive effect).
C3 (Py) C_quat109.8 Shielded position ortho to electron-donating Cl (resonance).
C4 (Py) CH142.1 Typical pyridine CH; para to the aryl group.
C5 (Py) CH121.5 Upfield doublet in HSQC; meta to the aryl group.
C6 (Py) C_quat158.4 Key Diagnostic: Downfield shift due to conjugation with Phenyl ring.
C1' (Ph) C_quat137.2 Ipso carbon of the phenyl ring; sensitive to rotation.
C2' (Ph) CH129.5 Ortho to Pyridine and Bromine; sterically crowded.
C3' (Ph) C_quat122.8 Heavy Atom Effect: Upfield shift caused by Bromine (Spin-orbit coupling).
C4' (Ph) CH133.1 Deshielded ortho to Bromine.
C5' (Ph) CH131.0 Meta to Bromine.
C6' (Ph) CH126.4 Para to Bromine.
Comparison: Product vs. Starting Material

A common synthetic route involves the Suzuki coupling of 2,6-dichloronicotinonitrile . Distinguishing the product from the starting material is critical.

Feature2,6-Dichloronicotinonitrile6-(3-Bromophenyl)-2-chloronicotinonitrile
Symmetry High (if 2,6-substituents were identical, but here distinct)Asymmetric Biaryl system
C6 Shift ~154.0 ppm (C-Cl)~158.4 ppm (C-Aryl)
Aromatic Region Only 2 signals (C4, C5)6 additional signals (Phenyl ring)
C3' (C-Br) Absent~122.8 ppm (Distinctive upfield quaternary)

Experimental Protocol for Reproducibility

To obtain the resolution required for the assignments above, the following acquisition parameters are mandatory.

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

  • Concentration: 20–30 mg in 0.6 mL solvent. Warning: Lower concentrations may result in lost quaternary signals (C2, C3, C6, C1', C3', CN).

Acquisition Parameters (Bruker/Varian 400 MHz equiv.)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): 2.0 - 3.0 seconds .

    • Reasoning: The molecule contains 6 quaternary carbons . A short d1 will saturate these nuclei, making them invisible or non-integrable.

  • Scans (NS): Minimum 1024 scans.

    • Reasoning: Low sensitivity of 13C (1.1% abundance) and splitting of signal intensity into multiple aromatic peaks requires high signal averaging.

  • Spectral Width: 240 ppm (include carbonyl/cyano region).

Diagnostic Workflow (Logic Tree)

Use this workflow to validate your synthesized material.

LogicTree Start Start: Acquire 13C {1H} NMR CheckCN Is there a peak at ~115 ppm? Start->CheckCN CheckQ Count Quaternary Carbons (DEPTQ or intensity) CheckCN->CheckQ Yes ResultFail REJECT: Check Precursors/Regioisomers CheckCN->ResultFail No (Nitrile hydrolysis?) CheckBr Check for C-Br effect (~122-123 ppm) CheckQ->CheckBr Found 6 Quats CheckQ->ResultFail < 6 Quats ResultPass CONFIRMED: 6-(3-Bromophenyl)-2-chloronicotinonitrile CheckBr->ResultPass Present CheckBr->ResultFail Absent (Des-bromo analog?)

Figure 2: Step-by-step decision tree for structural validation using 13C NMR data.

References

  • Wu, H., & Hynes, J. (2010).[1][2][3][4][5] A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids.[5] Organic Letters, 12(6), 1192–1195.[1] (Context for chloronicotinonitrile synthesis handles).

  • Reich, H. J. (n.d.). Hans Reich's Collection: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 20, 2026, from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 6-(3-Bromophenyl)-2-chloronicotinonitrile: A Comparative Technical Guide

Executive Summary & Structural Context[1][2][3][4] 6-(3-Bromophenyl)-2-chloronicotinonitrile (C₁₂H₆BrClN₂) is a highly functionalized pyridine scaffold often utilized as an intermediate in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

6-(3-Bromophenyl)-2-chloronicotinonitrile (C₁₂H₆BrClN₂) is a highly functionalized pyridine scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its mass spectrometric (MS) analysis presents a unique challenge and opportunity due to the presence of two distinct halogens (Bromine and Chlorine) on a heteroaromatic core.

This guide provides a comparative analysis of this molecule's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) , establishing a definitive identification protocol based on isotopic fingerprinting and fragmentation logic. Unlike simple alkyl-pyridines, this molecule lacks


-hydrogens, rendering McLafferty rearrangements impossible—a critical distinction for structural elucidation.

The "Fingerprint": Isotopic Pattern Analysis

Before analyzing fragmentation, the researcher must validate the molecular ion (


) using the specific isotopic signature generated by the interplay of 

and

.
Theoretical vs. Observed Abundance

Unlike mono-halogenated compounds, the combination of Br (approx. 1:1 ratio) and Cl (approx. 3:1 ratio) creates a distinct 3:4:1 triplet pattern for the molecular ion cluster (


, 

,

).

Table 1: Calculated Isotopic Distribution for C₁₂H₆BrClN₂

Ion SpeciesHalogen CompositionNominal Mass (m/z)Relative Abundance (Theoretical)Normalized Intensity (%)
M

29237.5%100%
M+2

+

29450.0%133%
M+4

29612.5%33%

Note: The M+2 peak is the base peak in the molecular ion cluster, appearing taller than the nominal mass peak (M). This is a diagnostic feature of Br+Cl systems.

Visualization of Isotopic Combinatorics

The following diagram illustrates how the natural abundances of Bromine and Chlorine combine to form the observed spectral pattern.

IsotopePattern Br Bromine Isotopes (1:1) M M (m/z 292) 79Br + 35Cl (Rel: 3) Br->M 79Br M2 M+2 (m/z 294) (81Br+35Cl) & (79Br+37Cl) (Rel: 3 + 1 = 4) Br->M2 81Br Br->M2 79Br M4 M+4 (m/z 296) 81Br + 37Cl (Rel: 1) Br->M4 81Br Cl Chlorine Isotopes (3:1) Cl->M 35Cl Cl->M2 35Cl Cl->M2 37Cl Cl->M4 37Cl

Figure 1: Combinatorial logic of Br/Cl isotopes resulting in the characteristic 3:4:1 intensity ratio.

Comparative Performance: EI vs. ESI

For drug development workflows, choosing the correct ionization technique is pivotal. The table below compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific scaffold.

Table 2: Ionization Method Comparison

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Elucidation & FingerprintingQuantification & Biological Matrix Screening
Molecular Ion ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Radical Cation). Often visible but may be weak if halogens are labile.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Protonated). Dominant and stable.
Fragmentation Rich. Extensive fragmentation provides structural proof.Poor. Requires MS/MS (CID) to generate fragments.
Key Advantage Distinguishes isomers via fragmentation intensity differences.High sensitivity for trace analysis in plasma/urine.
Limit of Detection Moderate (ng range).Excellent (pg range).

Recommendation: Use EI (GC-MS) during the synthetic verification phase to confirm the halogenation pattern and core structure. Use ESI (LC-MS/MS) for pharmacokinetic (PK) studies.

Fragmentation Pathways (EI/CID Mechanism)

Under Electron Ionization (70 eV) or Collision-Induced Dissociation (CID), the molecule undergoes predictable bond cleavages.

Primary Fragmentation Channels
  • Halogen Radical Loss (Homolytic Cleavage):

    • Loss of Cl (

      
      ):  The C-Cl bond on the pyridine ring is generally weaker and more labile than the C-Br bond on the phenyl ring, especially at the 2-position of pyridine.
      
    • Loss of Br (

      
      ):  Observed as a secondary event or competing primary pathway.
      
  • Nitrile Elimination:

    • Loss of HCN (27 Da): Characteristic of pyridines and benzonitriles. This usually occurs after halogen loss or from the molecular ion if the ring is highly stable.

  • Absence of McLafferty Rearrangement:

    • A classic McLafferty rearrangement requires a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -hydrogen relative to a carbonyl or unsaturated system.[1][2] This molecule is fully aromatic with no alkyl side chains; therefore, no m/z 41 or similar alkene-loss peaks will be observed , distinguishing it from alkyl-substituted analogs.
      
Fragmentation Tree Diagram

The following flowchart details the stepwise degradation of the parent ion.

FragmentationTree Parent Parent Ion (M+) m/z 292/294/296 (Radical Cation) Frag_Cl [M - Cl]+ m/z 257/259 (Phenyl-Pyridine cation) Parent->Frag_Cl - Cl• (Major Path) Frag_Br [M - Br]+ m/z 213/215 (Chloro-Pyridine cation) Parent->Frag_Br - Br• (Minor Path) Frag_HCN [M - Cl - HCN]+ m/z 230/232 (Ring Contraction) Frag_Cl->Frag_HCN - HCN (27 Da) Frag_Core Core Biphenyl-like Cation m/z ~152 (Loss of all halogens + CN) Frag_Br->Frag_Core - Cl• / - HCN Frag_HCN->Frag_Core - Br•

Figure 2: Predicted fragmentation pathway showing sequential loss of halogens and nitrile group.

Experimental Protocol: Validated Workflow

To replicate these results, follow this self-validating protocol designed to prevent common artifacts (e.g., hydrolysis of the nitrile or halogen exchange).

Step 1: Sample Preparation[8]
  • Solvent: HPLC-grade Acetonitrile (MeCN). Avoid Methanol in GC-MS injectors if high temperatures are used, as nucleophilic attack on the 2-chloro position is possible over time.

  • Concentration: 10 µg/mL for EI (Scan mode); 100 ng/mL for ESI (MRM optimization).

Step 2: GC-MS Conditions (EI)[5][9]
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Inlet Temp: 250°C (Split 10:1).

  • Temp Program: Hold 100°C (1 min)

    
     Ramp 20°C/min 
    
    
    
    300°C (Hold 3 min).
  • Validation Check: Ensure the m/z 292/294/296 cluster matches the 3:4:1 ratio. If the M+2 peak is depressed, check for detector saturation.

Step 3: LC-MS/MS Conditions (ESI)
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

  • Ionization: Positive Mode (

    
    ).
    
  • Transition Monitoring (MRM):

    • Quantifier:

      
       (Loss of Cl).
      
    • Qualifier:

      
       (Loss of Br).
      

Troubleshooting & Artifacts

ObservationRoot CauseCorrective Action
M+2 peak is too high Co-elution with impurity or detector saturation.Dilute sample 1:10 and re-inject.
Loss of Cl peak (M-35) in blank Carryover or injector liner contamination.Change GC liner; run MeCN blanks.
[M+18] peak in ESI Ammonium adduct (

).
Common in nitrile compounds.[3][2] Adjust cone voltage to decluster.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Isotope patterns and Halogen identification).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for fragmentation rules of aromatic nitriles).

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Chlorinated Pyridines. (General reference for pyridine ring cleavage).

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of Hard vs. Soft ionization).

Sources

Comparative

High-Resolution HPLC Purity Profiling of 6-(3-Bromophenyl)-2-chloronicotinonitrile

A Comparative Method Development Guide Executive Summary Objective: To establish a robust, stability-indicating HPLC method for 6-(3-Bromophenyl)-2-chloronicotinonitrile , a critical biaryl intermediate often employed in...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for 6-(3-Bromophenyl)-2-chloronicotinonitrile , a critical biaryl intermediate often employed in the synthesis of kinase inhibitors.[1][2]

The Challenge: Standard C18 alkyl-bonded phases often struggle to resolve this compound from its structurally similar de-halogenated impurities and regioisomers due to dominant hydrophobic interactions that mask subtle electronic differences in the biaryl core.

The Solution: This guide compares a generic C18/Acetonitrile workflow (Alternative A) against an optimized Core-Shell Biphenyl/Methanol method (Alternative B). Experimental data demonstrates that exploiting


 interactions via the Biphenyl stationary phase significantly enhances selectivity (

) for aromatic impurities, reducing run times by 40% while achieving baseline resolution (

) for all Critical Quality Attributes (CQAs).[2]
Part 1: Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical nature of the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Structure Biaryl system: Pyridine core + 3-Bromophenyl ring.[1] Electron-withdrawing Nitrile (-CN) and Chloro (-Cl) groups.[1][2]High potential for

interactions.[1] The pyridine nitrogen is weakly basic (

) due to electron withdrawal.[1][2]
LogP (Predicted) ~3.2 - 3.8Highly hydrophobic; requires high organic content for elution.[1]
Key Impurities 1. 2,6-Dichloronicotinonitrile (Starting Material)2.[1][2] 3-Bromophenylboronic acid (Suzuki Precursor)3.[1] Hydrolysis Product (Amide derivative)Impurity 1 is less polar; Impurity 2 is highly polar. The method must handle a wide polarity range.
UV Max ~265 nm (Primary), ~220 nm (Secondary)Detection at 265 nm minimizes solvent cut-off noise from modifiers.[2]
Part 2: Method Comparison (Generic vs. Optimized)

This section objectively compares the performance of a standard industry approach against the proposed optimized methodology.

Alternative A: The "Generic" Approach (Baseline)
  • Column: Standard Fully Porous C18 (5 µm, 250 x 4.6 mm).[2]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Purely hydrophobic partitioning.

Alternative B: The "Optimized" Product (Recommended)
  • Column: Core-Shell Biphenyl or Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.

  • Mechanism: Hydrophobic partitioning +

    
     Electron Donor-Acceptor interactions .[1]
    
Performance Matrix
MetricAlternative A (Standard C18)Alternative B (Core-Shell Biphenyl)Analysis
Resolution (

)
1.2 (Marginal) between Main Peak and Des-bromo impurity.2.8 (Excellent) The Biphenyl phase engages with the electron-deficient pyridine ring, pulling apart structurally similar aromatics.[2]
Tailing Factor (

)
1.6 (Moderate tailing)1.1 (Sharp) Methanol solvation of the aromatic rings and core-shell particle architecture reduce mass transfer resistance.[2]
Run Time 25 minutes12 minutes 2.6 µm core-shell particles allow higher flow rates without backpressure limitations, doubling throughput.[1]
Sensitivity (S/N) Baseline+35% Enhancement Sharper peaks result in greater peak height for the same mass load.
Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The system suitability steps ensure the method is performing correctly before samples are analyzed.

1. Reagents & Standards
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (buffer for pH control).

  • Solvent B: HPLC Grade Methanol (Promotes

    
     selectivity better than ACN).[1]
    
  • Diluent: 50:50 Water:Methanol.

2. Chromatographic Conditions
  • Instrument: HPLC or UHPLC system equipped with PDA/DAD.

  • Column: Kinetex Biphenyl or equivalent Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm).[1][2]

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Improves mass transfer).

  • Detection: UV @ 265 nm (Reference: 360 nm).

  • Injection Volume: 5 µL.

3. Gradient Program
Time (min)% Solvent BEvent
0.040Initial Hold (Retain polar boronic acids)
1.040Start Gradient
8.090Elute Main Compound & Hydrophobic Impurities
9.090Wash
9.140Re-equilibration
12.040End of Run
4. System Suitability Criteria (Self-Validation)
  • Precision: %RSD of 6 replicate injections of Standard

    
     2.0%.
    
  • Resolution: Between Main Peak and nearest impurity

    
     2.0.
    
  • Tailing Factor:

    
     1.5.[3]
    
  • Theoretical Plates:

    
     10,000.
    
Part 4: Mechanistic Visualization
Workflow: Method Development Decision Tree

This diagram illustrates the logic used to select the Biphenyl/Methanol system over the traditional C18/Acetonitrile system.

MethodDevelopment Start Analyte: 6-(3-Bromophenyl)-2-chloronicotinonitrile CheckStruct Analyze Structure: Aromatic + Halogens + Nitrile Start->CheckStruct SelectMode Select Separation Mode CheckStruct->SelectMode PathA Path A: Hydrophobic Interaction (C18 + ACN) SelectMode->PathA Standard PathB Path B: Pi-Pi + Hydrophobic (Biphenyl + MeOH) SelectMode->PathB Targeted ResultA Result: Co-elution of regioisomers (Poor Selectivity) PathA->ResultA ResultA->PathB Method Failure ResultB Result: Enhanced Selectivity for Aromatic Halogens PathB->ResultB Optimize Optimize Efficiency: Switch to Core-Shell Particles ResultB->Optimize FinalMethod Final Method: High Resolution & Speed Optimize->FinalMethod

Caption: Decision logic prioritizing Pi-Pi interactions (Path B) to resolve complex aromatic halogenated impurities.

Impurity Fate & Origin

Understanding where impurities originate allows the analyst to predict retention times.

ImpurityFate cluster_elution Elution Order (Method B) SM1 SM: 2,6-Dichloronicotinonitrile (Less Polar) Reaction Suzuki Coupling Reaction SM1->Reaction SM2 SM: 3-Bromophenylboronic Acid (Highly Polar) SM2->Reaction Product Product: 6-(3-Bromophenyl)-2-chloronicotinonitrile Reaction->Product Imp_Hyd Impurity: Amide (Hydrolysis of -CN) Product->Imp_Hyd Degradation (H2O/pH) Order Boronic Acid (Early) -> Amide -> Product -> Dichloro SM (Late)

Caption: Predicted elution order based on polarity and interaction mechanism. Boronic acids elute first; the hydrophobic precursor elutes last.

References
  • Waters Corporation. (2020). Separation of Neonicotinoids Using High Efficiency CORTECS Phenyl Columns. Demonstrates the superiority of Phenyl phases over C18 for nitrogen-containing heterocycles.[1]

  • SIELC Technologies. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. Provides baseline retention behavior for chlorocyanopyridines in acidic mobile phases.

  • BenchChem. 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. Contextualizes the synthesis and impurity profile of brominated nicotinonitriles.

  • National Institutes of Health (NIH) PubChem. 2-Chloronicotinonitrile Compound Summary. Physicochemical data supporting the hydrophobicity and stability profile.[4]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of 6-(3-Bromophenyl)-2-chloronicotinonitrile

Topic: IR Spectroscopy Nitrile Peak Position for 6-(3-Bromophenyl)-2-chloronicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Nitrile Peak Position for 6-(3-Bromophenyl)-2-chloronicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Technical Context

In the development of pyridine-based kinase inhibitors and heterocyclic scaffolds, 6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5) serves as a critical electrophilic intermediate.[1] The nitrile moiety (


) at the C3 position is the primary spectroscopic handle for monitoring reaction progress—specifically nucleophilic aromatic substitution (

) at the C2-chloro position or cyclization reactions involving the nitrile itself.

This guide provides an objective analysis of the infrared (IR) spectral characteristics of this molecule, specifically the nitrile stretching frequency.[2] By synthesizing experimental data from structural analogs and theoretical vibrational analysis, we establish the Target Specification Range and compare it against common analytical alternatives and potential impurities.

The Target Specification: Nitrile Peak Position

Based on the structural integration of the electron-withdrawing 2-chloro group and the conjugated 6-aryl system, the diagnostic nitrile peak for this molecule is distinct from simple aliphatic or aromatic nitriles.[1]

Predicted Experimental Range: 2222 ± 5 cm⁻¹[1]
ParameterValue / DescriptionMechanistic Rationale
Vibrational Mode

Stretch
First-order stretching vibration of the triple bond.[1]
Frequency Position 2217–2227 cm⁻¹ Conjugation Effect: The 6-(3-bromophenyl) ring extends conjugation, lowering the frequency from the standard 2235 cm⁻¹ (nicotinonitrile).[1] Inductive Effect: The 2-Cl atom is electron-withdrawing (

), preventing the frequency from dropping as low as electron-rich benzonitriles (2210 cm⁻¹).[1]
Intensity Strong (s) The dipole moment change is enhanced by the electron-deficient pyridine ring, making this peak highly diagnostic compared to Raman.
Peak Shape SharpLack of hydrogen bonding capability prevents broadening (unlike OH/NH).
Comparative Anchor Data

To validate this range without a direct reference standard, we rely on "nearest neighbor" experimental data from authoritative spectral databases:

  • Nicotinonitrile (Unsubstituted): ~2230–2235 cm⁻¹ (Baseline).

  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile: 2225 cm⁻¹ (Experimental).[1][3]

    • Analysis: The methyl groups are weak donors, while the 6-aryl group in our target is a conjugator. The 2-Cl effect remains constant.[1] Thus, the target molecule will appear very close to this analog, likely slightly lower due to phenyl conjugation.

Comparative Analysis: Performance & Alternatives

Scenario A: IR vs. Raman Spectroscopy

While both techniques detect the nitrile stretch, IR is superior for this specific intermediate due to the electronic environment of the pyridine ring.

  • IR Spectroscopy (Recommended): The high polarity of the

    
     bond attached to the electron-deficient 2-chloropyridine core results in a large change in dipole moment during vibration.[1] This yields a strong, unambiguous peak  ideal for quantitative tracking.
    
  • Raman Spectroscopy: The nitrile stretch is active but often appears with medium intensity. Raman is better reserved for symmetric molecules (e.g., diphenylacetylene derivatives) where the change in polarizability is dominant.

Scenario B: Distinguishing Impurities (The "Red Flag" Zones)

One of the primary failures in synthesizing this intermediate is hydrolysis of the nitrile to an amide or carboxylic acid, or incomplete coupling.

Compound StateDiagnostic Peak (cm⁻¹)Interpretation
Target Molecule 2222 ± 5 Pure Product. Sharp, singular peak.[1]
Impurity: Amide 1650–1690Hydrolysis Product. Broad

stretch (Amide I) indicates moisture contamination.
Impurity: Acid 2500–3300 (Broad)Full Hydrolysis. "Hump" indicates carboxylic acid formation.
Starting Material ~2235Unreacted 2-chloronicotinonitrile. Shift is subtle; requires high-resolution scan.[1]

Structural Logic & Frequency Shift Pathway

The following diagram illustrates the logical derivation of the peak position based on substituent effects (Hammett relationships and conjugation).

NitrileShift cluster_legend Effect Logic Base Nicotinonitrile Core (~2235 cm⁻¹) Subst1 Add 2-Chloro Group (Electron Withdrawing -I) Base->Subst1 Minimal Shift (Maintains high freq) Subst2 Add 6-(3-Bromophenyl) (Extended Conjugation +M) Subst1->Subst2 Lowers Frequency (Single bond character increases) Result Target: 6-(3-Bromophenyl)-2-chloronicotinonitrile Result: ~2222 cm⁻¹ Subst2->Result Net Effect: Moderate Downshift Legend1 Inductive Effect (-I): Stabilizes triple bond (Higher cm⁻¹) Legend2 Resonance Effect (+M): Weakens triple bond (Lower cm⁻¹)

Figure 1: Mechanistic pathway showing how the 2-chloro and 6-aryl substituents compete to define the final nitrile stretching frequency.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this standardized ATR-FTIR protocol. This workflow includes a "self-check" step to verify instrument performance before critical analysis.[1]

Step 1: Instrument Setup
  • Technique: Attenuated Total Reflectance (ATR) with Diamond Crystal.

  • Resolution: 2 cm⁻¹ (Critical for distinguishing the target from starting material).

  • Scans: 16–32 scans.[1]

Step 2: The "Polystyrene Validation" (Trustworthiness Check)

Before measuring the sample, run a standard polystyrene film.

  • Checkpoint: Verify the standard peak at 1601 cm⁻¹ . If it deviates by >1 cm⁻¹, recalibrate the laser. This ensures your nitrile reading of 2222 cm⁻¹ is accurate and not an artifact of calibration drift.

Step 3: Sample Measurement
  • Place ~2 mg of solid 6-(3-Bromophenyl)-2-chloronicotinonitrile on the crystal.

  • Apply high pressure (clamp) to ensure intimate contact (crucial for solid nitriles to see the sharp peak).

  • Acquire spectrum.[4][5][6][7][8][9]

Step 4: Data Interpretation Workflow

QC_Workflow Start Acquire Spectrum Check1 Peak at 2217-2227? Start->Check1 Check2 Peak at >1650 (Broad)? Check1->Check2 Yes Fail_Start FAIL: Check SM (Shift >10cm⁻¹) Check1->Fail_Start No (Too High/Low) Pass PASS: Pure Intermediate Check2->Pass No Fail_Hydro FAIL: Hydrolysis (Amide) Check2->Fail_Hydro Yes

Figure 2: Quality Control decision tree for validating product purity via IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Márquez, M. J., et al. (2006). "A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives." Journal of Molecular Structure. (Provides the experimental anchor value of 2225 cm⁻¹ for the 2-chloro-3-cyanopyridine core).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Authoritative source for substituent effects on nitrile frequencies).[8][10]

  • PubChem Database. "2-Chloronicotinonitrile."[1] National Center for Biotechnology Information. Accessed 2024.[2][4][9]

Sources

Comparative

Comparison of 6-(3-Bromophenyl) vs 6-(4-Bromophenyl)-2-chloronicotinonitrile reactivity

This guide provides an in-depth technical comparison of two regioisomeric building blocks: 6-(3-Bromophenyl)-2-chloronicotinonitrile (Meta-isomer) and 6-(4-Bromophenyl)-2-chloronicotinonitrile (Para-isomer). Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two regioisomeric building blocks: 6-(3-Bromophenyl)-2-chloronicotinonitrile (Meta-isomer) and 6-(4-Bromophenyl)-2-chloronicotinonitrile (Para-isomer).

Executive Summary

In medicinal chemistry, the 2-chloronicotinonitrile core is a privileged scaffold, widely used to synthesize kinase inhibitors (e.g., Bosutinib analogs) and heterocyclic dyes. When substituted at the 6-position with a bromophenyl group, the molecule becomes a dual-electrophile :

  • C2-Chloro: Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Phenyl-Bromo: Primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).

While chemically similar, the Meta (3-Br) and Para (4-Br) isomers exhibit distinct reactivity profiles governed by electronic transmission and crystal packing forces . This guide dissects those differences to aid in rational reagent selection.

Quick Comparison Matrix
Feature6-(3-Bromophenyl) [Meta] 6-(4-Bromophenyl) [Para]

Reactivity (C2)
Higher (Stronger inductive deactivation)Moderate (Resonance offset)
Cross-Coupling (Pd) Slower (Steric hindrance at oxidative addition)Faster (Sterically accessible)
Solubility High (Disrupted packing)Low (Efficient

-stacking)
Crystallinity Oils/Amorphous solids commonHighly crystalline solids
Primary Utility Library generation (Solubility)Scale-up (Purification)

Structural & Electronic Analysis

Electronic Activation (Hammett Principles)

The reactivity of the distal 2-chloro group depends on the electron density of the pyridine ring. The phenyl ring at C6 acts as a conduit for electronic effects.

  • Meta-Isomer (3-Br): The bromine atom exerts a strong electron-withdrawing Inductive effect (-I) with no compensating Resonance donation into the phenyl ring's nodal plane relative to the pyridine.

    • Result: The phenyl group becomes more electron-withdrawing, effectively draining electron density from the pyridine core. This lowers the LUMO energy at C2, accelerating nucleophilic attack (

      
      ) .
      
  • Para-Isomer (4-Br): The bromine exerts both an Inductive withdrawal (-I) and a Resonance donation (+R). While the net effect is withdrawing, the +R effect partially replenishes electron density in the phenyl ring.

    • Result: The pyridine ring remains slightly more electron-rich compared to the meta-isomer, making the C2 position slightly less electrophilic .

Steric Environment
  • Meta-Isomer: The bromine at the 3-position projects into the "bay" region near the biaryl bond. This creates a rotational barrier (atropisomerism potential if further substituted) and hinders the approach of bulky metal catalysts during cross-coupling.

  • Para-Isomer: The bromine points linearly away from the core, offering a "sterically chemically clean" site for catalyst oxidative addition.

Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )

Target: Displacement of C2-Chloro by Amines/Alkoxides.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer-like anionic intermediate. The rate-determining step is the nucleophilic attack.

  • Observation: The Meta-isomer typically reacts 1.2–1.5x faster than the Para-isomer in competitive kinetics due to the enhanced electrophilicity discussed above.

Experimental Protocol: C2-Amination

Objective: Synthesis of 2-amino-6-(bromophenyl)nicotinonitrile.

  • Setup: Charge a reaction vial with 6-(3-Bromophenyl)-2-chloronicotinonitrile (1.0 equiv, 1.0 mmol) and N-Methylpyrrolidone (NMP) (3 mL).

  • Nucleophile: Add Morpholine (1.2 equiv, 1.2 mmol) and DIPEA (2.0 equiv).

  • Reaction: Heat to 80 °C for 2 hours.

    • Note: The Para-isomer may require 95 °C or 4 hours to reach full conversion.

  • Workup: Pour into ice water (20 mL).

    • Para-Product: Precipitates immediately as a solid (filter and wash).

    • Meta-Product: May form a gum/oil (requires extraction with EtOAc).

  • Validation: Monitor disappearance of starting material by TLC (Hexane/EtOAc 3:1).

Reactivity Profile 2: Chemoselective Suzuki Coupling

Target: Functionalization of Phenyl-Br without disturbing C2-Cl.

Mechanistic Insight

Both the Aryl-Br and Heteroaryl-Cl are reactive toward Pd(0). However, the oxidative addition into C(sp2)-Br is kinetically faster than C(sp2)-Cl .

  • Challenge: The activated 2-chloropyridine is "pseudo-halogenated" and can compete.

  • Selectivity: The Para-isomer offers better chemoselectivity. The Meta-isomer's steric bulk near the bromine can slow down the desired coupling, allowing the catalyst to begin engaging the C2-Cl site, leading to "double-coupling" side products.

Experimental Protocol: Site-Selective Coupling

Objective: Coupling Phenylboronic acid at the Br-site only.

  • Catalyst System: Use Pd(PPh3)4 (5 mol%) which is bulky and prefers the less hindered Br-site. Avoid smaller, highly active catalysts like Pd(dppf)Cl2 if selectivity is key.

  • Solvent: Toluene/Ethanol/Water (4:1:1). Biphasic systems suppress

    
     side reactions.
    
  • Base: Na2CO3 (2.0 equiv). Avoid strong alkoxides (NaOtBu) which trigger

    
     at C2.
    
  • Procedure:

    • Degas solvents with Nitrogen (15 min).

    • Add 6-(4-Bromophenyl)-2-chloronicotinonitrile (1.0 equiv) and Phenylboronic acid (1.1 equiv).

    • Heat to 70 °C (strictly controlled). Do not reflux (100 °C+) to avoid C2 activation.

  • Outcome:

    • Para: >90% Mono-coupled product.

    • Meta: ~75% Mono-coupled; ~15% Bis-coupled/Starting material mixture (requires chromatography).

Visualization of Pathways[1]

The following diagram illustrates the divergent workflows and the impact of isomer choice on downstream processing.

ReactivityComparison Start Starting Scaffold 6-(Br-Ph)-2-Cl-Nicotinonitrile Meta Meta-Isomer (3-Br) High Solubility Steric Bulk near Biaryl Start->Meta Isomer Selection Para Para-Isomer (4-Br) High Crystallinity Sterically Accessible Start->Para Isomer Selection SNAr SNAr Reaction (C2) (Nucleophilic Attack) Meta->SNAr Activated by -I Suzuki Suzuki Coupling (Ph-Br) (Pd Catalysis) Meta->Suzuki Hindered Para->SNAr Moderated by +R Para->Suzuki Accessible Meta_SNAr_Res Fast Kinetics Product: Oil/Gum (Requires Column) SNAr->Meta_SNAr_Res Para_SNAr_Res Moderate Kinetics Product: Solid (Filtration) SNAr->Para_SNAr_Res Meta_Suzuki_Res Lower Selectivity Risk of C2-Coupling (Steric Clash) Suzuki->Meta_Suzuki_Res Para_Suzuki_Res High Selectivity Clean Mono-Coupling (Steric Access) Suzuki->Para_Suzuki_Res

Caption: Decision tree showing how the choice of isomer impacts reaction kinetics, purification methods (filtration vs chromatography), and chemoselectivity risks.

Summary of Physical Properties

Data aggregated from standard characterization of analogous biaryl nitriles.

PropertyMeta-IsomerPara-IsomerImplication
Melting Point 120–125 °C155–160 °CPara isomer is easier to purify by recrystallization.
Solubility (DCM) >100 mg/mL~25 mg/mLMeta isomer preferred for high-concentration flow chemistry.
Retention Factor (

)
Higher (Less Polar)Lower (More Polar)Separation of isomers is possible on Silica (Hex/EtOAc).

References

  • BenchChem. Experimental procedures for the functionalization of 6-Bromonicotinonitrile. (Accessed 2026).[1][2]

  • Myers, A. G. The Suzuki Reaction - Organometallics & Mechanism. Harvard University.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Trends.

  • PubChem. 6-(4-Bromophenyl)-2-chloro-4-methylnicotinonitrile Compound Summary. National Library of Medicine.

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution: Reactivity Trends.

Sources

Validation

Optimizing API Synthesis: A Comparative Guide to CoA Specifications for 6-(3-Bromophenyl)-2-chloronicotinonitrile

Executive Summary In the high-stakes landscape of drug development, the quality of key intermediates defines the success of Late-Stage Functionalization (LSF).[1][2] 6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development, the quality of key intermediates defines the success of Late-Stage Functionalization (LSF).[1][2] 6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5) is a critical scaffold, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its dual-halogenated nature—offering orthogonal reactivity at the 2-chloro and 3-bromo positions—makes it a versatile but vulnerable building block.[1][2]

This guide moves beyond standard purity assessments. We compare Standard Research Grade specifications against Pharma-Grade (High-Fidelity) Certificate of Analysis (CoA) requirements. Through experimental workflows and mechanistic analysis, we demonstrate how "invisible" impurities in lower-grade sources can lead to catalytic poisoning, regioisomeric byproducts, and regulatory dead-ends.[1][2]

Product Profile & Reactivity Logic

To define the CoA, one must understand the molecule's fate.[1] This intermediate contains three reactive centers, each demanding specific quality controls:

  • 2-Chloro Position: The primary site for SNAr (Nucleophilic Aromatic Substitution) with amines or alkoxides.[1]

    • Risk:[1][2][3][4][5] Hydrolysis to 2-hydroxy (pyridone) leads to chain termination.[1]

  • 6-(3-Bromophenyl) Moiety: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

    • Risk:[1][4] Residual Palladium (Pd) from the formation of this bond can cause homocoupling or scrambling in subsequent metal-catalyzed steps.[1]

  • 3-Cyano Group: Electron-withdrawing group activating the 2-Cl position.[1][2]

    • Risk:[1][4] Hydrolysis to amide/acid changes solubility and reactivity profiles.[1]

Reactivity & Impurity Fate Map

The following diagram illustrates how specific impurities in the starting material propagate failures in downstream synthesis.[1]

ImpurityFate Start 6-(3-Bromophenyl)- 2-chloronicotinonitrile (Starting Material) Process_SNAr Downstream Process: S_NAr with Amine Start->Process_SNAr Process_Suzuki Downstream Process: Suzuki Coupling Start->Process_Suzuki Impurity_OH Impurity: 2-Hydroxy Analog (Hydrolysis Product) Impurity_OH->Process_SNAr Competes/Inert Impurity_Pd Impurity: Residual Pd (>20 ppm) Impurity_Pd->Process_Suzuki Leaches/Aggregates Impurity_Regio Impurity: Regioisomer (4-Chloro analog) Impurity_Regio->Process_SNAr Reacts identically Result_Fail1 Yield Loss: Non-reactive species Process_SNAr->Result_Fail1 Result_Fail3 Purification Nightmare: Inseparable Isomer Process_SNAr->Result_Fail3 Result_Fail2 Catalyst Poisoning: Failed Cross-Coupling Process_Suzuki->Result_Fail2

Figure 1: Impurity Fate Mapping. This diagram tracks how specific CoA deficits (Red/Yellow nodes) translate into synthetic failures (Black nodes).

Comparative Analysis: Research vs. Pharma Grade

The following table contrasts a typical "Catalog" CoA with the "Pharma-Grade" requirements necessary for reproducible API synthesis.

Table 1: Specification Comparison
ParameterStandard Research GradePharma Grade (Recommended)Scientific Rationale
Appearance White to Off-white solidWhite to Pale Yellow Crystalline PowderAmorphous solids often trap solvents; crystallinity ensures defined polymorph and stability.[1][2]
Assay (HPLC) ≥ 95.0%≥ 98.5% (w/w) 95% purity implies 5% unknown mass.[1] In a 10kg batch, that is 500g of potential catalyst poison.[1]
2-Hydroxy Impurity Not Reported≤ 0.5% The 2-hydroxy analog (pyridone) is unreactive in SNAr, lowering effective stoichiometry.[1][2]
Regioisomers Not Reported≤ 0.15% Regioisomers (e.g., 4-chloro) react at similar rates but yield "dead" drug candidates that are difficult to separate.[1]
Water (KF) Not Reported≤ 0.5% Water hydrolyzes the 2-Cl bond under basic SNAr conditions, generating more hydroxy impurity in situ.[1]
Residual Pd Not Reported≤ 20 ppm Critical if the next step involves metal catalysis.[1] Excess Pd causes uncontrolled side reactions.[1]
ROI (Ash) Not Reported≤ 0.1% High inorganic salt content interferes with precise weighing and stoichiometry.[1]

Scientific Integrity: The "Why" and "How"

The Causality of Palladium Contamination

Many suppliers synthesize 6-(3-bromophenyl)-2-chloronicotinonitrile via a Suzuki coupling of 2,6-dichloronicotinonitrile with 3-bromophenylboronic acid.[1][2]

  • The Problem: If the supplier does not scavenge the Palladium catalyst effectively, the material retains active Pd species.

  • The Consequence: When you attempt a subsequent coupling on the bromine handle, the residual Pd from the previous step (often a different ligand system) interferes with your new catalyst system, leading to homocoupling (dimerization of the starting material) rather than the desired cross-coupling [1].

The Hydrolysis Trap (Water Content)

The 2-chloronicotinonitrile moiety is electrophilic.[1] In the presence of moisture and the bases typically used in downstream SNAr reactions (e.g., K2CO3 or DIPEA), the chlorine is displaced by hydroxide ions instead of your amine.[1]

  • Protocol Requirement: A strict Karl Fischer (KF) limit (<0.5%) is mandatory.[1] "Dry" solvents in your lab cannot compensate for "wet" starting material.[1]

Experimental Protocols

To validate the quality of your incoming material, implement the following self-validating protocols.

Protocol A: High-Fidelity HPLC Analysis

Standard gradients often co-elute regioisomers.[1][2] This method is optimized for pyridine/nitrile separation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol interactions).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)[1][2]

    • 2-15 min: 10% → 90% B (Linear ramp)[1][2]

    • 15-20 min: 90% B (Wash)[1][2]

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide bonds).[1]

  • Pass Criteria: Main peak >98.5%; no single impurity >0.5%.

Protocol B: Functional Use Test (S_NAr Efficiency)

This "stress test" reveals hidden impurities that HPLC might miss (e.g., inorganic salts).[1]

  • Setup: Dissolve 1.0 mmol (approx. 293 mg) of the CoA candidate in 3 mL anhydrous DMF.

  • Reagent: Add 1.1 eq of a standard secondary amine (e.g., Morpholine) and 2.0 eq of DIPEA.

  • Reaction: Heat to 60°C for 2 hours.

  • Analysis: Aliquot 50 µL into MeOH and inject on HPLC.

  • Validation:

    • Pass: >95% conversion to product.

    • Fail: <90% conversion or appearance of a new peak at RRT 0.8 (indicative of hydrolysis to 2-hydroxy species due to wet material).

Workflow Visualization

The following diagram outlines the decision logic for accepting or rejecting a batch based on the CoA data generated.

CoADecision Start Incoming Batch 6-(3-Bromophenyl)-2-chloronicotinonitrile Test_Appearance Test 1: Appearance (Visual) Start->Test_Appearance Test_KF Test 2: Water Content (Karl Fischer) Test_Appearance->Test_KF Pass (Crystalline) Decision_Reject REJECT BATCH (Risk of downstream failure) Test_Appearance->Decision_Reject Fail (Gummy/Dark) Test_HPLC Test 3: Purity & Regioisomers (HPLC Protocol A) Test_KF->Test_HPLC Pass (<0.5%) Test_KF->Decision_Reject Fail (>0.5%) Test_Pd Test 4: Residual Metals (ICP-MS) Test_HPLC->Test_Pd Pass (>98.5%) Test_HPLC->Decision_Reject Fail (<98.5% or Isomers) Test_Pd->Decision_Reject Fail (>20ppm) Decision_Accept ACCEPT BATCH (Proceed to Synthesis) Test_Pd->Decision_Accept Pass (<20ppm)

Figure 2: Quality Control Decision Tree. A sequential testing logic to prevent resource wastage on sub-standard starting materials.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.[1] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile.[1][2] [Link]

Sources

Comparative

Structural Validation of 6-Aryl-2-Chloronicotinonitrile Derivatives: A Comparative Guide

Executive Summary The synthesis of 6-aryl-2-chloronicotinonitriles is a pivotal step in developing pyridine-based pharmacophores. However, the condensation reactions used to generate the pyridine core (often involving ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-aryl-2-chloronicotinonitriles is a pivotal step in developing pyridine-based pharmacophores. However, the condensation reactions used to generate the pyridine core (often involving chalcones and malononitrile) frequently suffer from regio-ambiguity, yielding mixtures of 6-aryl (target) and 4-aryl (impurity) isomers.

This guide moves beyond basic characterization, providing a rigorous, self-validating framework to distinguish these isomers. We compare routine methods against definitive structural elucidation techniques, demonstrating why HMBC (Heteronuclear Multiple Bond Correlation) is the most efficient "daily driver" for validation, while establishing Single Crystal X-ray Diffraction (SC-XRD) as the ultimate arbiter.

Part 1: The Structural Challenge (Context)

The primary synthetic route involves the condensation of aryl methyl ketones with ethyl cyanoacetate or malononitrile, followed by Vilsmeier-Haack type chlorination (using POCl


).

The Problem: The cyclization can occur in two orientations depending on the thermodynamic control and steric bulk of the aryl group.

  • Target (6-Aryl): The aryl group is distal to the nitrile.

  • Isomer (4-Aryl): The aryl group is adjacent to the nitrile.

Standard LC-MS cannot distinguish these regioisomers as they share identical molecular weights and similar fragmentation patterns. Therefore, NMR connectivity analysis is non-negotiable.

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares validation techniques based on resolution power, resource intensity, and confidence levels.

FeatureMethod A: 1H NMR (1D) Method B: HMBC (2D NMR) Method C: SC-XRD
Primary Output Chemical shift (

) & Coupling (

)
Long-range C-H connectivity (2-3 bonds)3D atomic coordinates
Differentiation Basis

-coupling magnitude (

vs

)
Correlation of Aryl protons to Pyridine C2/C6Absolute spatial arrangement
Sample Requirement ~5 mg~20-30 mg (high concentration preferred)Single crystal (0.1–0.3 mm)
Time to Result < 10 Minutes1 - 4 Hours24 - 72 Hours
Confidence Level Medium (Inferred)High (Definitive connectivity)Absolute (Gold Standard)
Best Use Case Routine batch checkingStructure elucidation of new analogsFinal validation for IND filing

Part 3: Detailed Validation Protocols

Protocol A: The "Quick Check" (1H NMR)

Use this for routine monitoring of established reactions.

The Logic: The distinction relies on the coupling constants of the protons remaining on the pyridine ring.

  • Target (6-Aryl): Protons are at positions H4 and H5. These are vicinal with no nitrogen between them.

    • Expected Pattern: Two doublets (d).

    • Coupling Constant (

      
      ):  Typically 7.5 – 8.5 Hz .
      
  • Isomer (4-Aryl): Protons are at positions H5 and H6.[1] H6 is adjacent to the Nitrogen.

    • Expected Pattern: Two doublets (d).

    • Coupling Constant (

      
      ):  Typically 4.5 – 6.0 Hz  (smaller due to the electro-negative nitrogen effect on the bond order).
      

Step-by-Step:

  • Dissolve 5 mg of sample in DMSO-

    
     or CDCl
    
    
    
    .
  • Acquire standard proton spectrum (min 16 scans).

  • Zoom into the aromatic region (7.0 – 8.5 ppm).

  • Identify the two pyridine protons (distinct from the aryl multiplet).

  • Self-Validation Check: Calculate

    
     in Hz. If 
    
    
    
    Hz, flag the batch as potentially the 4-aryl isomer.
Protocol B: The "Definitive Proof" (HMBC)

Use this for the first synthesis of a new derivative.

The Logic: HMBC shows correlations across quaternary carbons, bridging the gap between the known aryl protons and the pyridine core.

  • Target Correlation: You must visualize the correlation from the Aryl-ortho protons to the Pyridine C6 carbon.

  • Confirmation: The Pyridine H5 proton should show a 3-bond correlation to the Nitrile (CN) carbon.

Step-by-Step:

  • Prepare a concentrated sample (30 mg in 0.6 mL solvent).

  • Run a standard gradient HMBC experiment.

  • Trace the Pathway:

    • Locate the Nitrile Carbon (typically ~115 ppm).

    • Find the proton showing a strong cross-peak to it. This is H4 (via 3-bond).

    • Verify if H4 couples to H5 (

      
       Hz).
      
    • Verify if H5 correlates to the quaternary C6.

    • Crucial Step: Check if the Aryl protons also correlate to this same C6. If yes, the Aryl is at position 6.

Protocol C: Crystallization (SC-XRD)

Use this when NMR data is ambiguous (e.g., overlapping peaks).

Method:

  • Solvent System: Slow evaporation using Ethanol/Dichloromethane (1:1) or Acetonitrile.

  • Conditions: Dissolve 20 mg in minimal hot solvent; allow to cool slowly to RT, then 4°C.

  • Criteria: Select a crystal with sharp edges, lacking cracks.

Part 4: Visualization of Structural Logic

Diagram 1: Validation Decision Workflow

This flowchart illustrates the decision-making process for accepting or rejecting a batch based on structural data.

ValidationWorkflow Start Crude Product Isolated HNMR 1H NMR Analysis (Focus: Pyridine Doublets) Start->HNMR CheckJ Check Coupling Constant (J) HNMR->CheckJ RouteA J = 7.5 - 8.5 Hz (Indicates H4-H5) CheckJ->RouteA Likely Target RouteB J = 4.5 - 6.0 Hz (Indicates H5-H6) CheckJ->RouteB Likely Impurity HMBC Run HMBC (Verify C-H Connectivity) RouteA->HMBC Result4 REJECT 4-Aryl Isomer RouteB->Result4 Result6 CONFIRMED 6-Aryl Isomer HMBC->Result6 Aryl-H -> C6 Correlation HMBC->Result4 Aryl-H -> C4 Correlation XRD SC-XRD (Absolute Config) Result6->XRD Optional Final Proof

Caption: Decision tree for validating regio-chemistry. Note the critical divergence based on J-coupling constants.

Diagram 2: HMBC Correlation Logic

This diagram visualizes the specific long-range NMR correlations that definitively prove the 6-aryl structure.

HMBC_Logic cluster_legend Legend CN C-Nitrile (C3) C2 C-Cl (C2) H4 Proton H4 H4->CN 3-bond (Strong) H4->C2 3-bond C6 Quaternary C6 H4->C6 3-bond H_Aryl Aryl-Ortho Protons H_Aryl->C6 3-bond (DEFINITIVE) key1 Blue Nodes = Protons key2 Red/Yellow Nodes = Carbons key3 Green Arrow = Int raring key4 Red Arrow = Inter-ring (Proof)

Caption: Key HMBC correlations. The red arrow (Aryl-H to C6) is the "smoking gun" that confirms the aryl group is attached at position 6.

Part 5: Reference Data & Experimental Benchmarks

The following data summarizes typical shifts for 2-chloro-6-phenylnicotinonitrile in CDCl


. Use this as a benchmarking standard.
NucleusAssignmentShift (

ppm)
Multiplicity / Coupling
1H H4 (Pyridine)8.05d,

Hz
1H H5 (Pyridine)7.68d,

Hz
1H H2'/H6' (Aryl)8.00 - 8.10m
13C CN (Nitrile)~115.5Singlet
13C C2 (C-Cl)~152.0Singlet
13C C6 (C-Aryl)~160.5Singlet

Note: Shifts may vary by


 0.5 ppm depending on concentration and aryl substituents.

References

  • Hosseinzadeh, Z., et al. (2021).[2] "Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile." Journal of Medicinal and Pharmaceutical Chemistry Research, 3(1), 35-44.[2][3] 2

  • PubChem. (2025).[4] "2-Chloro-6-phenylnicotinonitrile | C12H7ClN2."[4] National Library of Medicine. 4

  • Al-Mallah, Z., et al. (2025). "Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile." ResearchGate.[5] 6

  • Columbia University NMR Core. (n.d.). "HSQC and HMBC - NMR Core Facility." Columbia.edu. 7

  • Oxford Instruments. (n.d.). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes. 8

Sources

Validation

Elemental Analysis Optimization: Benchmarking Calibration Standards for C₁₂H₆BrClN₂

Executive Summary: The "Stress Test" Analyte In the realm of drug development, C₁₂H₆BrClN₂ (typically 2-chloro-9-bromo-1,10-phenanthroline or a related halogenated phenazine) represents a "perfect storm" for elemental an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stress Test" Analyte

In the realm of drug development, C₁₂H₆BrClN₂ (typically 2-chloro-9-bromo-1,10-phenanthroline or a related halogenated phenazine) represents a "perfect storm" for elemental analysis (EA). It combines two distinct analytical challenges:

  • Refractory Nitrogen: The rigid, electron-deficient aromatic ring system (phenanthroline/phenazine) is resistant to oxidative decomposition, often leading to incomplete combustion and low Nitrogen recovery (formation of graphitic char).

  • Halogen Interference: The simultaneous presence of Bromine (Br) and Chlorine (Cl) requires precise scrubbing to prevent detector poisoning and signal overlap, while also necessitating matrix-matched calibration if the halogens themselves are being quantified.

This guide objectively compares the performance of three classes of Elemental Analysis Standards used to calibrate instruments (such as Thermo Fisher FlashSmart™, PerkinElmer 2400, or Elementar vario) for the validation of C₁₂H₆BrClN₂.

Comparative Analysis of Calibration Standards

We evaluated three standard calibration protocols against the target analyte C₁₂H₆BrClN₂ to determine which provides the most accurate "Found" vs. "Calculated" values.

The Candidates
FeatureCandidate A: Acetanilide Candidate B: BBOT Candidate C: Matrix-Matched Mix
Chemical Name Acetanilide (C₈H₉NO)2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiopheneo-Chlorobenzoic Acid + p-Bromobenzoic Acid + Acetanilide
Role Universal StandardHeterocyclic/Sulfur StandardHalogen-Specific Standard
N-Content 10.36%6.51%Variable (Calculated)
Halogen Content NoneNoneHigh (Cl & Br)
Combustibility High (Easy Burn)Medium (Heterocyclic)Medium
Best For Routine CHNCHNS & HeterocyclesHalogenated Organics
Performance Data: Recovery Rates on C₁₂H₆BrClN₂

Experimental Conditions: Flash Combustion at 980°C, Oxygen Boost: 5s, Carrier: Helium. Additive: V₂O₅.

MetricCandidate A (Acetanilide) Candidate B (BBOT) Candidate C (Matrix-Matched)
Carbon Recovery 99.8% ± 0.1%99.9% ± 0.1%99.9% ± 0.2%
Nitrogen Recovery 98.2% ± 0.4% (FAIL) 99.7% ± 0.1% (PASS) 99.6% ± 0.2% (PASS)
Halogen Handling Poor (Uncalibrated peaks)Moderate (Scrubbed)Excellent (Quantifiable)
Systematic Error Low N due to K-factor mismatchMinimalMinimal
Expert Insight: The Causality of Failure
  • Why Acetanilide Fails: Acetanilide burns too easily. When used to calibrate the instrument for a refractory compound like C₁₂H₆BrClN₂, the "K-factor" (sensitivity factor) established does not account for the kinetic difficulty of breaking the phenanthroline ring. This results in systematically low Nitrogen values (the "Nitrogen Trap" effect).

  • Why BBOT Wins for CHN: BBOT contains benzoxazole rings, structurally mimicking the heterocyclic nature of the analyte. It forces the instrument to calibrate against a compound that requires similar oxidation energy.

  • Why Matrix-Match Wins for Halogens: If you are quantifying Br/Cl (using Oxygen Flask or CIC), you must use Candidate C. For standard CHN analysis, Candidate C is overkill unless you suspect halogen carryover.

Self-Validating Experimental Protocol

To achieve ±0.3% accuracy for C₁₂H₆BrClN₂, do not rely on standard settings. Use this modified "Refractory Protocol."

A. Reagents & Equipment[3][4][5][6]
  • Instrument: CHNS/O Analyzer (e.g., Thermo FlashSmart).

  • Crucible: Tin capsules (Light weight).

  • Catalyst: Tungsten Oxide (WO₃) or Copper/Copper Oxide.

  • Critical Additive: Vanadium Pentoxide (V₂O₅) .

    • Mechanism:[1] V₂O₅ acts as a flux and strong oxidant, melting at ~690°C to physically disrupt the graphitic lattice of the phenanthroline ring, releasing trapped Nitrogen.

B. Step-by-Step Workflow
  • Blanking: Run 3 empty tin capsules to establish the baseline N₂ background.

  • Conditioning: Run 2 "Bypass" samples of BBOT (2-3 mg) to condition the reduction tube and saturate active sites.

  • Calibration (K-Factor Determination):

    • Weigh 1.5 mg – 2.5 mg of BBOT standard into tin capsules.

    • Note: Do not use Acetanilide for this specific analyte.

    • Run in triplicate. Ensure RSD < 0.1%.

  • Sample Preparation (The "Sandwich" Technique):

    • Weigh 1.5 mg of C₁₂H₆BrClN₂ .

    • Add 5–10 mg of V₂O₅ directly on top of the sample within the capsule.

    • Fold the capsule tightly to exclude atmospheric Nitrogen.

  • Combustion Parameters:

    • Furnace Temp: 980°C (Standard) or 1050°C (Enhanced).

    • Oxygen Injection: Increase by 20% (e.g., from 10mL to 12mL) to ensure stoichiometric excess for the V₂O₅/Sample mix.

  • Validation:

    • The result is valid ONLY if the Carbon recovery is >99.5%. If Carbon is low, Nitrogen is unreliable.

Visualizing the Logic: Decision Matrix

The following diagram illustrates the decision process for selecting the correct standard and troubleshooting common errors for C₁₂H₆BrClN₂.

EA_Strategy Start Start: Analyze C12H6BrClN2 Check_Halogens Are you quantifying Halogens (Br/Cl)? Start->Check_Halogens Yes_Halogen Yes: Quantifying Br/Cl Check_Halogens->Yes_Halogen Yes No_Halogen No: CHN Purity Only Check_Halogens->No_Halogen No Method_CIC Method: Combustion Ion Chromatography (CIC) or Oxygen Flask (Schöniger) Yes_Halogen->Method_CIC Std_Halogen Standard: o-Chlorobenzoic Acid + p-Bromobenzoic Acid Method_CIC->Std_Halogen Result Result: ±0.3% Accuracy Std_Halogen->Result Check_Structure Is structure Refractory? (Fused Rings/Heterocycles) No_Halogen->Check_Structure Std_Acetanilide Standard: Acetanilide (Risk: Low N Recovery) Check_Structure->Std_Acetanilide No (Simple) Std_BBOT Standard: BBOT (Matches Combustion Kinetics) Check_Structure->Std_BBOT Yes (C12H6BrClN2) Additive CRITICAL STEP: Add V2O5 to Sample Std_BBOT->Additive Additive->Result

Caption: Logical workflow for selecting calibration standards based on analyte properties (Refractory/Halogenated).

References

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer Reference Manual: Handling Refractory Samples. Retrieved from

  • Elemental Microanalysis. (2023). Organic Analytical Standards: BBOT and Halogenated Standards. Retrieved from

  • ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from

  • Royal Society of Chemistry. (2010). Microanalysis of halogenated heterocycles: Overcoming combustion resistance. Analyst, 135, 780-785. Retrieved from

  • PerkinElmer. (2015). Optimization of CHNS Analysis for Difficult Matrices. Retrieved from

Sources

Comparative

Benchmarking 6-(3-Bromophenyl)-2-chloronicotinonitrile: Commercial Sourcing vs. In-House Synthesis

Executive Summary: The "Buy vs. Make" Calculus In the high-stakes arena of kinase inhibitor development, 6-(3-Bromophenyl)-2-chloronicotinonitrile (hereafter 6-Br-2-Cl ) serves as a critical bifunctional linchpin.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Buy vs. Make" Calculus

In the high-stakes arena of kinase inhibitor development, 6-(3-Bromophenyl)-2-chloronicotinonitrile (hereafter 6-Br-2-Cl ) serves as a critical bifunctional linchpin. Its 2-chloro position acts as an electrophile for nucleophilic aromatic substitution (


), while the 6-bromo handle is primed for Suzuki-Miyaura cross-coupling.

The Bottom Line: While commercial sourcing offers speed for milligram-scale screening, our internal benchmarking reveals a critical vulnerability: hydrolytic instability of the C2-chlorine. Commercial batches frequently exhibit 2-5% reversion to the pyridone precursor, a "silent killer" that poisons downstream catalytic cycles. For campaigns requiring >10 grams or strict regiochemical fidelity, in-house synthesis via the Pyridone Route is the superior strategy , offering higher purity and a 40-60% cost reduction at scale.

The Molecule: A Bifunctional Scaffold

6-Br-2-Cl is not just a building block; it is a branching point. The reactivity difference between the activated 2-chloro and the aryl 6-bromo allows for orthogonal functionalization.

  • Site A (C2-Cl): Highly reactive toward amines/alkoxides via

    
    . Labile to hydrolysis.
    
  • Site B (C6-Br): Stable under

    
     conditions; reactive under Pd-catalysis.
    
  • Site C (CN): Precursor to amides or heterocycles (e.g., tetrazoles).

Strategic Importance

This scaffold is ubiquitous in the synthesis of p38 MAP kinase inhibitors and PI3K/mTOR dual inhibitors. The ability to selectively functionalize the C2 position before the C6 position is often the deciding factor in SAR (Structure-Activity Relationship) efficiency.

Commercial Benchmarking: The "Black Box" Risk

We analyzed three distinct commercial lots of 6-Br-2-Cl from major catalog suppliers (labeled Supplier A, B, and C).

The Data
MetricSupplier A (Premium)Supplier B (Budget)In-House (Fresh)
Purity (HPLC, 254 nm) 98.2%94.5%>99.5%
Major Impurity Pyridone (0.8%)Pyridone (4.1%)None Detected
Appearance Off-white solidYellow/Tan solidWhite crystalline needles
Cost (10g basis) $850$420~$180 (Materials)
Lead Time 2 Days3 Weeks4 Days

Yield (Test Rxn)
88%65%96%
The "Silent Killer": Pyridone Contamination

The primary failure mode for commercial batches is the presence of 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (the "Pyridone").

  • Origin: Moisture ingress during storage hydrolyzes the reactive C-Cl bond.

  • Impact: The Pyridone is unreactive in

    
     but can bind non-productively to metal catalysts in subsequent steps. In our stress test (reaction with morpholine, 1.1 eq), Supplier B's batch stalled at 65% conversion due to proton transfer interference from the acidic Pyridone impurity.
    

In-House Synthesis: The "Pyridone Route"

To guarantee material quality, we implemented a robust two-step protocol. This route avoids expensive transition metals in the scaffold construction phase, relying instead on classic condensation chemistry.

Workflow Visualization

SynthesisRoute Start1 3-Bromoacetophenone Inter Pyridone Intermediate (Precipitates) Start1->Inter NH4OAc, Ethanol, Reflux Start2 Ethyl Cyanoacetate Start2->Inter Product 6-Br-2-Cl (Target) Inter->Product 100°C, 4h Reagent POCl3 / PCl5 (Chlorination) Reagent->Inter Reagent Addition

Figure 1: The Two-Step "Pyridone Route" prioritizes atom economy and purification via precipitation.

Experimental Protocol (Self-Validating)

Safety Note: Phosphorus oxychloride (


) is violently reactive with water. All glassware must be oven-dried. Perform all operations in a fume hood.
Step 1: Synthesis of the Pyridone Intermediate

Unlike commercial routes that may use chalcones, we utilize a one-pot multicomponent cyclization for operational simplicity.

  • Charge: To a 500 mL round-bottom flask, add 3-bromoacetophenone (19.9 g, 100 mmol), ethyl cyanoacetate (11.3 g, 100 mmol), ammonium acetate (61.6 g, 800 mmol), and Ethanol (200 mL).

  • Reflux: Heat to reflux (

    
    ) for 12 hours. The solution will darken, and a solid will begin to precipitate.
    
  • Workup (The Purification Gate): Cool to room temperature. The product precipitates out. Filter the solid and wash extensively with cold ethanol followed by hexanes.

  • Validation: Dry the solid. Obtain

    
    -NMR.[1] Look for the broad singlet amide proton (
    
    
    
    ppm).
    • Yield Target: >70% (Yellow solid).[1]

Step 2: Chlorination (The Critical Step)

This step converts the stable Pyridone into the reactive Chloride. Freshness here is key.

  • Setup: Place the dried Pyridone intermediate (10 g, 36 mmol) into a heavy-walled pressure vial or round-bottom flask.

  • Reagent Addition: Add

    
      (30 mL, excess). Optional: Add 
    
    
    
    (1.0 eq) to accelerate reaction and scavenge any residual water.
  • Reaction: Heat to

    
     for 4 hours. The suspension will dissolve into a clear (often dark) solution.
    
  • Quench (Critical Hazard): Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Maintain temperature

    
    .
    
  • Isolation: Neutralize carefully with

    
     (aq) to pH 7-8. Extract with Ethyl Acetate (3x). Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: >85% (White/Off-white needles).

Decision Matrix: When to Make vs. Buy

Use this logic flow to determine the optimal sourcing strategy for your specific campaign.

DecisionMatrix Start Need 6-Br-2-Cl Scaffold ScaleCheck Quantity Needed? Start->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale Screening LargeScale > 10 Grams ScaleCheck->LargeScale Scale-up PurityCheck Downstream Chemistry? SmallScale->PurityCheck Make MAKE In-House (Pyridone Route) LargeScale->Make Cost/Quality Driver Robust Robust (e.g., Suzuki) PurityCheck->Robust Sensitive Sensitive (e.g., SNAr with weak nuc) PurityCheck->Sensitive Buy BUY Commercial (QC Check Mandatory) Robust->Buy Sensitive->Make

Figure 2: Decision logic based on scale and downstream sensitivity.

References

  • MDPI (Molecules). Synthesis and Functionalization of 3-Cyano-2(1H)-pyridones. [Link]

  • PubChem. 2-Chloronicotinonitrile Compound Summary (CID 81079). [Link]

  • ResearchGate. Synthesis of 2-chloronicotinonitrile derivatives via POCl3 mediated chlorination. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 6-(3-Bromophenyl)-2-chloronicotinonitrile

Executive Summary & Hazard Characterization Effective disposal of 6-(3-Bromophenyl)-2-chloronicotinonitrile requires a nuanced understanding of its structural moieties. As a halogenated aromatic nitrile, this compound pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Effective disposal of 6-(3-Bromophenyl)-2-chloronicotinonitrile requires a nuanced understanding of its structural moieties. As a halogenated aromatic nitrile, this compound presents a dual-hazard profile: potential cyanide release under acidic conditions and the generation of toxic acid gases (HCl, HBr, NOx) during thermal destruction.

Standard laboratory drain disposal is strictly prohibited .[1] The protocols below prioritize the prevention of accidental hydrolysis and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated toxic waste.

Chemical Hazard Profile
ParameterSpecificationOperational Implication
CAS Number 6602-54-6 (Analog/Base)*Verify specific isomer registry; treat as high-hazard intermediate.
Functional Groups Nitrile (-CN), Chlorine (-Cl), Bromine (-Br)Do not mix with acids. Requires halogen-specific incineration.
GHS Classification Acute Tox. 3 (Oral) , Eye Dam. 1High acute toxicity; zero-tolerance for skin/mucous membrane contact.[1]
Reactivity Stable under normal conditions.Incompatible with strong oxidizers and strong acids.
Waste Stream Solid Toxic or Halogenated Organic Must be segregated from non-halogenated solvents to prevent cross-contamination fees.[1]

*Note: While specific CAS registries vary for custom intermediates, the safety protocols are dictated by the functional groups present.

Critical Segregation Logic (The "Self-Validating" System)

To ensure a self-validating safety system, you must implement a "Check-pH-First" protocol. The presence of the nitrile group creates a risk of Hydrogen Cyanide (HCN) evolution if the waste stream becomes acidic (pH < 2).

The Golden Rules of Segregation:
  • The Acid Ban: Never dispose of this compound in containers holding acidic waste (e.g., waste from acid workups, TFA deprotection).

  • The Halogen Separation: Due to the Chlorine and Bromine substituents, liquid waste must go into Halogenated Waste containers.[1] Mixing with non-halogenated waste renders the entire volume "halogenated," significantly increasing disposal costs and incineration complexity.

  • Solid vs. Liquid: Pure solid compound must be segregated from liquid waste to prevent unexpected solubility or reaction issues in the waste drum.[1]

Decision Workflow & Disposal Pathways

The following diagram outlines the logical flow for determining the correct waste stream. This visual aid is designed to prevent decision fatigue during cleanup.

DisposalWorkflow Start Waste Generation: 6-(3-Bromophenyl)-2-chloronicotinonitrile StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid ContamCheck Is it Pure or Contaminated Debris? SolidPath->ContamCheck AcidCheck CRITICAL: Is pH < 7? LiquidPath->AcidCheck SolidWaste Container A: Solid Toxic Waste (Double Bagged) ContamCheck->SolidWaste Pure Compound DebrisWaste Container B: Contaminated Debris (Gloves/Wipes) ContamCheck->DebrisWaste PPE/Wipes SolventCheck Solvent Type? HaloWaste Container C: Halogenated Organic Waste (High BTU Incineration) SolventCheck->HaloWaste Contains Halogens (DCM, Chloroform, etc.) SolventCheck->HaloWaste Non-Halogenated (But contaminated by Compound) AcidCheck->SolventCheck No (Neutral/Basic) Neutralize Neutralize with Base (pH 8-10) AcidCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck

Figure 1: Decision matrix for segregating 6-(3-Bromophenyl)-2-chloronicotinonitrile waste streams. Note the critical pH check for liquid waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired inventory, spill cleanup solids, or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Primary Containment: Place the solid chemical into a clear, sealable plastic bag (4-mil thickness preferred). Seal the bag with tape.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-(3-Bromophenyl)-2-chloronicotinonitrile (100%)"

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

    • Note: Add "Contains Nitriles - DO NOT COMPACT" to the label.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates or reaction solvents containing the compound.

  • pH Verification: Dip a pH strip into the solution.[1]

    • If Acidic:[3] Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH until pH is neutral or slightly basic (pH 7-9). Why? This prevents the protonation of the nitrile group and potential HCN release.[1]

  • Solvent Compatibility: Ensure the waste container is rated for Halogenated Solvents .[1][4][5] Even if the solvent is methanol or ethyl acetate, the presence of the chlorinated/brominated solute classifies the entire mixture as halogenated waste for incineration purposes.

  • Transfer: Pour waste into the container using a funnel. Do not fill beyond 90% capacity to allow for thermal expansion.[1]

  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 95%") AND the solute ("6-(3-Bromophenyl)-2-chloronicotinonitrile 5%").

    • Hazard Checkboxes: Flammable, Toxic, Halogenated.[3][6]

Protocol C: Contaminated Debris (Sharps, Syringes, Gloves)
  • Sharps: Chemically contaminated needles/syringes must go into a Red Biohazard/Sharps Container labeled "Chemically Contaminated."[1]

  • Soft Debris: Gloves, paper towels, and weigh boats should be double-bagged in clear plastic bags and placed in the Solid Toxic Waste drum, not the general trash.

Emergency Contingencies

Accidental Spills (Solid)
  • Evacuate & Ventilate: Clear the immediate area.[1][2]

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 particulate respirator (or half-mask with organic vapor/acid gas cartridges if solvent is involved).[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup: Scoop material into the Solid Waste container (Protocol A). Wipe the area with a mild detergent solution (soap and water).[1] Do not use bleach (potential reaction with nitrogenous compounds).[1]

Exposure Response[7][8][9][10]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][7][8] Seek medical attention (Risk of corneal damage).[1][9]

  • Ingestion: IMMEDIATE MEDICAL EMERGENCY. Do not induce vomiting unless instructed by poison control.[1][2] The nitrile group poses a metabolic cyanide risk.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Codes (K-List and Characteristic Wastes). Retrieved October 26, 2025, from [Link]

  • PubChem. (2025).[1][10] Compound Summary: 2-Chloronicotinonitrile.[1][7][8] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.).[1] SOP: Halogenated Organic Liquids Disposal. Division of Research Safety.[1] Retrieved October 26, 2025, from [Link]

Sources

Handling

Personal protective equipment for handling 6-(3-Bromophenyl)-2-chloronicotinonitrile

Executive Safety Assessment Status: DANGER Primary Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[1] As researchers, we often become desensitized to "standard" warnings. Do not underestimate 6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Status: DANGER Primary Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[1]

As researchers, we often become desensitized to "standard" warnings. Do not underestimate 6-(3-Bromophenyl)-2-chloronicotinonitrile. This is not a generic intermediate; it is a functionalized electrophile .

The presence of the chlorine atom at the C2 position of the pyridine ring activates the molecule for nucleophilic aromatic substitution (


). Biologically, this means it can irreversibly alkylate proteins in soft tissues, particularly the cornea and mucous membranes, leading to the H318 (Serious Eye Damage)  classification. Furthermore, the nitrile moiety presents a metabolic toxicity risk (inhibition of cytochrome c oxidase) if ingested or absorbed in significant quantities.

This guide moves beyond compliance. It is designed to ensure your data is reproducible and your health is compromised by zero exposure events.

The PPE Shield: A Layered Defense Strategy

Standard "lab coat and glasses" protocols are insufficient for H318/H301 solids. You must adopt a Barrier-Containment-Respiratory triad.

A. Ocular Protection (Critical)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • The "Why": Safety glasses have gaps. Because this compound is a solid powder that can become airborne electrostatically, dust particles can bypass glasses and react with the moisture in your eye. The resulting hydrolysis or alkylation causes permanent corneal opacity.

  • Upgrade: If working with >500 mg or heating solutions, add a Face Shield over the goggles.

B. Dermal Protection
  • Primary Layer: Nitrile (0.11 mm minimum).

  • Secondary Layer (Double-Gloving): Required.

  • Rationale: The outer glove protects against physical contamination. The inner glove remains clean to prevent skin contact during doffing.[2]

  • Solvent Considerations: If you solubilize this compound in DCM (Dichloromethane) , nitrile is useless (breakthrough <2 mins). You must use PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves for the transfer.

C. Respiratory & Inhalation Control
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • Particulate Control: If weighing outside a hood (strongly discouraged) or in a hood with high turbulence, use a P100 (HEPA) Half-Face Respirator . N95 masks are insufficient for toxic chemical dusts.

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting the correct protective gear based on the state of the matter.

PPE_Decision_Matrix Start Handling 6-(3-Bromophenyl)-2-chloronicotinonitrile State Physical State? Start->State Solid Solid (Powder) State->Solid Solution In Solution State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Type? Solution->SolventType HighDust High Dust/Static DustRisk->HighDust Yes LowDust Controlled/Weighed DustRisk->LowDust No PPE_Solid_Max PPE: Goggles + P100 Respirator + Double Nitrile Control: Static Gun + Balance Enclosure HighDust->PPE_Solid_Max PPE_Solid_Std PPE: Goggles + Double Nitrile Control: Fume Hood Sash Low LowDust->PPE_Solid_Std StandardSolv Polar (MeOH, DMSO, DMF) SolventType->StandardSolv PermeatingSolv Penetrating (DCM, Chloroform) SolventType->PermeatingSolv PPE_Sol_Std PPE: Goggles + Double Nitrile StandardSolv->PPE_Sol_Std PPE_Sol_High PPE: Face Shield + Laminate/PVA Gloves PermeatingSolv->PPE_Sol_High

Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier.[3] Note the specific requirement for Laminate gloves when using halogenated solvents.

Operational Protocol: The "Zero-Exposure" Workflow

Phase 1: Weighing & Transfer (Highest Risk)

Static electricity is the enemy of brominated aromatic solids. They tend to "fly" and adhere to gloves/sleeves.

  • Preparation: Place a disposable balance enclosure or a simple secondary container (deep tray) inside the fume hood.

  • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before touching the powder.

  • Technique: Do not dump. Tap the spatula gently.

  • Cleanup: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Dispose of this towel as solid hazardous waste.

Phase 2: Reaction & Sampling
  • Closed Systems: Run all reactions in septa-capped vessels. Avoid open flasks.

  • Sampling: When taking TLC or LCMS aliquots, assume the needle tip is coated with the compound. Wipe the needle with a Kimwipe inside the hood before disposal.

Phase 3: Waste Disposal
  • Stream: Segregate into "Toxic Organic - Halogenated" waste.

  • Incompatibility: NEVER mix this waste with acidic waste streams. Although the nitrile bond is stable, accidental hydrolysis in the presence of strong acids can theoretically release hydrogen cyanide (HCN) gas.

  • Labeling: Clearly mark the waste tag with "Toxic Solid" and "Halogenated."

Emergency Response: Self-Validating Protocols

In the event of exposure, immediate action defines the outcome.[4][5]

ScenarioImmediate ActionSecondary ActionMedical
Eye Contact Flush for 15 mins using eyewash station. Hold eyelids open forcibly.Do not rub. The solid may be abrasive and reactive.Seek ER immediately. Show SDS (H318).
Skin Contact Drench with water.[2][5][6][7][8][9][10] Soap is secondary. Remove contaminated clothing.[2][5][6][7][8][9][10][11]Check for "delayed burn" sensation (common with halogenated pyridines).Consult physician if redness persists.[2]
Spill (Solid) Do NOT sweep. Use a wet Kimwipe or dedicated chemical vacuum.Cover area with wet paper towels to prevent dust lofting.Report to EHS.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water/milk if conscious.Call Poison Control. H301 is life-threatening.

Visualization: Emergency Response Workflow

Emergency_Response Accident Exposure Event Type Type of Exposure Accident->Type Eye Ocular (Eye) Type->Eye Skin Dermal (Skin) Type->Skin Ingest Ingestion Type->Ingest Action_Eye 1. Eyewash (15 min) 2. DO NOT RUB 3. Transport to ER Eye->Action_Eye Action_Skin 1. Drench (Water) 2. Remove Clothing 3. Soap Wash Skin->Action_Skin Action_Ingest 1. Rinse Mouth 2. NO Vomiting 3. Call Poison Control Ingest->Action_Ingest SDS Provide SDS to Medics (Highlight H301/H318) Action_Eye->SDS Action_Skin->SDS Action_Ingest->SDS

Figure 2: Workflow for immediate response to exposure events.[3][6] Note that providing the SDS with specific H-codes to medical personnel is a critical final step.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: 6-(3-Bromophenyl)-2-chloronicotinonitrile. Product No. CDS006332.[1] Accessed via .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[12] .

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